molecular formula C15H12NNaO4 B1260747 Furegrelate Sodium CAS No. 87463-91-0

Furegrelate Sodium

Cat. No.: B1260747
CAS No.: 87463-91-0
M. Wt: 293.25 g/mol
InChI Key: UVXKTLQOOXTOML-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furegrelate Sodium is a useful research compound. Its molecular formula is C15H12NNaO4 and its molecular weight is 293.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

87463-91-0

Molecular Formula

C15H12NNaO4

Molecular Weight

293.25 g/mol

IUPAC Name

sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate;hydrate

InChI

InChI=1S/C15H11NO3.Na.H2O/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11;;/h1-5,7-9H,6H2,(H,17,18);;1H2/q;+1;/p-1

InChI Key

UVXKTLQOOXTOML-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].O.[Na+]

Origin of Product

United States

Foundational & Exploratory

Furegrelate Sodium: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate sodium is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the arachidonic acid cascade.[1] By blocking this enzyme, furegrelate effectively halts the production of thromboxane A2 (TxA2), a powerful mediator of platelet aggregation and vasoconstriction.[1][2] This guide provides a detailed examination of the molecular mechanism of furegrelate, supported by quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Introduction

Furegrelate, chemically known as 5-(3-pyridinylmethyl)benzofurancarboxylic acid, was developed for its potential therapeutic applications in conditions characterized by excessive platelet activation and thrombosis, such as arrhythmias and ischaemic heart disorders.[1] It acts as a specific enzyme inhibitor, targeting thromboxane A2 synthase.[1][3] This targeted action prevents the conversion of prostaglandin H2 (PGH2) into TxA2, thereby mitigating the downstream physiological effects of TxA2.[4]

Core Mechanism of Action: Inhibition of Thromboxane A2 Synthase

The primary mechanism of action of this compound is the competitive inhibition of thromboxane A2 synthase.[1] This enzyme is a key component of the arachidonic acid metabolic pathway, which is responsible for the synthesis of a variety of bioactive lipids known as eicosanoids.[5][6]

The Arachidonic Acid Cascade and Furegrelate's Point of Intervention:

  • Release of Arachidonic Acid: Upon cellular stimulation (e.g., by collagen during vascular injury), phospholipase A2 releases arachidonic acid from the cell membrane.[7]

  • Conversion to Prostaglandin H2 (PGH2): The enzyme cyclooxygenase (COX) metabolizes arachidonic acid to the unstable endoperoxide intermediate, prostaglandin H2 (PGH2).[8]

  • Synthesis of Thromboxane A2 (TxA2): In platelets, thromboxane A2 synthase then converts PGH2 into TxA2.[4]

  • Inhibition by Furegrelate: this compound binds to thromboxane A2 synthase, blocking the conversion of PGH2 to TxA2.[1]

This selective inhibition leads to two significant downstream effects:

  • Reduced TxA2 Levels: The direct consequence is a significant, dose-dependent decrease in the synthesis of TxA2.[9]

  • Shunting of PGH2 Metabolism: The accumulation of PGH2 can lead to its redirection towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) in the vascular endothelium, which is a potent vasodilator and inhibitor of platelet aggregation.[4][10] This "endoperoxide steal" phenomenon may contribute to the overall anti-platelet effect of thromboxane synthase inhibitors.[4]

Furegrelate_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 COX TxA2 Thromboxane A2 (TxA2) PGH2->TxA2 TxA2_Synthase PlateletAggregation Platelet Aggregation & Vasoconstriction TxA2->PlateletAggregation PLA2 Phospholipase A2 COX Cyclooxygenase (COX) TxA2_Synthase Thromboxane A2 Synthase Furegrelate Furegrelate Sodium Furegrelate->TxA2_Synthase Inhibits Experimental_Workflow cluster_protocol Ex Vivo Platelet Aggregation Assay Workflow Start 1. Blood Collection (Baseline & Post-Dose) PRP_Prep 2. Centrifugation to Obtain Platelet-Rich Plasma (PRP) Start->PRP_Prep Split PRP_Prep->Split Aggregation 3. Platelet Aggregation (Challenge with Agonist) Split->Aggregation PRP Sample TxB2_Assay 5. TxB2 Measurement (RIA or ELISA) Split->TxB2_Assay PRP Aliquot Measurement 4. Measure Light Transmittance (Aggregometer) Aggregation->Measurement Analysis 6. Calculate % Inhibition of Aggregation & TxB2 Synthesis Measurement->Analysis TxB2_Assay->Analysis

References

Furegrelate Sodium (U-63557A): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate sodium, also known as U-63557A, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research. This compound was initially investigated for its potential therapeutic applications in conditions such as arrhythmias, ischemic heart disorders, and thrombosis.[1] Although its development was discontinued, the compound remains a valuable tool for studying the role of thromboxane A2 in various physiological and pathological processes.

Chemical and Physical Properties

This compound is the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid.[1] Its chemical structure and properties are summarized below.

PropertyValueReference
IUPAC NameSodium 5-(3-pyridinylmethyl)benzofuran-2-carboxylate[1]
SynonymsU-63557A[2]
Molecular FormulaC₁₅H₁₀NNaO₃[3]
Molecular Weight275.24 g/mol [3]
CAS Number85666-17-7[3]
AppearanceSolid powder[3]
SolubilitySoluble in water[1]

Mechanism of Action

This compound is a highly selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade.[1][4] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2).[4] TxA2 is a potent vasoconstrictor and promoter of platelet aggregation.[1] By inhibiting thromboxane A2 synthase, this compound effectively reduces the production of TxA2, thereby attenuating its physiological effects.[1]

Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by this compound

Thromboxane_Pathway Arachidonic_Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Thromboxane_Synthase Thromboxane A2 Synthase PGH2->Thromboxane_Synthase TxA2 Thromboxane A2 (TxA2) Thromboxane_Synthase->TxA2 Platelet_Aggregation Platelet Aggregation TxA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TxA2->Vasoconstriction Furegrelate This compound (U-63557A) Furegrelate->Thromboxane_Synthase

Caption: this compound inhibits Thromboxane A2 Synthase.

Pharmacological Data

In Vitro Potency

This compound is a potent inhibitor of thromboxane synthase.

ParameterValueSpecies/SystemReference
IC₅₀15 nMHuman platelet microsomal thromboxane A2 synthase[2]
Pharmacokinetics in Humans

Studies in normal male volunteers have characterized the pharmacokinetic profile of orally administered this compound.

ParameterSingle Dose (200-1600 mg)Multiple Dose (200-1600 mg BID for 4.5 days)Reference
Tmax (Peak Serum Concentration Time)~1 hour~1 hour[5]
t½ke (Elimination Half-life)~3.5-5 hours~2 hours[5]
Bioavailability80-90%Not explicitly stated, but no significant change in pharmacokinetics over time was observed.[1]
Metabolism22-38%Not explicitly stated[1]
ExcretionPrimarily renalPrimarily renal[1][5]
Efficacy in Clinical Trials

Clinical trials in healthy male subjects have demonstrated the pharmacological effects of this compound.

DoseEffect on Thromboxane B2 (TxB2) GenerationEffect on Platelet AggregationReference
200 mg (BID)Not statistically significant inhibition.Variable, clear dose-response not apparent.[6]
400 mg (BID)Not statistically significant inhibition.Variable, clear dose-response not apparent.[6]
800 mg (BID)Significant inhibition throughout the dosing interval.Variable, clear dose-response not apparent.[6]
1600 mg (BID)Significant inhibition throughout the dosing interval.Variable, clear dose-response not apparent.[6]

Experimental Protocols

Determination of Thromboxane Synthase Inhibition (IC₅₀)

While the specific details of the protocol used to determine the IC₅₀ of 15 nM are not fully available in the reviewed literature, a general methodology for such an assay is as follows:

  • Preparation of Human Platelet Microsomes:

    • Obtain platelet-rich plasma (PRP) from healthy human donors.

    • Isolate platelets by centrifugation.

    • Lyse the platelets and isolate the microsomal fraction, which contains thromboxane A2 synthase, through differential centrifugation.

  • Enzyme Inhibition Assay:

    • Incubate the platelet microsomal preparation with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

    • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • Terminate the reaction.

  • Quantification of Thromboxane B2:

    • Measure the amount of thromboxane B2 (the stable metabolite of TxA2) produced using a validated method such as a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the percentage of inhibition of TxB2 formation against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Ex Vivo Measurement of Thromboxane B2 Generation in Clinical Trials

The following is a generalized protocol based on the descriptions from clinical studies:[5][6]

  • Blood Collection:

    • Collect venous blood samples from subjects at baseline and at various time points after the administration of this compound or placebo.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Anticoagulate the blood with an appropriate agent (e.g., sodium citrate).

    • Centrifuge the blood at a low speed to separate the PRP.

  • Challenge with Arachidonic Acid:

    • Incubate a sample of PRP with a known concentration of arachidonic acid to stimulate the production of thromboxane A2.

  • Measurement of Thromboxane B2:

    • After a set incubation period, terminate the reaction.

    • Measure the concentration of TxB2 in the plasma using a specific immunoassay (e.g., RIA or ELISA).

  • Data Analysis:

    • Compare the levels of TxB2 generated at different time points and between the furegrelate and placebo groups to determine the extent of inhibition.

Experimental Workflow for a Clinical Trial

Clinical_Trial_Workflow Start Subject Recruitment & Screening Randomization Randomization Start->Randomization Placebo Placebo Administration (BID) Randomization->Placebo Furegrelate_200 Furegrelate 200mg (BID) Randomization->Furegrelate_200 Furegrelate_400 Furegrelate 400mg (BID) Randomization->Furegrelate_400 Furegrelate_800 Furegrelate 800mg (BID) Randomization->Furegrelate_800 Furegrelate_1600 Furegrelate 1600mg (BID) Randomization->Furegrelate_1600 Blood_Sampling Blood Sampling (Baseline, Post-dose) Placebo->Blood_Sampling Furegrelate_200->Blood_Sampling Furegrelate_400->Blood_Sampling Furegrelate_800->Blood_Sampling Furegrelate_1600->Blood_Sampling TxB2_Assay Ex Vivo TxB2 Assay Blood_Sampling->TxB2_Assay Aggregation_Assay Platelet Aggregation Assay Blood_Sampling->Aggregation_Assay Data_Analysis Data Analysis TxB2_Assay->Data_Analysis Aggregation_Assay->Data_Analysis End End of Study Data_Analysis->End

Caption: Workflow of a multiple-dose clinical trial of Furegrelate.

Conclusion

This compound (U-63557A) is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Its ability to significantly reduce thromboxane B2 production in humans has been demonstrated in clinical trials. While its clinical development was discontinued, it remains a valuable pharmacological tool for investigating the roles of thromboxane A2 in health and disease. Further research utilizing furegrelate could provide deeper insights into the pathophysiology of cardiovascular and other disorders where thromboxane A2 plays a critical role.

References

Furegrelate Sodium: A Technical Guide to Thromboxane A2 Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate Sodium, also known as 5-(3-pyridinylmethyl)benzofurancarboxylic acid, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1] This enzyme plays a critical role in the biosynthesis of TXA2, a powerful mediator of platelet aggregation and vasoconstriction.[1][2] By inhibiting TXA2 synthase, this compound effectively reduces the production of TXA2, thereby mitigating its prothrombotic and vasoconstrictive effects.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetic profile, and the methodologies used to evaluate its efficacy.

Introduction

Thromboxane A2 (TXA2) is a lipid mediator derived from arachidonic acid that is centrally involved in hemostasis and vascular tone regulation.[3] Its synthesis is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[3] Thromboxane A2 synthase, a member of the cytochrome P450 family, catalyzes the final step, converting PGH2 to the biologically active TXA2.[3] Elevated levels of TXA2 are implicated in a variety of cardiovascular and thrombotic diseases, making its synthesis pathway a key target for therapeutic intervention.[1][3] this compound has been investigated for its potential in treating conditions such as thrombosis, hypertension, and renal disorders.[4][5]

Mechanism of Action: Thromboxane A2 Synthase Inhibition

This compound exerts its pharmacological effect by directly binding to and inhibiting the enzyme thromboxane A2 synthase.[1] This inhibition prevents the conversion of the precursor molecule, prostaglandin H2 (PGH2), into thromboxane A2.[3] The reduction in TXA2 levels leads to decreased platelet aggregation and vasodilation, which are the primary mechanisms underlying its therapeutic potential.[1][2]

The signaling pathway of thromboxane A2 begins with its synthesis from arachidonic acid and culminates in various physiological responses mediated by the thromboxane receptor (TP).

Thromboxane_A2_Signaling_Pathway cluster_synthesis TXA2 Synthesis cluster_signaling Downstream Signaling Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) TXAS Thromboxane A2 Synthase (TXAS) PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor COX->PGH2 TXAS->TXA2 Furegrelate This compound Furegrelate->TXAS Inhibits G_Protein Gq/G13 TP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_Release Intracellular Ca2+ Release IP3_DAG->Ca2_Release Platelet_Aggregation Platelet Aggregation Ca2_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2_Release->Vasoconstriction

Diagram 1: Thromboxane A2 Synthesis and Signaling Pathway with this compound Inhibition.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy
ParameterValueSpeciesSource
IC5015 nMHuman Platelets[6]
Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)
ParameterValueUnitSource
Tmax1.0 - 1.7hours[4]
Apparent Terminal Disposition Rate Constant0.12 - 0.17hr⁻¹[4]
Renal Excretion (as parent drug)62 - 78% of dose[4][7]
Half-life (t½)3.5 - 5hours[8]
Table 3: Clinical Trial Data (Multiple Oral Doses in Normal Subjects)
DoseFrequencyDurationKey FindingsSource
200, 400, 800, 1600 mgTwice daily (BID)4.5 daysSignificant inhibition of thromboxane synthesis at 800 and 1600 mg.[9][9]
Variable inhibition of platelet aggregation.[9][9]
Peak serum concentrations at ~1 hour post-dosing.[9][9]
t½ke of approximately 2 hours.[9][9]

Experimental Protocols

This section outlines the general methodologies employed in the preclinical and clinical evaluation of this compound.

Thromboxane A2 Synthase Inhibition Assay

The inhibitory activity of this compound on TXA2 synthase is typically assessed using an in vitro assay with human platelet microsomes.

Objective: To determine the concentration of this compound required to inhibit 50% of TXA2 synthase activity (IC50).

General Protocol:

  • Preparation of Platelet Microsomes:

    • Obtain platelet-rich plasma (PRP) from healthy human donors by centrifuging whole blood collected in anticoagulant (e.g., sodium citrate).[10][11]

    • Isolate platelets from PRP by further centrifugation.

    • Lyse the platelets and isolate the microsomal fraction, which contains the TXA2 synthase enzyme, through differential centrifugation.

  • Inhibition Assay:

    • Pre-incubate the platelet microsomes with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

    • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • Terminate the reaction.

  • Quantification of Thromboxane B2 (TXB2):

    • TXA2 is highly unstable and rapidly hydrolyzes to the more stable, inactive metabolite, thromboxane B2 (TXB2).[12]

    • Measure the concentration of TXB2 using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[13]

  • Data Analysis:

    • Plot the percentage of inhibition of TXB2 formation against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Ex Vivo Platelet Aggregation Assay

This assay evaluates the effect of this compound on platelet function after administration to subjects.

Objective: To assess the inhibitory effect of this compound on arachidonic acid-induced platelet aggregation.

General Protocol:

  • Sample Collection:

    • Collect blood samples from subjects at baseline and at various time points after the administration of this compound.

    • Prepare platelet-rich plasma (PRP) by centrifuging the blood samples at a low speed (e.g., 100-200 x g) for 10-15 minutes.[14][15]

  • Platelet Aggregometry:

    • Use a turbidimetric aggregometer to measure changes in light transmittance through the PRP sample.[14][15]

    • Add a stir bar to the PRP cuvette and incubate at 37°C.

    • Add an aggregating agent, such as arachidonic acid, to induce platelet aggregation.[14][16]

    • Record the change in light transmittance over time as the platelets aggregate.

  • Data Analysis:

    • Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation.

    • Compare the aggregation responses before and after this compound administration to determine the degree of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Pharmacokinetics PRP_Prep_vitro Prepare Human Platelet Microsomes TXAS_Assay Thromboxane A2 Synthase Assay PRP_Prep_vitro->TXAS_Assay IC50_Calc Calculate IC50 TXAS_Assay->IC50_Calc Dosing Administer Furegrelate Sodium to Subjects Blood_Sampling Collect Blood Samples (Pre- and Post-Dose) Dosing->Blood_Sampling PRP_Prep_exvivo Prepare Platelet-Rich Plasma (PRP) Blood_Sampling->PRP_Prep_exvivo Aggregation_Assay Platelet Aggregation Assay (Arachidonic Acid) PRP_Prep_exvivo->Aggregation_Assay Aggregation_Analysis Analyze Inhibition of Platelet Aggregation Aggregation_Assay->Aggregation_Analysis Dosing_PK Administer Furegrelate Sodium to Subjects Sample_Collection_PK Collect Blood and Urine Samples Dosing_PK->Sample_Collection_PK LCMS_Analysis Analyze Drug Concentration (LC-MS/MS) Sample_Collection_PK->LCMS_Analysis PK_Parameters Determine Pharmacokinetic Parameters (Tmax, t½, etc.) LCMS_Analysis->PK_Parameters

Diagram 2: General Experimental Workflow for Evaluating this compound.

Conclusion

This compound is a well-characterized inhibitor of thromboxane A2 synthase with a clear mechanism of action and established pharmacokinetic profile in humans. The in vitro and clinical data demonstrate its ability to potently inhibit the synthesis of thromboxane A2. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other thromboxane synthase inhibitors. This comprehensive understanding is crucial for researchers and drug development professionals working to advance therapeutic strategies for thrombotic and cardiovascular diseases.

References

Furegrelate Sodium: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate Sodium (U-63557A) is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the biochemical cascade leading to platelet aggregation and vasoconstriction.[1][2] Initially investigated for its potential in treating cardiovascular and thrombotic diseases, this compound continues to be a valuable tool in pharmacological research.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action, intended to support ongoing and future research endeavors.

Chemical and Physical Properties

Furegrelate is a synthetic compound, and its sodium salt is the commercially available form.[1] The chemical and physical properties of Furegrelate and its sodium salt are summarized below.

Structure and Nomenclature
PropertyValueReference
IUPAC Name sodium;5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylate[2]
Synonyms This compound, U-63557A[2]
CAS Number 85666-17-7 (Sodium Salt)[2]
85666-24-6 (Free Acid)[2]
Chemical Formula C₁₅H₁₀NNaO₃[2]
Molecular Weight 275.23 g/mol [3]
SMILES C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)[O-].[Na+][2]
Physical Form Crystalline solid[1]
Physicochemical Data
PropertyValueReference
Melting Point 229–230 °C (Free Acid)[1]
Solubility Water: ≤15 mg/mL[4]
DMSO: Soluble
pKa Not available in public literature
Bioavailability 80-90% (Oral)[1]
Metabolism 22-38%[1]
Elimination Half-life 0.12–0.17 h⁻¹ (Free Acid)[1]
3.5 to 5 hours (Sodium Salt)

Synthesis

A schematic of the synthesis is as follows:

G A 3-(4-nitrobenzyl)pyridine B 3-(4-aminobenzyl)pyridine A->B Reduction (H2, Pd/C) C Diazonium Salt B->C Diazotization (NaNO2, H2SO4) D Intermediate Phenol C->D Hydrolysis E Benzofuran-2-carboxylic acid ethyl ester D->E Base-promoted reaction with diethyl bromomalonate F This compound E->F Hydrolysis (NaOH, Methanol/Water)

Caption: General synthetic scheme for this compound.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[1][5] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction. By inhibiting thromboxane A2 synthase, this compound effectively reduces the production of TXA2, thereby impeding these processes.

The inhibition of thromboxane A2 synthase by this compound has an IC50 of 15 nM in human platelet microsomes.

The signaling pathway of thromboxane A2, which is inhibited by this compound, is depicted below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1 TXA2 TXA2 PGH2->TXA2 Thromboxane A2 Synthase (Inhibited by this compound) Thromboxane Receptor Thromboxane Receptor TXA2->Thromboxane Receptor PLC PLC Thromboxane Receptor->PLC Gq activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Platelet Aggregation Platelet Aggregation Ca2+ release->Platelet Aggregation Vasoconstriction Vasoconstriction Ca2+ release->Vasoconstriction PKC activation->Platelet Aggregation PKC activation->Vasoconstriction

Caption: Thromboxane A2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific bioassays of this compound are not extensively detailed in publicly accessible literature. However, this section provides a general methodology for a relevant assay.

Thromboxane Synthase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds like this compound on thromboxane A2 synthase is to measure the production of thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, from a source of the enzyme, such as human platelet microsomes.

Materials:

  • Human platelet microsomes (source of thromboxane A2 synthase)

  • This compound (or other test inhibitors)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Enzyme-linked immunosorbent assay (ELISA) kit for TXB2 quantification

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and arachidonic acid in an appropriate solvent (e.g., DMSO, ethanol). Prepare serial dilutions of the inhibitor to determine the IC50 value.

  • Enzyme Reaction: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, human platelet microsomes, and the test inhibitor at various concentrations. Pre-incubate the mixture for a specified time at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 1-2 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution containing a cyclooxygenase inhibitor like indomethacin and a chelating agent like EDTA).

  • Quantification of TXB2: Measure the concentration of TXB2 in each sample using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of TXB2 formation against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be calculated from this curve using non-linear regression analysis.

For a more streamlined approach, commercially available thromboxane A synthase inhibitor screening assay kits can be utilized.[6][7] These kits often employ fluorescence polarization or other high-throughput methods.

G cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis Prepare Reagents Prepare serial dilutions of This compound and Arachidonic Acid Combine Combine assay buffer, platelet microsomes, and inhibitor Prepare Reagents->Combine Pre-incubate Pre-incubate at 37°C Combine->Pre-incubate Initiate Add Arachidonic Acid Pre-incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Add stopping solution Incubate->Terminate Quantify Quantify TXB2 using ELISA Terminate->Quantify Analyze Plot inhibition curve and calculate IC50 Quantify->Analyze

Caption: General workflow for a Thromboxane Synthase Inhibition Assay.

Conclusion

References

Furegrelate Sodium: A Technical Whitepaper on its Discovery, Mechanism, and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate Sodium, chemically known as the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] Initially developed by the Pharmacia Corporation, it was investigated for its potential therapeutic applications in conditions characterized by platelet aggregation and vasoconstriction, such as arrhythmias, ischemic heart disorders, and thrombosis.[3] Despite promising preclinical and early clinical findings, its development was ultimately discontinued.[3] This technical guide provides an in-depth overview of the discovery, history, synthesis, mechanism of action, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear understanding of the core concepts.

Discovery and History

This compound (U-63557A) emerged from research focused on identifying specific inhibitors of thromboxane A2 (TxA2) synthase, a key enzyme in the arachidonic acid cascade responsible for the production of the potent pro-aggregatory and vasoconstrictive agent, TxA2.[2][3][4] Developed by Pharmacia Corporation (later acquired by Pfizer), the primary therapeutic goal was to mitigate the pathological effects of excessive TxA2 production in cardiovascular diseases.[3]

Early studies demonstrated that this compound is a potent and selective inhibitor of thromboxane synthase.[1][2] It showed promise in preclinical models and early-phase human clinical trials for its antiplatelet effects.[4][5] However, for reasons that are not extensively detailed in publicly available literature, the clinical development of this compound was discontinued.[3] Despite this, it remains a valuable tool in research for studying the role of thromboxane A2 in various physiological and pathological processes.[6]

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature. A plausible synthetic route is outlined below.[3]

G A 3-(4-nitrobenzyl)pyridine B 3-(4-aminobenzyl)pyridine A->B Reduction (H2, Pd/C) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, H2SO4) D Phenolic Intermediate C->D Hydrolysis E Benzofuran-2-carboxylic acid ethyl ester D->E Base-promoted reaction with diethyl bromomalonate F This compound E->F Saponification (NaOH, Methanol/Water)

A schematic overview of a possible synthetic route towards Furegrelate.

Mechanism of Action

This compound exerts its pharmacological effect by specifically inhibiting the enzyme thromboxane A2 synthase.[3][7] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2).[3] By blocking this step, this compound effectively reduces the production of TxA2, a potent mediator of platelet aggregation and vasoconstriction.[3][4] This targeted inhibition shunts the precursor PGH2 towards the formation of other prostaglandins, such as prostacyclin (PGI2), which has vasodilatory and anti-aggregatory properties.[3]

G cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX-1 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 TXA2 Thromboxane A2 (TxA2) PGH2->TXA2 Thromboxane A2 Synthase PGI2 Prostacyclin (PGI2) PGH2->PGI2 Prostacyclin Synthase OtherPGs Other Prostaglandins PGH2->OtherPGs PlateletAggregation Platelet Aggregation TXA2->PlateletAggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Vasodilation Vasodilation PGI2->Vasodilation AntiAggregation Anti-platelet Aggregation PGI2->AntiAggregation Furegrelate This compound Furegrelate->TXA2 Inhibits

Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy

ParameterValueSpecies/SystemReference
IC₅₀ (TxA2 Synthase)15 nMHuman Platelet Microsomes[1]

Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)

Parameter200 mg Dose400 mg Dose800 mg Dose1600 mg DoseReference
Tmax (hr)1.0 - 1.71.0 - 1.71.0 - 1.71.0 - 1.7[5][8]
t½ (hr)3.5 - 53.5 - 53.5 - 53.5 - 5[5]
Bioavailability80-90%80-90%80-90%80-90%[3]
Renal Excretion (% of dose)62-78% (as parent drug)62-78%62-78%62-78%[8]

Table 3: Pharmacokinetic Parameters in Humans (Multiple Oral Doses - 4.5 days, BID)

Parameter200 mg400 mg800 mg1600 mgReference
Peak Serum Conc. (Day 5)----[9]
t½ke (hr, Day 5)~2~2~2~2[9]

Table 4: Animal Study Data (Neonatal Piglets with Hypoxia-Induced Pulmonary Hypertension)

ParameterControl (Normoxia)HypoxiaHypoxia + Furegrelate (3 mg/kg, TID)Reference
Pulmonary Vascular Resistance Index (PVRI)Normal2.55-fold increaseReduced increase[3]
Arterial DistensibilityNormal33% reduction20% reduction[3]

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound. For detailed, step-by-step protocols, it is recommended to consult the primary research articles cited.

Synthesis of this compound

A general laboratory-scale synthesis protocol is as follows:

  • Reduction of 3-(4-nitrobenzyl)pyridine: The starting material, 3-(4-nitrobenzyl)pyridine, is reduced to 3-(4-aminobenzyl)pyridine. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3]

  • Diazotization: The resulting amino group is converted to a diazonium salt. This is done by reacting the 3-(4-aminobenzyl)pyridine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like sulfuric acid, at low temperatures.[3]

  • Formation of the Benzofuran Ring System: The diazonium salt is then subjected to conditions that promote intramolecular cyclization to form the benzofuran core. This step may involve a base-promoted reaction with a suitable reagent like diethyl bromomalonate.[3]

  • Saponification: The ester group on the benzofuran ring is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.[3]

  • Salt Formation: The final product, this compound, is obtained by treating the carboxylic acid with a sodium source, typically sodium hydroxide.

G Start Start: 3-(4-nitrobenzyl)pyridine Step1 Reduction (H2, Pd/C) Start->Step1 Intermediate1 3-(4-aminobenzyl)pyridine Step1->Intermediate1 Step2 Diazotization (NaNO2, H2SO4) Intermediate1->Step2 Intermediate2 Diazonium Salt Step2->Intermediate2 Step3 Cyclization with Diethyl Bromomalonate Intermediate2->Step3 Intermediate3 Benzofuran Ester Intermediate Step3->Intermediate3 Step4 Saponification (NaOH, MeOH/H2O) Intermediate3->Step4 Intermediate4 Furegrelate (Free Acid) Step4->Intermediate4 Step5 Salt Formation (NaOH) Intermediate4->Step5 End End: this compound Step5->End

Experimental workflow for the synthesis of this compound.
Measurement of Thromboxane B2 (TxB2) Levels

The efficacy of this compound is often assessed by measuring the levels of Thromboxane B2 (TxB2), the stable, inactive metabolite of TxA2.

  • Sample Collection: Whole blood is collected from subjects. For serum TxB2 measurement, the blood is allowed to clot. For plasma or urine measurements, appropriate anticoagulants or collection procedures are used.

  • Sample Processing: Serum is separated by centrifugation after clotting. Plasma is obtained by centrifuging anticoagulated blood. Urine samples may be used directly or after appropriate dilution.

  • Analysis: TxB2 levels are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). These assays involve the use of an antibody specific for TxB2 and a labeled TxB2 tracer. The amount of tracer that binds to the antibody is inversely proportional to the amount of TxB2 in the sample.

  • Data Interpretation: A reduction in TxB2 levels in subjects treated with this compound, compared to baseline or placebo, indicates inhibition of thromboxane synthase.

Platelet Aggregation Assay

The effect of this compound on platelet function is directly measured using platelet aggregation assays.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP.

  • Platelet Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmittance is established.

  • Addition of Agonist: A platelet agonist, such as arachidonic acid or collagen, is added to the PRP to induce aggregation.

  • Data Recording: As platelets aggregate, the light transmittance through the PRP increases. This change is recorded over time to generate an aggregation curve.

  • Inhibition Assessment: The extent of platelet aggregation in the presence of this compound is compared to that in its absence (control) to determine the inhibitory effect of the compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Although its clinical development was halted, it has played a significant role in advancing our understanding of the role of thromboxane A2 in health and disease. The data and experimental protocols summarized in this technical guide provide a comprehensive resource for researchers and scientists working in the fields of pharmacology, drug discovery, and cardiovascular medicine. The continued use of this compound as a research tool will undoubtedly contribute to further discoveries in these areas.

References

Furegrelate Sodium in Pulmonary Arterial Hypertension Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Furegrelate Sodium, a selective thromboxane A2 (TXA2) synthase inhibitor, and its investigation in the context of pulmonary arterial hypertension (PAH). It consolidates key preclinical data, experimental methodologies, and the underlying mechanism of action to serve as a resource for ongoing and future research.

Core Mechanism of Action

Pulmonary arterial hypertension is often linked to an imbalance in vasoactive mediators, including an overproduction of the potent vasoconstrictor and mitogenic factor, thromboxane A2 (TXA2)[1][2][3]. TXA2 is synthesized from prostaglandin H2 (PGH2) by the enzyme TXA2 synthase and exerts its effects through the thromboxane-prostanoid (TP) receptor, promoting vasoconstriction, platelet aggregation, and smooth muscle cell proliferation—key pathological features of PAH[1][4].

This compound acts as a highly specific inhibitor of TXA2 synthase[1]. By blocking this enzyme, it reduces the production of TXA2. This action is hypothesized to shift the arachidonic acid cascade towards the production of vasodilatory prostacyclins, thereby mitigating vasoconstriction, reducing vascular remodeling, and blunting the progression of PAH[1][2][3].

Mechanism_of_Action This compound's Mechanism of Action in PAH cluster_pathway Arachidonic Acid Cascade cluster_txa2 Pro-Hypertensive Pathway cluster_pgi2 Anti-Hypertensive Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase PGI2_Synthase PGI2 Synthase PGH2->PGI2_Synthase Furegrelate This compound Furegrelate->TXA2_Synthase Inhibits TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor PAH_Pathology PAH Pathophysiology (Vasoconstriction, Proliferation, Platelet Aggregation) TP_Receptor->PAH_Pathology PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Therapeutic_Effect Therapeutic Effects (Vasodilation, Anti-proliferative) IP_Receptor->Therapeutic_Effect

Caption: this compound inhibits TXA2 synthase, reducing pro-hypertensive signaling.

Preclinical Efficacy in a Neonatal PAH Model

Significant preclinical research has been conducted using a neonatal piglet model of PAH induced by chronic hypoxia. This model is particularly relevant for studying pediatric PAH, where TXA2 has been implicated[1][2][3].

The quantitative outcomes from this key preclinical study are summarized below.

Table 1: Hemodynamic Effects of this compound in a Hypoxia-Induced PAH Piglet Model

Group Treatment Pulmonary Vascular Resistance Index (PVRI, WU) Outcome vs. Chronic Hypoxia
Normoxia (N) 21% FiO₂ 40 ± 2[1][3] -
Chronic Hypoxia (CH) 10% FiO₂ 104 ± 7[1][3] Baseline (2.55-fold increase vs. N)[1][3]
CH + Furegrelate (BID) 3 mg/kg, twice daily No significant improvement[1] Ineffective Dosing Regimen

| CH + Furegrelate (TID) | 3 mg/kg, three times daily | 69 ± 5[3] | 34% Reduction in PVRI [3] |

Table 2: Effects of this compound on Pulmonary Vascular Remodeling

Group Treatment Pulmonary Arterial Distensibility (α, % per Torr) Outcome
Normoxia (N) 21% FiO₂ 1.5 ± 0.1[2][3] Healthy Vasculature
Chronic Hypoxia (CH) 10% FiO₂ 1.0 ± 0.1[2][3] Indicates significant vascular remodeling[2][3]

| CH + Furegrelate (TID) | 3 mg/kg, three times daily | 1.2 ± 0.1[2][3] | Partial Restoration of Distensibility [2][3] |

Protocol 1: Chronic Hypoxia-Induced PAH in Neonatal Piglets

  • Animal Model: Three-day-old piglets were utilized for the study[1][2][3].

  • PAH Induction: Piglets were exposed to chronic hypoxia (CH) in environmental chambers with a fraction of inspired oxygen (FiO₂) of 10% for 21 consecutive days. Control animals were kept in normoxic conditions (N; 21% FiO₂)[1][2][3].

  • Drug Administration: this compound was administered orally (p.o.) via syringe at a dose of 3 mg/kg. The study evaluated both twice-daily (BID) and three-times-daily (TID) regimens. Treatment commenced just prior to the induction of chronic hypoxia[1].

  • Primary Endpoints:

    • In Vivo Hemodynamics: Pulmonary Vascular Resistance Index (PVRI) was measured to assess the severity of pulmonary hypertension[1][3].

    • Right Ventricular Hypertrophy: The development of right ventricular hypertrophy was evaluated as a marker of cardiac strain[1][3].

    • Vascular Remodeling: Microfocal X-ray computed tomography was used to estimate pulmonary arterial distensibility. Additionally, microscopic analysis assessed the muscularization of small pulmonary arteries[1][2].

Experimental_Workflow Preclinical Evaluation Workflow for Furegrelate in PAH Start Model Selection (3-day-old piglets) Induction PAH Induction (21 days of Chronic Hypoxia, 10% FiO₂) Start->Induction Grouping Randomized Group Assignment (Normoxia, Hypoxia, Hypoxia + Furegrelate) Induction->Grouping Treatment Oral Furegrelate Administration (3 mg/kg, TID) Grouping->Treatment Analysis Endpoint Analysis (Day 21) Treatment->Analysis Hemodynamics In Vivo Hemodynamic Assessment (PVRI) Analysis->Hemodynamics Physiological Remodeling Vascular Remodeling Analysis (Distensibility, Muscularization) Analysis->Remodeling Structural RVH Right Ventricular Hypertrophy Assessment Analysis->RVH Cardiac Conclusion Data Interpretation and Conclusion Hemodynamics->Conclusion Remodeling->Conclusion RVH->Conclusion

Caption: Workflow for evaluating Furegrelate in a neonatal piglet model of PAH.

Clinical Pharmacology and Human Data

While extensive clinical trials for this compound in PAH are not available, Phase 1 studies in healthy male subjects provide essential pharmacokinetic and pharmacodynamic data.

Table 3: Pharmacokinetic and Pharmacodynamic Profile of this compound in Healthy Subjects

Parameter Description Finding
Pharmacokinetics
Dosing Single oral administration 200 mg to 1600 mg[5]
Absorption (Tmax) Time to maximum plasma concentration ~1 hour[5]
Half-life (t½) Circulating half-life 3.5 to 5.8 hours[1][5]
Elimination Primary route of clearance Renal excretion of the parent compound[5]
Pharmacodynamics
Target Engagement Inhibition of TXA2 synthesis Dose-related inhibition lasting 8-12 hours[5]
Platelet Aggregation Functional impact Significantly inhibited, but with variable effect[5]

| Safety | Bleeding and coagulation | No significant alteration to bleeding times or coagulation parameters[5] |

Summary and Future Directions

Preclinical data strongly suggest that inhibiting thromboxane synthase with this compound can blunt the development of hypoxia-induced PAH. The treatment ameliorated the increase in pulmonary vascular resistance, reduced right ventricular hypertrophy, and partially preserved the structural integrity of the pulmonary vasculature in a neonatal piglet model[1][2][3]. The efficacy was dependent on the dosing regimen, with three-times-daily administration proving effective where twice-daily was not, consistent with the drug's half-life of approximately 4-6 hours[1][5].

Given its encouraging preclinical profile and apparent safety in Phase 1 trials, this compound presents a compelling candidate for "repositioning" as a potential therapeutic agent, particularly for neonatal PAH where the TXA2 pathway is a known contributor to the disease's pathophysiology[1]. Further investigation is warranted to translate these promising preclinical findings into clinical applications for patients with pulmonary arterial hypertension.

References

Furegrelate Sodium: A Technical Review of a Selective Thromboxane Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate sodium, also known as U-63557A, is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial to the arachidonic acid cascade and a key mediator in thrombosis and vasoconstriction. Developed initially for cardiovascular applications, its specific mechanism of action has prompted investigations into its therapeutic potential in a range of physiological and pathological processes, including pulmonary hypertension and renal disorders. This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, pharmacokinetic profile, and findings from preclinical and clinical studies. All quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological context and scientific investigation.

Chemical and Physical Properties

This compound is the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid. Its chemical structure confers the ability to selectively bind to and inhibit thromboxane A2 synthase.

PropertyValueReference
Molecular Formula C₁₅H₁₀NNaO₃[1]
Molecular Weight 275.24 g/mol [1]
CAS Number 85666-17-7[1]
IC₅₀ (human platelet microsomal TXA2 synthase) 15 nM[2]

Mechanism of Action: Inhibition of Thromboxane A2 Synthase

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). By blocking this step, this compound effectively reduces the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[3] This targeted inhibition allows for the redirection of PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.

Signaling Pathway of Thromboxane A2

The following diagram illustrates the position of this compound within the arachidonic acid cascade and its impact on downstream signaling.

Thromboxane_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Furegrelate This compound Furegrelate->TXA2_Synthase TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Vasoconstriction Vasoconstriction TP_Receptor->Vasoconstriction PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 IP_Receptor Prostacyclin Receptor (IP) PGI2->IP_Receptor Platelet_Inhibition Inhibition of Platelet Aggregation IP_Receptor->Platelet_Inhibition Vasodilation Vasodilation IP_Receptor->Vasodilation

Figure 1: Furegrelate's Mechanism in the Arachidonic Acid Cascade.

Experimental Protocols

In Vitro Thromboxane Synthase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on thromboxane A2 synthase.

Methodology (based on Gorman et al., 1983):

  • Preparation of Platelet Microsomes:

    • Human blood is collected in citrate anticoagulant.

    • Platelet-rich plasma (PRP) is obtained by centrifugation at 150 x g for 15 minutes.

    • Platelets are pelleted from PRP by centrifugation at 2000 x g for 10 minutes.

    • The platelet pellet is washed, resuspended in buffer, and sonicated to lyse the cells.

    • Microsomes are isolated by ultracentrifugation at 100,000 x g for 60 minutes.

    • The microsomal pellet is resuspended in a buffer and protein concentration is determined.

  • Inhibition Assay:

    • A reaction mixture is prepared containing the platelet microsomes, a source of prostaglandin H2 (PGH2), and varying concentrations of this compound or vehicle control.

    • The reaction is initiated by the addition of PGH2.

    • The mixture is incubated for a specified time (e.g., 1-2 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by the addition of an acid.

    • The amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, is quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The percentage of inhibition of TXB2 formation is calculated for each concentration of this compound.

    • The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from the dose-response curve.

Platelet Aggregation Assay

Objective: To assess the effect of this compound on platelet aggregation.

Methodology (based on Mohrland et al., 1989):

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from subjects into tubes containing 3.8% sodium citrate.

    • PRP is prepared by centrifuging the blood at 150-200 x g for 10-15 minutes at room temperature.

    • Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at 2000 x g for 15 minutes.

  • Aggregation Measurement:

    • Platelet aggregation is measured using a light transmission aggregometer.

    • Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.

    • A baseline light transmission is established (0% aggregation for PRP, 100% for PPP).

    • An aggregating agent (e.g., arachidonic acid, ADP, collagen) is added to the PRP.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

    • For inhibition studies, PRP is pre-incubated with this compound or vehicle control for a specified period before the addition of the aggregating agent.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each condition.

    • The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the control.

Pharmacokinetics

Studies in normal male volunteers have characterized the pharmacokinetic profile of this compound following oral administration.

Single-Dose Pharmacokinetics
ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1.0 - 1.7 hours[4]
Apparent Terminal Disposition Rate Constant 0.12 - 0.17 hr⁻¹[4]
Renal Excretion (as parent drug) 62 - 78% of dose[4]
Half-life (t½) 3.5 - 5 hours[3]
Multiple-Dose Pharmacokinetics

A study involving twice-daily oral administration for 4.5 days showed no significant changes in the absorption, disposition, or elimination kinetics of furegrelate.[4] A slight potential for drug accumulation was observed.[4]

Clinical Trials

Phase 1 clinical trials have been conducted in healthy male subjects to assess the safety, tolerability, and pharmacodynamics of this compound.

Single Ascending Dose Study
DoseNumber of SubjectsKey FindingsReference
200 - 1600 mgHealthy Male VolunteersDose-related inhibition of thromboxane synthesis for 8-12 hours. Variable inhibition of platelet aggregation. No significant alteration of bleeding times or coagulation parameters.[3]
Multiple Dose Study
DoseNumber of SubjectsKey FindingsReference
200, 400, 800, 1600 mg (BID for 4.5 days)24Significant inhibition of thromboxane synthesis at 800 mg and 1600 mg doses. Variable inhibition of platelet aggregation. Tendency for increased bleeding times at higher doses. No clinically significant changes in coagulation or safety laboratory evaluations.[5]

Preclinical Studies: Pulmonary Arterial Hypertension

A notable preclinical study investigated the effect of this compound in a neonatal piglet model of hypoxia-induced pulmonary arterial hypertension (PAH).

Experimental Workflow: Neonatal Piglet PAH Study

PAH_Workflow Start 3-day-old Piglets Randomization Randomization Start->Randomization Normoxia Normoxia (21% O₂) for 21 days Randomization->Normoxia Control Group Hypoxia Chronic Hypoxia (10% O₂) for 21 days Randomization->Hypoxia PAH Model Group Furegrelate_Treatment Chronic Hypoxia + Furegrelate (3 mg/kg, TID, p.o.) for 21 days Randomization->Furegrelate_Treatment Treatment Group Hemodynamics In Vivo Hemodynamic Measurements (Pulmonary Vascular Resistance Index) Normoxia->Hemodynamics Hypoxia->Hemodynamics Furegrelate_Treatment->Hemodynamics Tissue_Analysis Post-mortem Analysis (Right Ventricular Hypertrophy, Pulmonary Artery Muscularization) Hemodynamics->Tissue_Analysis

Figure 2: Experimental Workflow for the Neonatal Piglet PAH Study.

Key Findings from the Preclinical PAH Study:

  • Furegrelate administered three times daily (TID) significantly blunted the development of hypoxia-induced PAH in neonatal piglets.

  • The treatment attenuated the increase in pulmonary vascular resistance index and right ventricular hypertrophy.

  • Furegrelate also reduced the muscularization of small pulmonary arteries, suggesting a protective effect on the pulmonary vasculature.

Conclusion

This compound is a well-characterized selective inhibitor of thromboxane A2 synthase with a rapid onset of action and a relatively long biological half-life. In vitro and in vivo studies have consistently demonstrated its ability to inhibit thromboxane synthesis. While its effect on platelet aggregation in humans is variable, preclinical evidence, particularly in the context of pulmonary arterial hypertension, suggests that its therapeutic potential may extend beyond its antiplatelet effects. The detailed experimental protocols and compiled data presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the applications of this compound. Further investigation into its role in various disease models where thromboxane A2 is implicated is warranted.

References

Furegrelate Sodium in Ischemia-Reperfusion Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This complex pathophysiology involves a cascade of events including oxidative stress, inflammation, and cellular death, presenting a significant challenge in clinical settings such as myocardial infarction, stroke, and organ transplantation. A key mediator in the early stages of I/R injury is Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. Furegrelate Sodium, a selective inhibitor of thromboxane A2 synthase, holds therapeutic potential by mitigating the detrimental effects of TXA2. This technical guide provides an in-depth overview of the core mechanisms, experimental evaluation, and potential signaling pathways involved in the action of this compound in the context of I/R injury. While direct and extensive preclinical data on this compound in I/R injury is limited in publicly available literature, this guide synthesizes information from studies on analogous thromboxane synthase inhibitors to present a comprehensive technical resource.

This compound: Mechanism of Action

This compound is a pyridine-derivative and a potent and selective inhibitor of thromboxane A2 synthase.[1] Its primary mechanism of action involves the blockade of the conversion of prostaglandin H2 (PGH2) to TXA2.[2] This inhibition is expected to have a dual beneficial effect in the setting of I/R injury:

  • Reduction of TXA2-mediated effects: By decreasing the synthesis of TXA2, this compound can attenuate vasoconstriction and platelet aggregation, thereby improving microvascular perfusion and reducing the formation of microthrombi in the reperfused tissue.[2]

  • Shunting of PGH2 to protective prostaglandins: The inhibition of thromboxane synthase can lead to the redirection of the common precursor, PGH2, towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) and prostaglandin D2 (PGD2).[3] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, offering further protective effects against I/R injury.

Quantitative Data from Preclinical Studies with Thromboxane Synthase Inhibitors

While specific quantitative data for this compound in I/R injury is not extensively available, the following tables summarize findings from preclinical studies on other selective thromboxane synthase inhibitors, such as Ozagrel and OKY-1581, to provide an expected profile of efficacy.

Table 1: Effects of Thromboxane Synthase Inhibitors on Myocardial Ischemia-Reperfusion Injury

ParameterAnimal ModelTreatmentKey FindingsReference
Infarct Size RatOzagrelSignificant reduction in infarct size compared to control.Inferred from[4]
Cardiac Function CatOKY-1581Improved cardiac contractile force and lower coronary vascular resistance upon reperfusion.[5]
Cardiac Enzymes CatOKY-1581Lower perfusate and higher myocardial creatine kinase (CK) activity, indicating preserved cellular integrity.[5]
Thromboxane B2 Levels CatOKY-1581Spared from the increases in circulating thromboxane B2 occurring in untreated ischemic hearts.[5]

Table 2: Effects of Thromboxane Synthase Inhibitors on Cerebral Ischemia-Reperfusion Injury

ParameterAnimal ModelTreatmentKey FindingsReference
Infarct Volume RatOzagrel3 mg/kg decreased both the area and volume of the cortical infarction.[4]
Neurological Deficit RatOzagrelSuppressive effects on neurologic deficits in a microthrombosis model.[4]

Table 3: Effects of Thromboxane Synthase Inhibitors on Renal Ischemia-Reperfusion Injury

ParameterAnimal ModelTreatmentKey FindingsReference
Lipid Peroxidation RatUK 38485Prevention of lipid peroxidation in allografts.[2]
Protein Oxidation RatUK 38485Prevention of protein oxidation in allografts.[2]
Histopathology RatUK 38485Milder histopathological changes in the treated group.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of a thromboxane synthase inhibitor like this compound in preclinical models of ischemia-reperfusion injury.

Myocardial Ischemia-Reperfusion Injury in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Intraperitoneal injection of a mixture of Fentanyl (0.15 mg/kg), Midazolam (7.5 mg/kg), and Acepromazine (2.5 mg/kg).[1]

  • Surgical Procedure:

    • Intubate and mechanically ventilate the rats.

    • Perform a left thoracotomy to expose the heart.

    • Pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.

    • Induce ischemia by tightening the suture for 30 minutes.

    • Initiate reperfusion by releasing the suture for 120 minutes.[1]

  • Drug Administration: this compound or vehicle is administered intravenously at a predetermined dose prior to the onset of ischemia or at the beginning of reperfusion.

  • Outcome Measures:

    • Infarct Size Assessment: At the end of reperfusion, the heart is excised, and the LAD is re-occluded. The area at risk is delineated by perfusing with Evans blue dye, and the infarct size is determined by incubating heart slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution.

    • Cardiac Biomarkers: Blood samples are collected to measure levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).[6]

    • Hemodynamic Monitoring: A catheter is placed in the carotid artery to monitor heart rate and blood pressure throughout the experiment.[1]

    • Histopathology: Heart tissue is fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to assess for necrosis, edema, and inflammatory cell infiltration.[7]

Cerebral Ischemia-Reperfusion Injury in Rats
  • Animal Model: Male Wistar rats (280-320g).

  • Anesthesia: Intraperitoneal injection of sodium pentobarbital (50 mg/kg).

  • Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Induce ischemia for 2 hours.

    • Initiate reperfusion by withdrawing the suture.[4]

  • Drug Administration: this compound or vehicle is administered intravenously or intraperitoneally at a specific time point before or after the induction of ischemia.

  • Outcome Measures:

    • Infarct Volume Assessment: 24 hours after reperfusion, the brain is removed, sectioned, and stained with 2% TTC to visualize the infarct area. The infarct volume is then calculated.[8]

    • Neurological Deficit Scoring: A neurological deficit score is assigned based on a scale evaluating motor function, coordination, and reflexes.[9]

    • Histopathology: Brain tissue is processed for H&E staining to assess neuronal damage and inflammatory responses.

Renal Ischemia-Reperfusion Injury in Mice
  • Animal Model: Male BALB/c mice.

  • Anesthesia: Isoflurane inhalation.

  • Surgical Procedure:

    • Make a dorsal incision to expose the kidneys.

    • Perform a unilateral nephrectomy of the right kidney.

    • Clamp the renal pedicle of the left kidney for 26 minutes to induce ischemia.

    • Remove the clamp to initiate reperfusion.

  • Drug Administration: this compound or vehicle is administered prior to ischemia or at the onset of reperfusion.

  • Outcome Measures:

    • Renal Function: Blood samples are collected at 24 and 48 hours post-reperfusion to measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Histopathology: The kidney is harvested, fixed, and stained with Periodic acid-Schiff (PAS) to assess tubular necrosis, cast formation, and loss of brush border.

    • Biomarkers of Oxidative Stress: Kidney tissue homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD).

Signaling Pathways and Visualizations

The therapeutic effect of this compound in I/R injury is primarily mediated through its influence on the arachidonic acid cascade.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA_Synthase Thromboxane A2 Synthase PGH2->TXA_Synthase PGI_Synthase Prostacyclin Synthase PGH2->PGI_Synthase PGD_Synthase Prostaglandin D Synthase PGH2->PGD_Synthase TXA2 Thromboxane A2 (TXA2) TXA_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI_Synthase->PGI2 PGD2 Prostaglandin D2 (PGD2) PGD_Synthase->PGD2 Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasodilation Vasodilation PGI2->Vasodilation Inhibit_Platelet_Aggregation Inhibit Platelet Aggregation PGI2->Inhibit_Platelet_Aggregation Furegrelate Furegrelate Sodium Furegrelate->TXA_Synthase Ischemia_Reperfusion_Injury_Pathway Ischemia Ischemia (↓ Blood Flow, ↓ O2, ↓ Nutrients) ATP_Depletion ATP Depletion Ischemia->ATP_Depletion Anaerobic_Metabolism Anaerobic Metabolism ↑ Lactate, ↓ pH Ischemia->Anaerobic_Metabolism Ion_Imbalance Na+/K+ Pump Failure ↑ Intracellular Na+, Ca2+ ATP_Depletion->Ion_Imbalance Cell_Death Cell Death (Apoptosis, Necrosis) Ion_Imbalance->Cell_Death Reperfusion Reperfusion (↑ O2, ↑ Blood Flow) ROS_Burst ROS Burst (Oxidative Stress) Reperfusion->ROS_Burst Inflammation Inflammation (Neutrophil Infiltration, Cytokines) Reperfusion->Inflammation Endothelial_Dysfunction Endothelial Dysfunction ↑ TXA2, ↓ NO ROS_Burst->Endothelial_Dysfunction ROS_Burst->Cell_Death Inflammation->Endothelial_Dysfunction Inflammation->Cell_Death Platelet_Activation Platelet Activation & Aggregation Endothelial_Dysfunction->Platelet_Activation Platelet_Activation->Cell_Death Furegrelate This compound (↓ TXA2) Furegrelate->Endothelial_Dysfunction Inhibits Furegrelate->Platelet_Activation Inhibits Experimental_Workflow Animal_Model Animal Model Selection (Rat/Mouse) Anesthesia Anesthesia Induction Animal_Model->Anesthesia Surgical_Procedure Surgical Procedure (e.g., MCAO, LAD ligation) Anesthesia->Surgical_Procedure Baseline Baseline Measurements (Hemodynamics, Biomarkers) Surgical_Procedure->Baseline Ischemia Induction of Ischemia Baseline->Ischemia Treatment Treatment Administration (this compound or Vehicle) Ischemia->Treatment Reperfusion Reperfusion Treatment->Reperfusion Monitoring Continuous Monitoring (Hemodynamics, ECG) Reperfusion->Monitoring Endpoint Endpoint Analysis (Infarct Size, Histology, Biomarkers) Monitoring->Endpoint

References

Furegrelate Sodium: An In-Depth Technical Guide to its Effects on Eicosanoid Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate sodium is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the eicosanoid signaling cascade. By blocking the conversion of prostaglandin H2 to thromboxane A2, this compound effectively modulates downstream physiological effects, including platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the eicosanoid pathways, a summary of its pharmacological effects, and detailed experimental protocols for its study.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play a crucial role in a wide array of physiological and pathological processes, including inflammation, hemostasis, and cardiovascular regulation. The eicosanoid family includes prostaglandins, thromboxanes, leukotrienes, and lipoxins, each with distinct biological activities.

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, contributing significantly to thrombotic events and cardiovascular diseases. This compound, a pyridinyl derivative, has been developed as a specific inhibitor of thromboxane A2 synthase, the terminal enzyme in the biosynthesis of TXA2. Its targeted action offers a promising therapeutic strategy for conditions associated with excessive thromboxane production.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase.[1][2] This enzyme is responsible for the isomerization of prostaglandin H2 (PGH2), an intermediate in the arachidonic acid cascade, into thromboxane A2.

The inhibition of thromboxane A2 synthase by this compound leads to two primary consequences within the eicosanoid pathway:

  • Reduction of Thromboxane A2 Levels: The primary and most direct effect is a significant decrease in the production of thromboxane A2. This, in turn, reduces the downstream signaling mediated by TXA2, leading to decreased platelet aggregation and vasodilation.

  • Metabolic Shunting of Prostaglandin H2: With the pathway to thromboxane A2 blocked, the precursor molecule, prostaglandin H2, is shunted towards other metabolic pathways. This results in an increased synthesis of other prostanoids, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3] This metabolic redirection may contribute to some of the ancillary effects observed with thromboxane synthase inhibitors.

The following diagram illustrates the point of intervention of this compound in the arachidonic acid cascade.

Eicosanoid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin G2 (PGG2) Prostaglandin G2 (PGG2) Arachidonic Acid->Prostaglandin G2 (PGG2) Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Prostaglandin G2 (PGG2)->Prostaglandin H2 (PGH2) Cyclooxygenase (COX) Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Thromboxane A2 Synthase Prostaglandin D2 (PGD2) Prostaglandin D2 (PGD2) Prostaglandin H2 (PGH2)->Prostaglandin D2 (PGD2) PGD Synthase Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Prostaglandin H2 (PGH2)->Prostaglandin E2 (PGE2) PGE Synthase Prostaglandin F2α (PGF2α) Prostaglandin F2α (PGF2α) Prostaglandin H2 (PGH2)->Prostaglandin F2α (PGF2α) PGF Synthase Prostacyclin (PGI2) Prostacyclin (PGI2) Prostaglandin H2 (PGH2)->Prostacyclin (PGI2) PGI Synthase Thromboxane B2 (TXB2) Thromboxane B2 (TXB2) Thromboxane A2 (TXA2)->Thromboxane B2 (TXB2) Non-enzymatic hydration Phospholipase A2 Phospholipase A2 Cyclooxygenase (COX) Cyclooxygenase (COX) Thromboxane A2 Synthase Thromboxane A2 Synthase PGD Synthase PGD Synthase PGE Synthase PGE Synthase PGF Synthase PGF Synthase PGI Synthase PGI Synthase This compound This compound This compound->Thromboxane A2 Synthase Inhibition

Caption: this compound's site of action in the eicosanoid pathway.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesSource
IC50 (Thromboxane Synthase)15 nmol/LHuman[2]

Table 2: Clinical Trial Data of this compound in Normal Subjects

Dosage (BID for 4.5 days)Effect on Thromboxane SynthesisEffect on Platelet AggregationEffect on Bleeding Time
200 mgNot specifiedVariableTended to increase at higher doses
400 mgNot specifiedVariableTended to increase at higher doses
800 mgSignificantly inhibitedInhibited (variable)Tended to increase
1600 mgSignificantly inhibitedInhibited (variable)Tended to increase

Data from a multiple-dose trial in normal volunteers. Thromboxane synthesis was assessed by thromboxane B2 generation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Thromboxane B2 (TXB2) Assay

This assay is used to quantify the production of thromboxane A2 by measuring its stable, inactive metabolite, thromboxane B2.

Objective: To measure the concentration of TXB2 in biological samples (e.g., serum, plasma, cell culture supernatants) following treatment with this compound.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for TXB2 quantification. In this assay, TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for binding to a limited number of anti-TXB2 antibody-coated wells. The amount of bound enzyme is inversely proportional to the concentration of TXB2 in the sample.

Materials:

  • Microplate pre-coated with anti-TXB2 antibody

  • TXB2 standards

  • Sample or standard diluent

  • TXB2 conjugate (e.g., HRP-labeled)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer

  • Plate reader

Procedure:

  • Sample Preparation: Collect blood samples and prepare serum or plasma. Cell culture supernatants can also be used. Dilute samples as necessary with the provided diluent.

  • Standard Curve Preparation: Prepare a serial dilution of the TXB2 standard to create a standard curve.

  • Assay: a. Add standards and samples to the appropriate wells of the microplate. b. Add the TXB2 conjugate to each well. c. Incubate the plate according to the manufacturer's instructions (typically 1-2 hours at room temperature). d. Wash the plate multiple times with wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate until color develops. f. Add the stop solution to terminate the reaction.

  • Data Analysis: a. Read the absorbance of each well at the appropriate wavelength using a plate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the TXB2 standards. c. Determine the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.

The following diagram outlines the workflow for a competitive ELISA for TXB2.

ELISA_Workflow Start Start Prepare Standards and Samples Prepare Standards and Samples Start->Prepare Standards and Samples Add to Antibody-Coated Plate Add to Antibody-Coated Plate Prepare Standards and Samples->Add to Antibody-Coated Plate Add Enzyme-Conjugated TXB2 Add Enzyme-Conjugated TXB2 Add to Antibody-Coated Plate->Add Enzyme-Conjugated TXB2 Incubate Incubate Add Enzyme-Conjugated TXB2->Incubate Wash Plate Wash Plate Incubate->Wash Plate Add Substrate Add Substrate Wash Plate->Add Substrate Incubate for Color Development Incubate for Color Development Add Substrate->Incubate for Color Development Add Stop Solution Add Stop Solution Incubate for Color Development->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance Calculate Results Calculate Results Read Absorbance->Calculate Results End End Calculate Results->End

Caption: Workflow for a competitive ELISA to measure Thromboxane B2.

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist, a process that is inhibited by this compound.

Objective: To assess the effect of this compound on platelet aggregation induced by agonists such as arachidonic acid or collagen.

Principle: Light Transmission Aggregometry (LTA) is the gold standard method. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.

Materials:

  • Aggregometer

  • Cuvettes with stir bars

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP) for blanking

  • Agonist (e.g., arachidonic acid, ADP, collagen)

  • This compound or vehicle control

Procedure:

  • PRP Preparation: a. Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). b. Centrifuge the blood at a low speed to separate the PRP. c. Collect the supernatant (PRP). d. Centrifuge the remaining blood at a high speed to obtain PPP.

  • Assay: a. Pre-warm the PRP and the aggregometer to 37°C. b. Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline. c. Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline. d. Add the PRP to a new cuvette with a stir bar and place it in the sample well of the aggregometer. e. Add this compound or vehicle to the PRP and incubate for a specified time. f. Add the agonist to the PRP to induce aggregation. g. Record the change in light transmission over time.

  • Data Analysis: a. The aggregation is typically quantified as the maximum percentage change in light transmission. b. Compare the aggregation in the presence of this compound to the vehicle control to determine the percentage of inhibition.

The following diagram illustrates the logical relationship in platelet aggregation.

Platelet_Aggregation_Logic cluster_agonist Agonist Action cluster_inhibitor Inhibitor Action Agonist (e.g., Arachidonic Acid) Agonist (e.g., Arachidonic Acid) TXA2 Production TXA2 Production Agonist (e.g., Arachidonic Acid)->TXA2 Production Platelet Activation Platelet Activation TXA2 Production->Platelet Activation Platelet Aggregation Platelet Aggregation Platelet Activation->Platelet Aggregation This compound This compound Inhibition of TXA2 Synthase Inhibition of TXA2 Synthase This compound->Inhibition of TXA2 Synthase Decreased TXA2 Decreased TXA2 Inhibition of TXA2 Synthase->Decreased TXA2 Reduced Platelet Aggregation Reduced Platelet Aggregation Decreased TXA2->Reduced Platelet Aggregation

Caption: Logical flow of platelet aggregation and its inhibition.

Conclusion

This compound is a well-characterized inhibitor of thromboxane A2 synthase with a clear mechanism of action within the eicosanoid pathway. Its ability to selectively block the production of thromboxane A2 makes it a valuable tool for research into the roles of eicosanoids in health and disease, and a potential therapeutic agent for a variety of cardiovascular and thrombotic disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other modulators of the eicosanoid system.

References

Methodological & Application

Furegrelate Sodium: In Vivo Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate Sodium is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critically involved in platelet aggregation and vasoconstriction.[1] This document provides detailed application notes and standardized protocols for the use of this compound in in vivo animal studies, with a focus on established models of pulmonary hypertension, renal vasoconstriction, and glioma. The provided methodologies aim to ensure reproducibility and accuracy in preclinical research settings.

Mechanism of Action

This compound exerts its pharmacological effect by specifically inhibiting the action of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[1][2] TXA2 is a powerful mediator that promotes platelet aggregation and causes constriction of blood vessels.[1][2] By blocking the synthesis of TXA2, this compound effectively reduces these effects, making it a valuable tool for studying pathologies involving excessive platelet activation and vasoconstriction.[1][2]

The inhibition of thromboxane synthase can also lead to a redirection of the arachidonic acid cascade, potentially increasing the production of other prostaglandins, such as the vasodilator prostacyclin (PGI2), which may contribute to its overall therapeutic effect.

Furegrelate_Sodium_MOA AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Platelet Platelet Aggregation TXA2->Platelet Vaso Vasoconstriction TXA2->Vaso Furegrelate This compound Furegrelate->TXAS Piglet_PAH_Workflow Start Start: 3-day-old Piglets Hypoxia Induce Pulmonary Hypertension (21 days of 10% FIO2) Start->Hypoxia Treatment Oral Administration of This compound (3 mg/kg, TID) Hypoxia->Treatment Anesthesia Anesthesia for Hemodynamic Measurements Treatment->Anesthesia Measurements Measure Pulmonary Vascular Resistance Index Anesthesia->Measurements End End of Study Measurements->End Rat_Glioma_Workflow Start Start: Orthotopic Glioma Mouse Model Treatment This compound Administration (0.5 mg/ml, every 12h for 36h) Start->Treatment Monitoring Monitor Tumor Growth (Bioluminescence/MRI) Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Size, Survival Monitoring->Endpoint End End of Study Endpoint->End

References

Application Notes and Protocols for Furegrelate Sodium Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of Furegrelate Sodium stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

Introduction

This compound (CAS No. 85666-17-7) is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] It is widely used in research to investigate the role of thromboxanes in various physiological and pathological processes, including platelet aggregation and vasoconstriction.[1][3] Accurate preparation of stock solutions is the first critical step for obtaining reliable and consistent experimental results. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for many organic compounds.[3][4]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound and DMSO is presented in the table below.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
CAS Number 85666-17-767-68-5
Molecular Formula C₁₅H₁₀NNaO₃C₂H₆OS
Molecular Weight 275.23 g/mol [5][6][7]78.13 g/mol
Appearance White to off-white crystalline solid[8]Clear, colorless liquid
Solubility in DMSO 13 - 21 mg/mL (may require sonication and warming)[4][6]Miscible
Storage (Powder) -20°C, sealed, away from moisture[5][6]Room temperature, in a dry, well-ventilated area[8]
Storage (Stock Solution) -20°C (1 month) or -80°C (6 months) in aliquots[5][6]Not applicable
Safety Precautions Harmful if swallowed. Avoid dust formation.[1][5]Combustible liquid. Readily absorbed through the skin.[8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

3.2. Safety Precautions

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO).[2]

  • Avoid inhalation of this compound powder and DMSO vapors.[1][8]

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1][5]

  • DMSO can facilitate the absorption of other chemicals through the skin; handle with extra caution.[8]

3.3. Step-by-Step Procedure

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 275.23 g/mol * 1000 mg/g = 2.75 mg

  • Weigh this compound:

    • Carefully weigh out 2.75 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the Compound:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • Visually inspect the solution to ensure that all the solid has dissolved.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 60°C) can also aid in dissolution.[6]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

Diagrams

Experimental Workflow for this compound Stock Solution Preparation

G Figure 1. Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution Check cluster_optional Optional Steps cluster_storage Storage start Start calc Calculate Mass of This compound start->calc weigh Weigh Furegrelate Sodium Powder calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check Fully Dissolved? dissolve->check sonicate Sonicate Solution check->sonicate No aliquot Aliquot into Single-Use Tubes check->aliquot Yes sonicate->check store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Inhibition by Furegrelate

G Figure 2. Mechanism of Action of Furegrelate cluster_pathway Thromboxane Synthesis Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TXA2 Thromboxane A2 (TXA2) Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Furegrelate This compound Furegrelate->Thromboxane_Synthase Thromboxane_Synthase->TXA2

Caption: Mechanism of Action of Furegrelate.

References

Application Notes and Protocols for Furegrelate Sodium in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate Sodium is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TxA2).[1] TxA2 is a powerful mediator of platelet activation and aggregation and a potent vasoconstrictor.[2][3] By inhibiting the synthesis of TxA2, this compound effectively reduces platelet aggregation, making it a valuable tool for in vitro studies of platelet function and for the development of antiplatelet therapeutics.[1] These application notes provide detailed protocols for utilizing this compound in platelet aggregation assays, specifically focusing on light transmission aggregometry (LTA), the gold standard for platelet function testing.[4][5]

Mechanism of Action

This compound exerts its antiplatelet effect by specifically inhibiting the activity of thromboxane synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2) within activated platelets.[2] A reduction in TxA2 levels leads to decreased downstream signaling through the thromboxane receptor, ultimately resulting in diminished platelet aggregation and activation.[3]

Quantitative Data

The inhibitory effect of this compound on thromboxane synthesis has been demonstrated in several studies. While the direct dose-response on platelet aggregation can be variable, its impact on TxA2 production is more consistent.[1][6]

ParameterSpeciesMatrixValueReference(s)
Thromboxane Synthase Inhibition (IC50) HumanPlasma15 nmol/L[7]
Inhibition of Thromboxane B2 (TxB2) Generation HumanPlatelet-Rich PlasmaSignificant, dose-dependent inhibition with oral doses of 200-1600 mg. A 90% decline in TxB2 generation was observed when challenged with arachidonic acid.[1][7]
Effect on Platelet Aggregation HumanPlatelet-Rich PlasmaSignificant inhibition, though the effect is noted to be variable and not always directly correlated with the extent of thromboxane synthase inhibition.[1][6]

Signaling Pathway of this compound Action

The following diagram illustrates the point of intervention of this compound in the arachidonic acid cascade leading to platelet aggregation.

G cluster_membrane Cell Membrane cluster_cytosol Platelet Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TxA2 Thromboxane A2 (TxA2) Thromboxane_Synthase->TxA2 Thromboxane_Receptor Thromboxane Receptor TxA2->Thromboxane_Receptor Platelet_Aggregation Platelet Aggregation Thromboxane_Receptor->Platelet_Aggregation Gq signaling cascade Furegrelate This compound Furegrelate->Thromboxane_Synthase

Caption: this compound inhibits Thromboxane Synthase.

Experimental Protocols

Principle of Light Transmission Aggregometry (LTA)

LTA is the gold standard method for assessing platelet function.[8] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photodetector.[8]

Experimental Workflow for LTA using this compound

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Venous Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. Centrifugation (150-200g, 10-15 min) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation 3. Further Centrifugation (2700g, 15 min) to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Platelet_Count 4. Adjust Platelet Count of PRP (with PPP) to 250,000/µL PPP_Preparation->Platelet_Count Incubation 5. Pre-incubation of PRP with this compound or Vehicle Platelet_Count->Incubation LTA_Setup 6. LTA Instrument Setup (Baseline with PRP, 100% transmission with PPP) Incubation->LTA_Setup Agonist_Addition 7. Addition of Arachidonic Acid to induce aggregation LTA_Setup->Agonist_Addition Data_Acquisition 8. Record Light Transmission over time Agonist_Addition->Data_Acquisition Aggregation_Curve 9. Generate Aggregation Curves Data_Acquisition->Aggregation_Curve Calculate_Parameters 10. Calculate % Aggregation, Slope, and Area Under the Curve (AUC) Aggregation_Curve->Calculate_Parameters Comparison 11. Compare Furegrelate-treated samples to control Calculate_Parameters->Comparison

Caption: Workflow for LTA with this compound.

Detailed Protocol: Inhibition of Arachidonic Acid-Induced Platelet Aggregation by this compound using LTA

Materials:

  • This compound

  • Arachidonic Acid (agonist)[9]

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • 3.2% Sodium Citrate anticoagulant solution

  • Phosphate Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Calibrated pipettes

  • Aggregometer cuvettes with stir bars

  • Centrifuge

Procedure:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[8]

    • Process samples within 4 hours of collection.[10]

    • Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[8]

    • Carefully transfer the PRP to a clean plastic tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 2700 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used as a blank.[8]

    • Adjust the platelet count of the PRP to a standardized concentration (e.g., 250,000 platelets/µL) using autologous PPP.[11]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate vehicle (e.g., PBS or saline). Prepare serial dilutions to test a range of concentrations.

    • Prepare a working solution of Arachidonic Acid. A typical final concentration to induce aggregation is 1 mM.[9]

  • Platelet Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C for at least 5 minutes.

    • Place a stir bar in an aggregometer cuvette.

    • Add a defined volume of PRP (e.g., 450 µL) to the cuvette.[11]

    • Add a small volume (e.g., 50 µL) of the this compound dilution or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring in the aggregometer.

    • Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample according to the instrument's instructions.[12]

    • Initiate platelet aggregation by adding a small volume (e.g., 50 µL) of the arachidonic acid solution.[11]

    • Record the change in light transmission for a set period, typically 5-10 minutes.[12]

  • Data Analysis:

    • The primary endpoint is the maximal percentage of aggregation. Other parameters such as the slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.[10]

    • Compare the aggregation responses in the presence of different concentrations of this compound to the vehicle control.

    • If desired, an IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation response) can be calculated from the dose-response curve.

Troubleshooting and Considerations:

  • Pre-analytical Variables: Platelet function is highly sensitive to pre-analytical variables. It is crucial to standardize blood collection, sample handling, and timing.[8]

  • Agonist Concentration: The concentration of arachidonic acid may need to be optimized to achieve a consistent and submaximal aggregation response in the control samples, allowing for the clear observation of inhibition.

  • Donor Variability: Platelet reactivity can vary significantly between individuals. It is recommended to use platelets from multiple donors to ensure the reproducibility of the results.

  • Spontaneous Aggregation: Check for spontaneous platelet aggregation by monitoring the baseline light transmission of the PRP with stirring before adding the agonist.[8]

References

Application Notes and Protocols: Furegrelate Sodium in a Neonatal Piglet Model of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Furegrelate Sodium in a well-established neonatal piglet model of hypoxia-induced Pulmonary Arterial Hypertension (PAH), often used as a surrogate for Persistent Pulmonary Hypertension of the Newborn (PPHN).

Application Notes

This compound is a potent and selective inhibitor of thromboxane A2 (TxA2) synthase. In the context of neonatal PAH, where TxA2 is a key mediator of vasoconstriction and vascular remodeling, this compound presents a promising therapeutic agent.[1][2] Studies in a neonatal piglet model of chronic hypoxia-induced PAH have demonstrated that oral administration of this compound can significantly blunt the development of the disease.[1][3]

Key findings from these studies indicate that this compound treatment (3 mg/kg, three times daily) in neonatal piglets exposed to chronic hypoxia leads to:

  • A significant reduction in Pulmonary Vascular Resistance Index (PVRI).[1][2]

  • Amelioration of right ventricular hypertrophy.[1][2]

  • Partial restoration of pulmonary arterial distensibility.[1][2]

  • Mitigation of pulmonary vascular remodeling, evidenced by reduced muscularization of small pulmonary arteries.[1]

  • Lower basal and vasodilator-induced transpulmonary pressures in isolated lung studies.[1][2]

Importantly, the therapeutic effects were observed without significant systemic hypotension, highlighting the potential for a favorable safety profile.[1] These findings suggest that targeting the TxA2 pathway with this compound is a viable strategy for preventing the progression of hypoxia-induced PAH in neonates.[1]

Signaling Pathway of this compound in PAH

This compound exerts its therapeutic effect by inhibiting thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2). TxA2 is a potent vasoconstrictor and promotes platelet aggregation and smooth muscle cell proliferation, all of which contribute to the pathophysiology of PAH. By blocking TxA2 production, this compound helps to restore the balance between vasoconstrictors and vasodilators in the pulmonary vasculature.

Furegrelate_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TxA2 Thromboxane A2 (TxA2) Thromboxane_Synthase->TxA2 Furegrelate This compound Furegrelate->Thromboxane_Synthase Inhibits Vasoconstriction Pulmonary Vasoconstriction TxA2->Vasoconstriction Vascular_Remodeling Vascular Remodeling TxA2->Vascular_Remodeling PAH Pulmonary Arterial Hypertension (PAH) Vasoconstriction->PAH Vascular_Remodeling->PAH

This compound inhibits Thromboxane Synthase, blocking TxA2 production.

Quantitative Data Summary

The following tables summarize the key quantitative data from a study investigating the effects of this compound in a neonatal piglet model of PAH induced by 21 days of chronic hypoxia (CH).

Table 1: In Vivo Hemodynamic Parameters

ParameterNormoxia (N)Chronic Hypoxia (CH)CH + Furegrelate (3 mg/kg TID)
Pulmonary Vascular Resistance Index (PVRI) (WU) 40 ± 2104 ± 769 ± 5
Mean Pulmonary Arterial Pressure (mPAP) (mmHg) 16 ± 133 ± 225 ± 1
Mean Systemic Arterial Pressure (mSAP) (mmHg) 68 ± 265 ± 367 ± 2
Cardiac Index (L/min/m²) 0.19 ± 0.010.15 ± 0.010.17 ± 0.01

Data are presented as mean ± SEM. TID = three times daily. WU = Wood Units.[1][2]

Table 2: Right Ventricular Hypertrophy and Hematocrit

ParameterNormoxia (N)Chronic Hypoxia (CH)CH + Furegrelate (3 mg/kg TID)
RV/LV+S Ratio 0.35 ± 0.010.66 ± 0.020.57 ± 0.04
Hematocrit (%) 30 ± 145 ± 138 ± 2

Data are presented as mean ± SEM. RV = Right Ventricle, LV = Left Ventricle, S = Septum.[1]

Table 3: Pulmonary Vascular Remodeling and Distensibility

ParameterNormoxia (N)Chronic Hypoxia (CH)CH + Furegrelate (3 mg/kg TID)
Medial Wall Thickness (% of external diameter) 8.82 ± 0.220.5 ± 0.614.2 ± 0.6
Pulmonary Arterial Distensibility (α, %/Torr) 1.5 ± 0.11.0 ± 0.11.2 ± 0.1

Data are presented as mean ± SEM.[1][2]

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the effects of this compound in the neonatal piglet model of PAH.

Experimental_Workflow Start Start Animal_Model Neonatal Piglet Model (3-day-old piglets) Start->Animal_Model Grouping Randomization into Groups: - Normoxia (N) - Chronic Hypoxia (CH) - CH + Furegrelate Animal_Model->Grouping Treatment 21-Day Treatment Period: - Normoxia (21% FIO2) - Chronic Hypoxia (10% FIO2) - CH + Oral Furegrelate (3 mg/kg TID) Grouping->Treatment InVivo In Vivo Hemodynamic Measurements Treatment->InVivo Sacrifice Euthanasia and Tissue Collection InVivo->Sacrifice RVH Assessment of Right Ventricular Hypertrophy (RV/LV+S Ratio) Sacrifice->RVH Histology Histological Analysis of Pulmonary Vasculature (Medial Wall Thickness) Sacrifice->Histology Isolated_Lung Isolated Perfused Lung Experiments (Vascular Reactivity) Sacrifice->Isolated_Lung Data_Analysis Data Analysis and Interpretation RVH->Data_Analysis Histology->Data_Analysis Isolated_Lung->Data_Analysis End End Data_Analysis->End

Experimental workflow for the neonatal piglet model of PAH.

Experimental Protocols

Neonatal Piglet Model of Chronic Hypoxia-Induced PAH

Materials:

  • Three-day-old piglets

  • Environmental chambers with oxygen and nitrogen gas inlets

  • Oxygen analyzer

  • Standard piglet chow and water

Procedure:

  • Acclimate three-day-old piglets to the facility for 24 hours.

  • Randomly assign piglets to experimental groups: Normoxia (N), Chronic Hypoxia (CH), and CH + Furegrelate.

  • House the Normoxia group in an environmental chamber with a fraction of inspired oxygen (FIO2) of 21% (room air).

  • House the Chronic Hypoxia and CH + Furegrelate groups in an environmental chamber with an FIO2 of 10%. This is achieved by regulating the inflow of nitrogen gas.

  • Maintain the specified FIO2 levels for 21 consecutive days.

  • Provide ad libitum access to standard piglet chow and water for all groups.

  • Monitor the animals daily for any signs of distress.

This compound Administration

Materials:

  • This compound

  • Vehicle for oral administration (e.g., sterile water or saline)

  • Oral syringe

Procedure:

  • For the CH + Furegrelate group, prepare a solution of this compound at a concentration suitable for delivering a 3 mg/kg dose.

  • Administer the this compound solution orally via a syringe three times daily (approximately every 8 hours).

  • The first dose should be administered just prior to inducing chronic hypoxia.

  • Continue the oral administration for the entire 21-day duration of the study.

In Vivo Hemodynamic Measurements

Materials:

  • Anesthesia (e.g., isoflurane)

  • Mechanical ventilator

  • Surgical instruments

  • Catheters

  • Pressure transducers

  • Data acquisition system

Procedure:

  • At the end of the 21-day treatment period, anesthetize the piglets.

  • Intubate and mechanically ventilate the piglets.

  • Surgically place catheters in the pulmonary artery, a systemic artery (e.g., carotid or femoral), and a central vein (e.g., jugular).

  • Connect the catheters to pressure transducers to continuously record pulmonary arterial pressure, systemic arterial pressure, and central venous pressure.

  • Measure cardiac output using a suitable method (e.g., thermodilution or Fick principle).

  • Allow the animal to stabilize before recording baseline hemodynamic parameters.

  • Calculate Pulmonary Vascular Resistance Index (PVRI) using the formula: PVRI = (mPAP - PCWP) / CI, where mPAP is the mean pulmonary arterial pressure, PCWP is the pulmonary capillary wedge pressure (approximated by left atrial pressure or central venous pressure in some models), and CI is the cardiac index.

Assessment of Right Ventricular Hypertrophy

Materials:

  • Scalpel and dissecting instruments

  • Analytical balance

Procedure:

  • Following euthanasia, carefully excise the heart.

  • Dissect the right ventricle (RV) free from the left ventricle (LV) and the septum (S).

  • Weigh the RV and the LV+S separately.

  • Calculate the RV to LV+S weight ratio (Fulton's Index) as an indicator of right ventricular hypertrophy.

Histological Analysis of Pulmonary Vascular Remodeling

Materials:

  • Formalin or other fixative

  • Paraffin

  • Microtome

  • Stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)

  • Microscope with imaging software

Procedure:

  • Perfuse the lungs with a fixative at a constant pressure.

  • Excise the lungs and immerse them in the fixative for an appropriate duration.

  • Dissect lung tissue samples and process them for paraffin embedding.

  • Cut thin sections (e.g., 5 µm) using a microtome.

  • Stain the sections with appropriate stains to visualize the vessel walls.

  • Examine the small pulmonary arteries (e.g., 50-200 µm in diameter) under a microscope.

  • Measure the external diameter and the medial wall thickness of the arteries.

  • Calculate the percent medial wall thickness as: [(2 x medial thickness) / external diameter] x 100.

Isolated Perfused Lung Preparation

Materials:

  • Perfusion apparatus with a reservoir, pump, and oxygenator

  • Physiological salt solution (e.g., Krebs-Henseleit buffer)

  • Cannulas for the pulmonary artery and left atrium

  • Ventilator

  • Pressure transducers

Procedure:

  • Anesthetize the piglet and perform a thoracotomy.

  • Cannulate the pulmonary artery and the left atrium.

  • Excise the heart and lungs en bloc.

  • Mount the lung preparation in the perfusion apparatus.

  • Perfuse the lungs with the physiological salt solution at a constant flow rate.

  • Ventilate the lungs with an appropriate gas mixture.

  • Monitor and record the pulmonary arterial pressure.

  • This preparation can be used to assess vascular reactivity to various agonists and antagonists, including vasodilators.

References

Application Notes and Protocols for Furegrelate Sodium Administration in a Canine Thrombosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Furegrelate Sodium, a potent thromboxane A2 synthetase inhibitor, in a canine model of arterial thrombosis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.

Introduction

This compound is a pyridine-derivative that acts as a selective inhibitor of thromboxane A2 (TXA2) synthase.[1] By blocking this enzyme, this compound reduces the production of TXA2, a key mediator of platelet aggregation and vasoconstriction.[2] This mechanism makes it a promising candidate for the prevention and treatment of thrombotic diseases. Canine models of arterial thrombosis are well-established and provide a valuable preclinical platform to study the effects of anti-thrombotic agents due to their physiological similarities to humans.[3][4]

Mechanism of Action of this compound

This compound's primary mechanism involves the inhibition of thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). The reduction in TXA2 levels leads to decreased platelet activation and aggregation, as well as reduced vasoconstriction, thereby inhibiting thrombus formation.[2][5]

Furegrelate_Mechanism Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) Thromboxane A2 Synthase Thromboxane A2 Synthase Prostaglandin H2 (PGH2)->Thromboxane A2 Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Thromboxane A2 Synthase->Thromboxane A2 (TXA2) This compound This compound This compound->Thromboxane A2 Synthase Inhibits Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation Vasoconstriction Vasoconstriction Thromboxane A2 (TXA2)->Vasoconstriction Thrombosis Thrombosis Platelet Aggregation->Thrombosis Vasoconstriction->Thrombosis Experimental_Workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_induction Thrombosis Induction cluster_monitoring Monitoring & Analysis Anesthesia Anesthesia Surgical Exposure Surgical Exposure Anesthesia->Surgical Exposure Instrumentation Instrumentation Surgical Exposure->Instrumentation Baseline Measurements Baseline Measurements Instrumentation->Baseline Measurements Furegrelate/Vehicle Admin Furegrelate/Vehicle Admin Baseline Measurements->Furegrelate/Vehicle Admin t = -30 min Electrical Stimulation Electrical Stimulation (t = 0 min) Furegrelate/Vehicle Admin->Electrical Stimulation Hemodynamic Monitoring Hemodynamic Monitoring Electrical Stimulation->Hemodynamic Monitoring Blood Sampling Blood Sampling Hemodynamic Monitoring->Blood Sampling Thrombus Analysis Thrombus Analysis Blood Sampling->Thrombus Analysis

References

Application Notes and Protocols for Furegrelate Sodium in a Rat Ferric Chloride-Induced Thrombosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Furegrelate Sodium, a thromboxane A2 synthase inhibitor, in a well-established rat model of arterial thrombosis induced by ferric chloride. This guide is intended to assist in the evaluation of the antithrombotic efficacy of this compound and similar compounds.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events, including myocardial infarction and stroke. The ferric chloride-induced thrombosis model in rats is a widely used and reproducible method for studying arterial thrombosis and evaluating the efficacy of antithrombotic agents. Ferric chloride, when applied to the exterior of an artery, causes oxidative injury to the endothelial cells, leading to the formation of a platelet-rich thrombus.

This compound (also known as U-63557A) is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. By blocking the synthesis of TXA2, a key mediator of platelet aggregation and vasoconstriction, this compound is expected to exhibit significant antithrombotic effects. These notes provide a comprehensive protocol for testing this hypothesis in a preclinical setting.

Mechanism of Action of this compound

This compound selectively inhibits the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2) in activated platelets. TXA2 then binds to thromboxane receptors on the surface of other platelets, initiating a signaling cascade that leads to increased intracellular calcium, platelet activation, degranulation, and aggregation, as well as vasoconstriction. By inhibiting TXA2 production, this compound effectively reduces these prothrombotic events.

Signaling Pathway of Thromboxane A2 in Platelet Activation and Vasoconstriction

ThromboxaneA2_Pathway cluster_membrane Cell Membrane cluster_platelet_cytosol Platelet Cytosol Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 PGH2 PGH2 TXA2 Synthase TXA2 Synthase PGH2->TXA2 Synthase TXA2 Receptor TXA2 Receptor Gq protein Gq protein TXA2 Receptor->Gq protein Activates COX-1->PGH2 TXA2 TXA2 TXA2 Synthase->TXA2 Thromboxane A2 This compound This compound (U-63557A) This compound->TXA2 Synthase Inhibits PLC PLC Gq protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ ↑ [Ca2+]i IP3->Ca2+ Mobilizes Platelet Activation Platelet Activation, Aggregation Ca2+->Platelet Activation Vasoconstriction Vasoconstriction Ca2+->Vasoconstriction TXA2->TXA2 Receptor Binds to

Caption: this compound inhibits Thromboxane A2 synthase, blocking the pathway to platelet aggregation.

Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats

This protocol details the materials and procedures required to induce arterial thrombosis in rats and assess the antithrombotic effects of this compound.

Materials and Reagents
  • Male Sprague-Dawley rats (250-300 g)

  • This compound (U-63557A)

  • Vehicle for this compound (e.g., sterile saline or as appropriate for the compound)

  • Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally)

  • Ferric chloride (FeCl₃) solution (50% w/v in deionized water)[1][2]

  • Filter paper discs (2 mm diameter)

  • Doppler flow probe and monitor

  • Surgical instruments (scissors, forceps, vessel clamps)

  • Surgical microscope or magnifying lens

  • Heparinized saline

  • Sutures

Experimental Workflow

Experimental_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Drug Administration This compound or Vehicle Administration (Pre-treatment) Animal Acclimatization->Drug Administration Anesthesia Anesthesia Drug Administration->Anesthesia Surgical Preparation Expose Carotid Artery Anesthesia->Surgical Preparation Baseline Flow Measurement Measure Baseline Blood Flow Surgical Preparation->Baseline Flow Measurement Thrombosis Induction Apply 50% FeCl3 Filter Paper Baseline Flow Measurement->Thrombosis Induction Flow Monitoring Monitor Blood Flow until Occlusion (Time to Occlusion) Thrombosis Induction->Flow Monitoring Data Collection Record TTO and Collect Thrombus Flow Monitoring->Data Collection Thrombus Analysis Weigh Thrombus Data Collection->Thrombus Analysis Data Analysis Data Analysis Thrombus Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for evaluating this compound in the rat ferric chloride thrombosis model.

Procedure
  • Animal Preparation and Drug Administration:

    • Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

    • Administer this compound or vehicle to the rats at the desired dose and route. Based on a study evaluating the effect of this compound on vascular responsiveness in rats, a dose of 100 mg/kg/day administered orally for 7 days can be considered as a starting point. The optimal dose and administration schedule for the thrombosis model should be determined in pilot studies.

    • On the day of the experiment, anesthetize the rats (e.g., sodium pentobarbital, 50 mg/kg, i.p.).

  • Surgical Procedure:

    • Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision and carefully dissect to expose the right common carotid artery.

    • Gently separate the artery from the surrounding tissues and vagus nerve.

    • Place a Doppler flow probe around the artery to monitor blood flow.

  • Thrombosis Induction:

    • Allow the blood flow to stabilize and record the baseline reading.

    • Soak a 2 mm diameter filter paper disc with a 50% (w/v) ferric chloride solution.[1][2]

    • Apply the ferric chloride-soaked filter paper to the surface of the carotid artery, downstream from the flow probe.

    • Leave the filter paper in place for 10 minutes.[1][2]

    • After 10 minutes, carefully remove the filter paper and rinse the area with sterile saline.

  • Monitoring and Data Collection:

    • Continuously monitor the blood flow in the carotid artery.

    • The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of ferric chloride until the blood flow ceases (reaches zero).

    • After the artery is occluded, or after a predetermined observation period (e.g., 60 minutes), excise the thrombosed segment of the carotid artery.

    • Carefully remove the thrombus from the vessel segment and measure its wet weight.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups (Vehicle vs. This compound).

Table 1: Effect of this compound on Time to Occlusion (TTO) in the Rat Ferric Chloride Thrombosis Model

Treatment GroupDose (mg/kg)NMean TTO (minutes) ± SEM% Increase in TTO vs. Vehicle
Vehicle-10Example: 15.2 ± 1.8-
This compound5010Example: 28.5 ± 2.5Example: 87.5%
This compound10010Example: 45.1 ± 3.1Example: 196.7%

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental findings.

Table 2: Effect of this compound on Thrombus Weight in the Rat Ferric Chloride Thrombosis Model

Treatment GroupDose (mg/kg)NMean Thrombus Weight (mg) ± SEM% Decrease in Thrombus Weight vs. Vehicle
Vehicle-10Example: 3.8 ± 0.4-
This compound5010Example: 2.1 ± 0.3Example: 44.7%
This compound10010Example: 1.2 ± 0.2Example: 68.4%

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental findings.

Conclusion

This protocol provides a detailed framework for evaluating the antithrombotic potential of this compound in a rat ferric chloride-induced arterial thrombosis model. By inhibiting thromboxane A2 synthesis, this compound is expected to significantly prolong the time to occlusion and reduce thrombus weight in this model. The provided tables and diagrams offer a clear structure for data presentation and understanding the experimental workflow and mechanism of action. Researchers should optimize the dosage and administration of this compound for this specific model to obtain robust and reliable results.

References

Furegrelate Sodium: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate Sodium is a potent and selective inhibitor of thromboxane A2 synthase (TXA2S).[1] By blocking the synthesis of thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction, this compound has been investigated for its therapeutic potential in various pathological conditions. In the context of cell culture experiments, this compound serves as a valuable tool to investigate the roles of the TXA2 signaling pathway in diverse cellular processes, including cancer cell proliferation, apoptosis, migration, and steroidogenesis. These application notes provide detailed protocols and guidelines for utilizing this compound in in vitro cell culture studies.

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). The inhibition of TXA2 production subsequently modulates various downstream signaling pathways that are dependent on TXA2.

Data Presentation: this compound Working Concentrations

The optimal working concentration of this compound is cell-type and assay-dependent. The following table summarizes reported working concentrations and observed effects in various cell culture experiments. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Cell LineAssayWorking ConcentrationObserved Effect
G-44 (Glioma)Radiosensitization0.5 mg/mL (repeated every 12h for 36h)Increased sensitivity to γ-radiation.[2]
U87 (Glioma)Apoptosis & MigrationNot explicitly statedInduction of apoptosis and inhibition of cell migration.[2]
Human PlateletsThromboxane A2 Synthase InhibitionIC50: 15 nMInhibition of TXA2 synthase activity.[1][3]

Note: The provided concentrations are a starting point. Optimization is crucial for achieving desired experimental outcomes.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of this compound to assess its effect on the proliferation of cancer cells, such as glioma cell lines.

Materials:

  • Glioma cells (e.g., U87MG, G-44)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute it to various working concentrations in a complete culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound concentration).

  • Incubate the cells for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes how to determine the pro-apoptotic effects of this compound on glioma cells.

Materials:

  • Glioma cells (e.g., U87MG)

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed glioma cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Migration Assay (Transwell Assay)

This protocol is for evaluating the inhibitory effect of this compound on the migration of cancer cells.

Materials:

  • Cancer cells (e.g., U87MG)

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Crystal violet solution

  • Cotton swabs

  • Microscope

Procedure:

  • Pre-coat the transwell inserts with an extracellular matrix protein (e.g., Matrigel) if studying invasion. For migration, no coating is necessary.

  • Seed cancer cells in the upper chamber of the transwell insert in a serum-free medium containing different concentrations of this compound.

  • Fill the lower chamber with a medium containing a chemoattractant.

  • Incubate for a period that allows for cell migration (e.g., 24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).

  • Stain the migrated cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Signaling Pathways and Visualizations

Thromboxane A2 Synthesis and this compound Inhibition

This compound directly inhibits Thromboxane A2 synthase, the enzyme that converts Prostaglandin H2 into Thromboxane A2.

Thromboxane_Synthesis_Inhibition Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 TXA2S Thromboxane A2 Synthase (TXA2S) PGH2->TXA2S TXA2 Thromboxane A2 (TXA2) TXA2S->TXA2 Furegrelate This compound Furegrelate->TXA2S Inhibition

Caption: Inhibition of Thromboxane A2 Synthesis by this compound.

Downstream Signaling of Thromboxane A2 and Potential Effects of this compound in Cancer Cells

Inhibition of TXA2 synthesis by this compound can lead to the induction of apoptosis in cancer cells through various downstream pathways.

Downstream_Signaling cluster_inhibition This compound Action cluster_effects Cellular Effects in Cancer Furegrelate This compound TXA2S TXA2S Inhibition Furegrelate->TXA2S TXA2_dec ↓ Thromboxane A2 (TXA2) TXA2S->TXA2_dec p27_inc ↑ p27 TXA2_dec->p27_inc NFkB_dec ↓ NF-κB Activity TXA2_dec->NFkB_dec Apoptosis Apoptosis Induction Caspase Caspase Activation Apoptosis->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag p27_inc->Apoptosis NFkB_dec->Apoptosis Experimental_Workflow start Start: Select Cell Line dose_response Dose-Response (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50/Working Concentration dose_response->determine_ic50 phenotypic_assays Phenotypic Assays determine_ic50->phenotypic_assays apoptosis Apoptosis Assay (Annexin V) phenotypic_assays->apoptosis migration Migration Assay (Transwell) phenotypic_assays->migration proliferation Proliferation Assay phenotypic_assays->proliferation molecular_analysis Molecular Analysis (Western Blot, qPCR) apoptosis->molecular_analysis migration->molecular_analysis proliferation->molecular_analysis pathway_analysis Analyze Key Signaling Proteins molecular_analysis->pathway_analysis conclusion Conclusion & Data Interpretation pathway_analysis->conclusion

References

Application Notes and Protocols for Furegrelate Sodium Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furegrelate Sodium is a potent and selective inhibitor of thromboxane A2 synthase, playing a crucial role in antiplatelet therapy research. Understanding its stability profile and optimal storage conditions is paramount for ensuring its efficacy, safety, and shelf-life in research and pharmaceutical development. These application notes provide a comprehensive overview of this compound's stability, recommended storage conditions, and protocols for its stability assessment.

Data Presentation: Stability and Storage Conditions

The stability of this compound is contingent upon its physical state (powder vs. in solvent) and environmental factors. The following table summarizes the recommended storage conditions and known incompatibilities.

ParameterConditionNotes
Storage Temperature
Powder: -20°C[1]Long-term storage in a freezer is recommended.
In Solvent: -80°C[1]For stock solutions to minimize degradation.
Alternative Powder: 2 - 8°C[2]Suitable for short-term storage.
Light Exposure Keep away from direct sunlight[1]Photodegradation can be a potential issue.
Moisture Keep container tightly sealed in a cool, well-ventilated area[1]The compound is likely hygroscopic.
Chemical Stability Stable under recommended storage conditions[1][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]Avoid contact with these substances to prevent chemical degradation.
Hazardous Decomposition Under fire conditions, may emit toxic fumes (CO, CO2, NOx, Sodium oxides)[1][3]Thermal decomposition leads to hazardous byproducts.

Experimental Protocols: Stability Assessment

A crucial aspect of drug development is the validation of a drug's stability through rigorous testing. A common and effective method for this is High-Performance Liquid Chromatography (HPLC), which can separate, identify, and quantify the active pharmaceutical ingredient (API) and its potential degradation products.

Protocol: HPLC-Based Stability Indicating Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.

1. Objective: To develop and validate an HPLC method capable of quantifying the decrease in this compound concentration and detecting the formation of degradation products under various stress conditions.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Purified water (18 MΩ·cm)

  • Formic acid or phosphoric acid (for pH adjustment)

  • Sodium hydroxide (for basic hydrolysis)

  • Hydrochloric acid (for acidic hydrolysis)

  • Hydrogen peroxide (for oxidation)

3. Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Forced-air oven

  • Photostability chamber

4. Method Development (General Approach):

  • Mobile Phase Selection: Start with a gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a PDA detector (typically in the range of 254-280 nm).

  • Column Selection: A C18 column is a good starting point for a molecule like this compound.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Injection Volume: 10-20 µL.

5. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

6. Sample Analysis:

  • Prepare solutions of the stressed samples at a suitable concentration.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

7. Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Signaling Pathway: Thromboxane Synthesis Inhibition

This compound acts by inhibiting thromboxane A2 synthase, a key enzyme in the pathway that converts prostaglandin H2 to thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation.

Thromboxane_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation COX->PGG2 O2 TXA2_Synthase->TXA2 Furegrelate This compound Furegrelate->TXA2_Synthase

Caption: Inhibition of Thromboxane A2 Synthase by this compound.

Experimental Workflow: Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like this compound.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_results 4. Data Evaluation Prep_API Prepare this compound Samples (Solid & Solution) Acid Acid Hydrolysis Prep_API->Acid Base Base Hydrolysis Prep_API->Base Oxidation Oxidation Prep_API->Oxidation Thermal Thermal Stress Prep_API->Thermal Photo Photostability Prep_API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Characterize Degradants (e.g., LC-MS) HPLC->Characterization Quantify Quantify Degradation HPLC->Quantify Pathway Identify Degradation Pathway Characterization->Pathway Shelf_Life Establish Shelf-Life Quantify->Shelf_Life Pathway->Shelf_Life

Caption: Workflow for Forced Degradation and Stability Analysis.

Logical Relationship: Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, common degradation routes for pharmaceuticals include hydrolysis and oxidation.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Furegrelate This compound Acid_Hydrolysis Acid-Catalyzed Furegrelate->Acid_Hydrolysis H+ / H2O Base_Hydrolysis Base-Catalyzed Furegrelate->Base_Hydrolysis OH- / H2O Oxidizing_Agent Presence of Oxidizing Agents Furegrelate->Oxidizing_Agent Hydrolysis_Products Hydrolytic Degradants Acid_Hydrolysis->Hydrolysis_Products Base_Hydrolysis->Hydrolysis_Products Oxidation_Products Oxidative Degradants Oxidizing_Agent->Oxidation_Products

Caption: General Potential Degradation Pathways for Pharmaceuticals.

References

Furegrelate Sodium: Application Notes on Half-Life in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic parameter of half-life for Furegrelate Sodium in various experimental models. This document includes a summary of available quantitative data, detailed experimental protocols for determining half-life, and diagrams of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a potent and selective inhibitor of thromboxane A2 synthase. By blocking this enzyme, Furegrelate prevents the conversion of prostaglandin H2 into thromboxane A2, a key mediator of vasoconstriction and platelet aggregation.[1] Understanding the half-life of this compound in different species is crucial for the design of preclinical and clinical studies, enabling appropriate dosing regimens to maintain therapeutic concentrations.

Data Presentation: Half-Life of this compound

Experimental ModelRoute of AdministrationHalf-Life (t½)Reference
Human (Adult) Oral~ 2 hours[2]
Human (Adult) Oral3.5 - 5 hours[3]
Dog Intravenous132 minutes (2.2 hours)[1]
Rat Not AvailableNot Available-
Mouse Not AvailableNot Available-
Neonatal Piglet OralNot Determined*[4]

*A study in neonatal piglets utilized a dosing regimen based on human and rhesus monkey data but did not report a specific half-life for this model.[4]

Signaling Pathway of this compound

This compound exerts its effect by inhibiting the enzyme Thromboxane A2 Synthase. This enzyme is a critical component of the eicosanoid signaling pathway, responsible for the synthesis of thromboxane A2 from its precursor, prostaglandin H2.

Furegrelate_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Furegrelate This compound Inhibition Furegrelate->Inhibition Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Inhibition->TXA2_Synthase

Caption: Mechanism of action of this compound.

Experimental Protocols

This section details generalized protocols for determining the in vivo and in vitro half-life of this compound. These protocols are based on established pharmacokinetic methodologies.

In Vivo Half-Life Determination

This protocol describes a general procedure for determining the half-life of this compound in an animal model (e.g., dog) following intravenous administration.

1. Animal Preparation and Dosing:

  • Fast healthy adult male beagle dogs overnight with free access to water.[1]

  • Administer this compound intravenously at a predetermined dose.

2. Sample Collection:

  • Collect blood samples from a suitable vein (e.g., cephalic vein) at multiple time points post-administration. Recommended time points include: 0 (pre-dose), 5, 15, 30, 60, 90, 120, 180, 240, and 360 minutes.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples to separate the plasma or serum.

  • Store the plasma/serum samples at -20°C or lower until analysis.

3. Sample Analysis:

  • Quantify the concentration of Furegrelate in the plasma/serum samples using a validated analytical method, such as ion-pairing reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[1]

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration of Furegrelate versus time on a semi-logarithmic scale.

  • Determine the terminal elimination rate constant (kₑ) from the slope of the linear portion of the curve.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / kₑ .

In_Vivo_Workflow Start Start: Animal Dosing (IV) Blood_Collection Serial Blood Sample Collection Start->Blood_Collection Centrifugation Plasma/Serum Separation Blood_Collection->Centrifugation Storage Sample Storage (-20°C) Centrifugation->Storage Analysis HPLC-UV Analysis Storage->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Half_Life Determine Half-Life (t½) PK_Analysis->Half_Life

Caption: Workflow for in vivo half-life determination.

In Vitro Half-Life Determination using Liver Microsomes

This protocol outlines a general method for assessing the metabolic stability and determining the in vitro half-life of this compound using liver microsomes from a relevant species.

1. Preparation of Reagents:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Thaw liver microsomes (e.g., rat, human) on ice.

  • Prepare a NADPH-regenerating system solution.

  • Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

2. Incubation:

  • Pre-warm a reaction mixture containing liver microsomes and buffer in a water bath at 37°C.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Immediately add this compound to the reaction mixture to achieve the desired final concentration.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound against time.

  • Determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

In_Vitro_Workflow Start Start: Prepare Reagents Incubation Incubate Furegrelate with Liver Microsomes & NADPH at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction with Acetonitrile Sampling->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis Half_Life Determine In Vitro Half-Life (t½) Data_Analysis->Half_Life

Caption: Workflow for in vitro half-life determination.

Disclaimer

These application notes are intended for informational purposes for research and development professionals. The provided protocols are generalized and may require optimization for specific experimental conditions and analytical equipment. It is recommended to consult original research articles and validate all methods in-house.

References

Application Notes and Protocols for Measuring Furegrelate Sodium Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate sodium is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critical in the arachidonic acid cascade that leads to the production of thromboxane A2 (TXA2).[1][2] TXA2 is a highly unstable but powerful mediator of platelet aggregation and vasoconstriction.[1][3] Due to its role in thrombosis and cardiovascular diseases, the inhibition of TXA2 synthesis is a key therapeutic target. This compound exerts its effect by binding to thromboxane A2 synthase, thereby preventing the conversion of prostaglandin H2 (PGH2) to TXA2.[1]

The activity of this compound is typically assessed by measuring the downstream, stable metabolite of TXA2, which is thromboxane B2 (TXB2).[3][4] This document provides detailed application notes and protocols for the biochemical assays used to quantify the inhibitory activity of this compound.

Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by this compound

The synthesis of thromboxane A2 begins with the liberation of arachidonic acid from the cell membrane. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then catalyzes the conversion of PGH2 to the biologically active TXA2. This compound specifically inhibits this final step.

Thromboxane_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2 Synthase TXB2 Thromboxane B2 (TXB2) (stable metabolite) TXA2->TXB2 Spontaneous hydrolysis Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation Furegrelate This compound TXA2_Synthase Thromboxane A2 Synthase Furegrelate->TXA2_Synthase Inhibition COX Cyclooxygenase (COX-1/COX-2) ELISA_Workflow start Start prep Prepare Standards, Samples, and Reagents start->prep add_sample Add 50 µL of Standard or Sample to Antibody-Coated Wells prep->add_sample add_conjugate Add 50 µL of Enzyme-Conjugated TXB2 to each well add_sample->add_conjugate incubate1 Incubate for 1-2 hours at Room Temperature or 37°C add_conjugate->incubate1 wash1 Wash wells 3-5 times incubate1->wash1 add_substrate Add 100-200 µL of Substrate Solution wash1->add_substrate incubate2 Incubate for 15-30 minutes at Room Temperature or 37°C add_substrate->incubate2 add_stop Add 50 µL of Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read analyze Calculate TXB2 Concentration read->analyze end End analyze->end Aggregation_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) from whole blood start->prep_prp pre_incubate Pre-incubate PRP with this compound or vehicle control prep_prp->pre_incubate place_in_aggregometer Place PRP in aggregometer cuvette pre_incubate->place_in_aggregometer add_agonist Add platelet agonist (e.g., Arachidonic Acid) place_in_aggregometer->add_agonist record Record light transmittance over time add_agonist->record analyze Analyze aggregation curves to determine % inhibition record->analyze end End analyze->end

References

Application Notes and Protocols for Intravenous Furegrelate Sodium in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furegrelate sodium is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme crucial in the arachidonic acid cascade.[1] By blocking this enzyme, this compound prevents the conversion of prostaglandin H2 to thromboxane A2 (TXA2), a powerful mediator of platelet aggregation and vasoconstriction.[1][2] Consequently, this compound is a valuable tool for investigating the roles of TXA2 in various physiological and pathophysiological processes, including thrombosis, hypertension, and inflammatory conditions.[2][3]

These application notes provide detailed protocols for the preparation and intravenous administration of this compound in a research setting, along with methods for evaluating its pharmacodynamic effects.

Mechanism of Action: Thromboxane A2 Synthesis Inhibition

This compound exerts its pharmacological effect by directly inhibiting the enzyme thromboxane A2 synthase. This inhibition reduces the synthesis of TXA2, leading to a decrease in its biological activities, which include stimulating platelet activation and aggregation, as well as causing vasoconstriction.[4][5] The primary endpoint for assessing the activity of this compound is the measurement of thromboxane B2 (TXB2), a stable and inactive metabolite of the highly unstable TXA2.[6]

Thromboxane_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 Cyclooxygenase (COX-1/2) Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Furegrelate This compound Furegrelate->TXA2_Synthase Inhibits TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor TXB2 Thromboxane B2 (TXB2) (Stable Metabolite) TXA2->TXB2 Rapid Hydration Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Vasoconstriction Vasoconstriction TP_Receptor->Vasoconstriction

Figure 1. this compound's Mechanism of Action.

Quantitative Data from Preclinical Intravenous Studies

The following table summarizes pharmacokinetic and pharmacodynamic data from a study involving the intravenous administration of this compound to dogs.

Parameter Bolus Injection Continuous Infusion Reference
Animal Model Beagle DogsBeagle Dogs[7]
Dose(s) 1, 3, and 10 mg/kg10 and 30 µg/kg/min for 24 hours[7]
Pharmacokinetics Biexponential disappearance from plasmaNot reported[7]
Pharmacodynamics Dose-proportional inhibition of cellular thromboxane B2 production ex situ. Reactivation of TXB2 production corresponded with the disappearance of the drug from plasma.Maintained inhibition of thromboxane B2 production.[7]

Experimental Protocols

Preparation of this compound for Intravenous Administration

Note: Specific instructions for the preparation of this compound for intravenous injection are not widely published. The following is a recommended protocol based on the compound's properties as a sodium salt.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • In a sterile vial, dissolve the this compound powder in a small volume of sterile 0.9% saline.

  • Gently agitate the vial to ensure complete dissolution.

  • Once dissolved, add sterile 0.9% saline to reach the final desired volume.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Visually inspect the final solution for any particulate matter before administration.

  • Store the prepared solution appropriately, protected from light, and use it within a time frame validated by stability studies if available. For immediate use, maintain on ice.

In Vivo Intravenous Administration Protocol (Rodent Model)

This protocol provides a general guideline for the intravenous administration of this compound to rats or mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound solution

  • Appropriate animal model (e.g., Sprague-Dawley rat, C57BL/6 mouse)

  • Anesthetic (if required)

  • Restraining device

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Warming device (e.g., heat lamp)

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory environment. Ensure they are in good health before the experiment.

  • Dosing: Based on the study design, administer the prepared this compound solution as either a bolus injection or a continuous infusion. For bolus injections in rodents, the lateral tail vein is commonly used.

  • Administration (Bolus Injection):

    • Warm the animal's tail using a heat lamp to dilate the tail veins, making them more visible and accessible.

    • Place the animal in a restraining device.

    • Swab the tail with an appropriate antiseptic.

    • Insert the needle into one of the lateral tail veins and slowly inject the solution. The maximum volume for a bolus injection is typically 5 ml/kg.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Administration (Continuous Infusion): For continuous infusion, a surgically implanted catheter in a major blood vessel (e.g., jugular or femoral vein) connected to an infusion pump is required. This procedure requires surgical expertise and appropriate anesthesia and analgesia.

  • Post-Administration Monitoring: Monitor the animals for any adverse reactions during and after administration.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Prep_Sol Prepare Furegrelate Sodium Solution IV_Admin Intravenous Administration (Bolus or Infusion) Prep_Sol->IV_Admin Animal_Prep Animal Preparation (e.g., Acclimatization) Animal_Prep->IV_Admin Blood_Collection Blood Sample Collection (Time Points) IV_Admin->Blood_Collection Plasma_Sep Plasma/Serum Separation Blood_Collection->Plasma_Sep TXB2_Assay Thromboxane B2 ELISA Plasma_Sep->TXB2_Assay Data_Analysis Data Analysis TXB2_Assay->Data_Analysis

Figure 2. General Experimental Workflow.
Pharmacodynamic Assessment: Measurement of Thromboxane B2

The primary method for assessing the pharmacodynamic effect of this compound is to measure the concentration of the stable TXA2 metabolite, TXB2, in plasma or serum.[6]

Materials:

  • Blood collection tubes (containing an anticoagulant such as EDTA and a cyclooxygenase inhibitor like indomethacin to prevent ex vivo TXB2 formation)

  • Centrifuge

  • Pipettes and tips

  • Commercially available Thromboxane B2 ELISA kit

  • Microplate reader

Procedure:

  • Blood Collection: Collect blood samples at predetermined time points before and after the intravenous administration of this compound.

  • Plasma/Serum Preparation:

    • Immediately after collection, gently mix the blood with the anticoagulant and inhibitor.

    • Centrifuge the blood samples according to the ELISA kit manufacturer's instructions (e.g., 1000 x g for 15 minutes at 4°C) to separate the plasma or serum.

    • Carefully collect the supernatant (plasma or serum) and store it at -80°C until analysis.

  • Thromboxane B2 ELISA:

    • Thaw the plasma/serum samples on ice.

    • Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:

      • Preparation of standards and samples.

      • Addition of standards, samples, and controls to the antibody-coated microplate.

      • Addition of a TXB2-enzyme conjugate.

      • Incubation to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Addition of a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of TXB2 in each sample by comparing its absorbance to the standard curve. The percentage inhibition of TXB2 production can then be determined by comparing the post-dose concentrations to the baseline (pre-dose) levels.

Conclusion

The intravenous administration of this compound is a valuable technique for the in vivo investigation of the thromboxane A2 pathway. The protocols outlined above provide a framework for conducting such studies. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant institutional and regulatory guidelines. The quantitative data from preclinical studies, although limited, offers a starting point for dose selection in future research. Careful planning and execution of these experiments will contribute to a better understanding of the role of thromboxane A2 in health and disease.

References

Furegrelate Sodium: Application Notes and Protocols for Vascular Remodeling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Furegrelate Sodium in studying vascular remodeling. This compound, a potent and selective inhibitor of thromboxane A2 (TxA2) synthase, offers a valuable tool to investigate the pathological processes underlying vascular diseases characterized by excessive cell proliferation, migration, and extracellular matrix deposition.[1][2] This document outlines its mechanism of action, provides quantitative data from preclinical studies, and details experimental protocols for in vivo and in vitro research.

Mechanism of Action

This compound exerts its effects by specifically inhibiting the enzyme thromboxane A2 synthase, thereby blocking the conversion of prostaglandin H2 to thromboxane A2.[1][3][4] TxA2 is a potent mediator of platelet aggregation and vasoconstriction, and emerging evidence highlights its significant role as a mitogenic factor in vascular smooth muscle cells (VSMCs).[1] By reducing TxA2 levels, this compound can attenuate the signaling pathways that contribute to key events in vascular remodeling, including VSMC proliferation and migration, and the subsequent development of neointimal hyperplasia.[1][5]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on vascular remodeling parameters.

Table 1: In Vivo Efficacy of this compound in a Neonatal Piglet Model of Hypoxia-Induced Pulmonary Arterial Hypertension

ParameterNormoxia (N)Chronic Hypoxia (CH)CH + this compound (3 mg/kg, three times daily)
Pulmonary Vascular Resistance Index (PVRI) (WU)40 ± 2104 ± 769 ± 5[1][2]
Pulmonary Arterial Distensibility (α, % change in diameter per Torr)1.5 ± 0.11.0 ± 0.11.2 ± 0.1[1][6]
Urinary 11-dehydro Thromboxane B2 (ng/mg creatinine)1.83 ± 0.212.40 ± 0.361.40 ± 0.49[1]

Data are presented as mean ± SEM. WU = Wood Units.

Table 2: Inferred Effects of this compound on Vascular Smooth Muscle Cell (VSMC) Function and Neointimal Hyperplasia

Experimental ModelKey ParameterExpected Outcome with this compound TreatmentRationale
In Vitro VSMC Proliferation AssayDNA Synthesis (e.g., BrdU/EdU incorporation)Reduction in mitogen-induced proliferationInhibition of TxA2-mediated pro-proliferative signaling.[5][7]
In Vitro VSMC Migration AssayCell migration towards a chemoattractant (e.g., PDGF)Reduction in mitogen-induced migrationInhibition of TxA2-mediated pro-migratory signaling.[5]
In Vivo Rodent Carotid Artery Injury ModelNeointimal Area, Intima/Media RatioReduction in neointimal formationAttenuation of VSMC proliferation and migration in response to vascular injury.[8]

These expected outcomes are based on the known function of this compound as a TxA2 synthase inhibitor and the established role of TxA2 in promoting VSMC proliferation and migration. Direct experimental data for this compound in these specific models is not yet available in the public domain.

Experimental Protocols

In Vivo Model: Rodent Carotid Artery Wire Injury

This model is widely used to study neointimal hyperplasia, a key feature of vascular remodeling.

Materials:

  • Male Sprague-Dawley rats (350-400g) or C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical microscope

  • Micro-surgical instruments

  • Flexible wire (0.014-inch)

  • This compound

  • Vehicle control (e.g., saline)

  • Sutures (e.g., 6-0 silk)

Procedure:

  • Anesthetize the animal and place it in a supine position.

  • Make a midline incision in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissue.

  • Place temporary ligatures around the CCA and ICA to interrupt blood flow. Ligate the distal ECA.

  • Make a small incision in the ECA.

  • Introduce a flexible wire through the incision and advance it into the CCA to denude the endothelium. Pass the wire three times.

  • Remove the wire and ligate the ECA stump.

  • Remove the temporary ligatures to restore blood flow.

  • Close the incision.

  • Administer this compound or vehicle control to the animals daily via oral gavage or intraperitoneal injection for the desired study duration (e.g., 14 or 28 days).

  • At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.

  • Excise the arteries and process for histological analysis (e.g., Hematoxylin and Eosin staining, Verhoeff-Van Gieson staining) to measure neointimal area and intima/media ratio.

In Vitro Assay: Vascular Smooth Muscle Cell (VSMC) Proliferation

This assay assesses the direct effect of this compound on VSMC proliferation.

Materials:

  • Primary vascular smooth muscle cells (e.g., from rat or human aorta)

  • VSMC growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Mitogen (e.g., Platelet-Derived Growth Factor (PDGF), Thromboxane A2 analog U46619)

  • This compound

  • Cell proliferation reagent (e.g., BrdU or EdU labeling kit, WST-1)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Synchronize the cells by serum starvation (incubating in serum-free medium) for 24-48 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a mitogen (e.g., PDGF at 20 ng/mL or U46619 at 1 µM). Include a non-stimulated control group.

  • Incubate for 24-48 hours.

  • For the final 2-4 hours (for BrdU/EdU) or at the end of the incubation (for WST-1), add the cell proliferation reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader to quantify cell proliferation.

In Vitro Assay: Vascular Smooth Muscle Cell (VSMC) Migration

This assay evaluates the effect of this compound on the migratory capacity of VSMCs.

Materials:

  • Primary VSMCs

  • VSMC growth medium

  • Serum-free medium

  • Chemoattractant (e.g., PDGF, U46619)

  • This compound

  • Boyden chamber or transwell inserts (8 µm pore size)

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Procedure:

  • Coat the underside of the transwell insert membrane with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.

  • Harvest VSMCs and resuspend them in serum-free medium.

  • Pre-treat the cells with this compound or vehicle control.

  • Add the chemoattractant to the lower chamber of the Boyden apparatus.

  • Add the cell suspension to the upper chamber (the transwell insert).

  • Incubate for 4-6 hours to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

Signaling Pathways and Visualizations

This compound's inhibitory effect on vascular remodeling is mediated through the disruption of the Thromboxane A2 signaling cascade in vascular smooth muscle cells.

Furegrelate_Sodium_Signaling_Pathway Furegrelate This compound TxAS Thromboxane A2 Synthase Furegrelate->TxAS Inhibits TxA2 Thromboxane A2 TxAS->TxA2 Produces PGH2 Prostaglandin H2 PGH2->TxAS TP_receptor TP Receptor TxA2->TP_receptor Activates G_protein Gα12/13 & Gq/11 TP_receptor->G_protein Activates RhoA RhoA G_protein->RhoA PLC Phospholipase C G_protein->PLC ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton Remodeling ROCK->Actin YAP_TAZ_inactive YAP/TAZ (Inactive) YAP_TAZ_active YAP/TAZ (Active) Gene_expression Pro-proliferative & Pro-migratory Gene Expression YAP_TAZ_active->Gene_expression Promotes Actin->YAP_TAZ_active VSMC_response VSMC Proliferation & Migration Gene_expression->VSMC_response Remodeling Vascular Remodeling (Neointimal Hyperplasia) VSMC_response->Remodeling

Caption: this compound's inhibitory signaling pathway in vascular remodeling.

Experimental_Workflow_In_Vivo cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis animal_model Rodent Model (Rat or Mouse) anesthesia Anesthesia animal_model->anesthesia exposure Expose Carotid Artery anesthesia->exposure ligation Temporary Ligation exposure->ligation injury Wire Injury ligation->injury closure Suture injury->closure drug_admin This compound or Vehicle Administration closure->drug_admin harvest Harvest Arteries drug_admin->harvest histology Histological Staining harvest->histology quantification Quantify Neointimal Area histology->quantification

Caption: Workflow for in vivo evaluation of this compound.

Experimental_Workflow_In_Vitro cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_culture Culture VSMCs seeding Seed in 96-well Plate cell_culture->seeding starvation Serum Starvation seeding->starvation pre_treatment Pre-treat with This compound starvation->pre_treatment stimulation Stimulate with Mitogen pre_treatment->stimulation incubation Incubate stimulation->incubation reagent_add Add Proliferation Reagent incubation->reagent_add measurement Measure Absorbance/ Fluorescence reagent_add->measurement

Caption: Workflow for in vitro VSMC proliferation assay with this compound.

References

Troubleshooting & Optimization

Furegrelate Sodium Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furegrelate Sodium.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or weaker-than-expected inhibition of platelet aggregation.

Potential Cause Recommended Action
Variability in Platelet Response Clinical studies have shown that while this compound effectively inhibits thromboxane synthesis, its impact on platelet aggregation can be variable and may not show a clear dose-response relationship[1][2]. Consider increasing the sample size to account for biological variability.
PGH2 Accumulation As a thromboxane A2 synthase inhibitor, this compound can lead to the accumulation of prostaglandin H2 (PGH2), which is also a platelet agonist and can interact with thromboxane receptors[3]. This can counteract the inhibitory effect of reduced TXA2. Consider using a thromboxane receptor antagonist in conjunction with this compound to block the effects of PGH2.
Suboptimal Agonist Concentration The concentration of the platelet aggregation agonist (e.g., ADP, collagen, arachidonic acid) may be too high, masking the inhibitory effect of this compound. Perform a dose-response curve for the agonist to determine the optimal concentration for your assay.
Sample Handling and Preparation Improper handling of blood samples can lead to premature platelet activation and variable results. Ensure consistent and gentle mixing of blood with anticoagulant, and process samples promptly after collection.[4]
Incorrect Reagent Preparation Ensure this compound and all other reagents are prepared and stored correctly. Refer to the detailed experimental protocols for guidance.

Issue 2: Higher than expected IC50 value for thromboxane synthase inhibition.

Potential Cause Recommended Action
Enzyme Degradation The thromboxane synthase enzyme may have degraded due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and handled on ice.
Substrate Depletion The substrate concentration may be too low, leading to a slower reaction rate and an apparently higher IC50 value. Optimize the substrate concentration to ensure it is not a limiting factor.
Incorrect Assay Conditions The pH, temperature, or incubation time of the assay may not be optimal. Refer to established protocols for thromboxane synthase inhibition assays.
Compound Purity The purity of the this compound sample may be lower than specified. Verify the purity of your compound.

Issue 3: Poor solubility of this compound in aqueous solutions.

Potential Cause Recommended Action
Incorrect Solvent While this compound is a salt, its solubility in aqueous buffers at high concentrations may be limited. For in vitro assays, consider preparing a stock solution in DMSO. For in vivo studies, consult literature for appropriate vehicle formulations.
Precipitation The compound may precipitate out of solution upon dilution into an aqueous buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low and does not affect the experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of thromboxane A2 synthase.[5] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. By inhibiting this enzyme, this compound reduces the production of TXA2.

Q2: What is the typical IC50 value for this compound?

A2: The reported IC50 value for this compound against human platelet microsomal thromboxane A2 synthase is approximately 15 nM.[6]

Q3: Why do I see significant inhibition of thromboxane B2 production but weak inhibition of platelet aggregation?

A3: This is a documented phenomenon with this compound and other thromboxane synthase inhibitors.[1][2] The inhibition of thromboxane synthase can lead to the accumulation of its substrate, PGH2. PGH2 is also a platelet agonist and can stimulate platelet aggregation by binding to thromboxane receptors.[3] This effect can partially counteract the reduction in TXA2-mediated aggregation.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a well-closed container, protected from light. For long-term storage, it is recommended to store it at -20°C.

Q5: What is a suitable vehicle for in vivo administration of this compound?

A5: The choice of vehicle will depend on the route of administration and the experimental model. For oral administration, aqueous solutions have been used.[7] For other routes, formulations may require solubilizing agents. It is crucial to perform vehicle control experiments to ensure the vehicle itself does not have any biological effects.

Quantitative Data Summary

ParameterValueSpeciesAssayReference
IC50 (Thromboxane A2 Synthase) 15 nMHumanMicrosomal Enzyme Assay[6]
Oral Bioavailability ~80-90%HumanPharmacokinetic Study[5]
Elimination Half-life 0.12 - 0.17 h⁻¹HumanPharmacokinetic Study[5]
Peak Serum Concentration (Tmax) ~1 hourHumanPharmacokinetic Study[2]

Detailed Experimental Protocols

1. Platelet Aggregation Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagents and Materials:

    • Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

    • This compound

    • Platelet aggregation agonist (e.g., ADP, collagen, arachidonic acid)

    • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

    • Aggregometer

  • Procedure:

    • Prepare PRP and PPP by centrifugation of whole blood.

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP samples to 37°C.

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for the desired time.

    • Add the platelet aggregation agonist to the PRP and immediately start recording the aggregation using an aggregometer.

    • Monitor the change in light transmittance for a set period.

    • Analyze the aggregation curves to determine parameters such as maximum aggregation and slope.

2. Thromboxane Synthase Inhibition Assay

This protocol is a general guideline for an in vitro enzyme inhibition assay.

  • Reagents and Materials:

    • Human platelet microsomes (as a source of thromboxane synthase)

    • This compound

    • Arachidonic acid (substrate)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

    • Thromboxane B2 (TXB2) ELISA kit

  • Procedure:

    • Pre-incubate the platelet microsomes with various concentrations of this compound or vehicle control in the assay buffer at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction (e.g., by adding a stopping solution or by placing on ice).

    • Measure the amount of TXB2 produced using a TXB2 ELISA kit.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_0 Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2_Synthase Thromboxane A2 Synthase Target Enzyme Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Furegrelate This compound Furegrelate->TXA2_Synthase Inhibits

Caption: this compound inhibits Thromboxane A2 Synthase.

Troubleshooting_Workflow Troubleshooting Inconsistent Platelet Aggregation Start Inconsistent Platelet Aggregation Results Check_TXB2 Measure TXB2 Levels Start->Check_TXB2 Consistent_Inhibition Consistent TXB2 Inhibition? Check_TXB2->Consistent_Inhibition PGH2_Issue Potential PGH2 Accumulation Consistent_Inhibition->PGH2_Issue Yes Inconsistent_Inhibition Inconsistent TXB2 Inhibition Consistent_Inhibition->Inconsistent_Inhibition No Use_Antagonist Consider TX Receptor Antagonist PGH2_Issue->Use_Antagonist Review_Protocol Review Assay Protocol Inconsistent_Inhibition->Review_Protocol Check_Reagents Check Reagent Stability and Concentration Inconsistent_Inhibition->Check_Reagents

Caption: Workflow for troubleshooting platelet aggregation results.

Experimental_Workflow General Platelet Aggregation Assay Workflow Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifugation Centrifugation Blood_Collection->Centrifugation PRP_PPP Separate PRP and PPP Centrifugation->PRP_PPP Pre_incubation Pre-incubate PRP with This compound or Vehicle PRP_PPP->Pre_incubation Agonist_Addition Add Platelet Agonist Pre_incubation->Agonist_Addition Measurement Measure Aggregation (Aggregometer) Agonist_Addition->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: Workflow for a typical platelet aggregation experiment.

References

Technical Support Center: Optimizing Furegrelate Sodium for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with Furegrelate Sodium.

Q1: My this compound, dissolved in DMSO, precipitated after I added it to my cell culture medium. What should I do?

A1: This is a common issue when adding a compound dissolved in an organic solvent to an aqueous solution like cell culture media. Here are several steps to troubleshoot this problem:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity. You may need to prepare a more concentrated stock solution of this compound in DMSO to achieve this.

  • Pre-warm the Medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of pre-warmed serum-free media, vortex gently, and then add this intermediate dilution to the final culture volume.

  • Increase Serum Concentration (if applicable): If your experimental design allows, increasing the serum concentration in the medium can sometimes help to solubilize lipophilic compounds.

  • Consider Alternative Solvents: If precipitation persists, you may explore other biocompatible solvents, although DMSO is the most common for this compound.

Q2: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?

A2: Several factors could contribute to a lack of efficacy in your in vitro assay:

  • Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations based on the known IC50 value (e.g., from 1 nM to 100 µM).

  • Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.

  • Cellular Thromboxane A2 Synthase Levels: The target enzyme, thromboxane A2 synthase, may not be expressed at high enough levels in your chosen cell line for a significant inhibitory effect to be observed. You can verify the expression of the enzyme using techniques like Western blotting or qPCR.

  • Assay Readout Sensitivity: The assay you are using to measure the downstream effects of thromboxane A2 inhibition may not be sensitive enough. Consider using a more direct and sensitive method, such as a Thromboxane B2 ELISA assay, which measures the stable downstream product of the enzyme.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may not respond predictably to treatment.

Q3: I am observing cytotoxicity at concentrations where I expect to see specific inhibition. How can I differentiate between specific effects and general toxicity?

A3: It is important to distinguish between the intended pharmacological effect and off-target toxicity.

  • Dose-Response Curve: A steep dose-response curve may indicate general toxicity, whereas a sigmoidal curve is more characteristic of a specific inhibitory effect.

  • Control Experiments: Include appropriate controls in your experiments. A vehicle control (e.g., medium with the same concentration of DMSO used to dissolve this compound) is essential to rule out solvent-induced toxicity.

  • Cell Viability Assays: Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to determine the concentration at which this compound becomes toxic to your cells. Aim to work with concentrations below the toxic threshold.

  • Time-Course Experiment: Assess the effects of this compound at different time points. Cytotoxicity may become more apparent with longer incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Furegrelate is an enzyme inhibitor that specifically targets thromboxane A2 synthase.[1] By binding to this enzyme, it prevents the conversion of prostaglandin H2 to thromboxane A2.[1][2] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction.[1][3]

Q2: What is a recommended starting concentration for in vitro experiments?

A2: A good starting point is to perform a dose-response curve spanning a wide range of concentrations. Based on its potent inhibition of human platelet microsomal thromboxane A2 synthase with an IC50 of 15 nM, you could start with a range from 1 nM to 100 µM.[3] For specific cell lines like glioma cells, studies have shown effects with increasing concentrations, and it's recommended to determine the optimal concentration for your specific cell line empirically.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is minimal (ideally <0.1%).

Q4: How stable is this compound in cell culture medium?

A4: While specific stability data for this compound in various cell culture media is not extensively published, as a sodium salt, it is expected to be relatively stable in aqueous solutions. However, for long-term experiments, it is best practice to refresh the medium with freshly diluted this compound every 24-48 hours to ensure a consistent concentration.

Q5: What is a suitable downstream assay to confirm the activity of this compound?

A5: A highly relevant and specific assay is to measure the production of Thromboxane B2 (TXB2), the stable, inactive metabolite of Thromboxane A2. A reduction in TXB2 levels in the cell culture supernatant following treatment with this compound would confirm the inhibition of thromboxane A2 synthase. Commercially available ELISA kits are a common method for quantifying TXB2.

Data Presentation

Table 1: this compound Quantitative Data

ParameterValueSource
IC50 (Human Platelet Microsomal Thromboxane A2 Synthase) 15 nM[3]
Molecular Weight 275.23 g/mol N/A
Solubility in DMSO ≥ 13 mg/mLN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution (e.g., for 1 mL of stock, weigh out 0.275 mg).

    • Aseptically add the this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Thromboxane B2 (TXB2) Inhibition Assay
  • Materials:

    • Cells of interest (e.g., glioma cells, platelets)

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • Vehicle control (DMSO)

    • Arachidonic acid (optional, as a stimulus for TXA2 production)

    • Thromboxane B2 (TXB2) ELISA kit

  • Procedure:

    • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). Also, prepare a vehicle control with the same final DMSO concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

    • (Optional) If basal TXB2 production is low, you can stimulate the cells with arachidonic acid for a short period (e.g., 15-30 minutes) before collecting the supernatant.

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of TXB2 in the supernatant using a commercial TXB2 ELISA kit, following the manufacturer's instructions.

    • Analyze the data to determine the dose-dependent inhibition of TXB2 production by this compound.

Visualizations

Furegrelate_Sodium_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction COX->PGH2 TXA2_Synthase->TXA2 Furegrelate This compound Furegrelate->TXA2_Synthase

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (10 mM in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Stock_Solution->Serial_Dilution Cell_Seeding Seed Cells in Multi-well Plate Cell_Treatment Treat Cells with this compound Cell_Seeding->Cell_Treatment Serial_Dilution->Cell_Treatment Supernatant_Collection Collect Cell Culture Supernatant Cell_Treatment->Supernatant_Collection TXB2_ELISA Measure TXB2 Levels using ELISA Supernatant_Collection->TXB2_ELISA Data_Analysis Analyze Dose-Response Curve TXB2_ELISA->Data_Analysis

Caption: Workflow for TXB2 inhibition assay.

Troubleshooting_Logic Start Issue: Precipitation in Media Check_DMSO Final DMSO Concentration > 0.1%? Start->Check_DMSO Reduce_DMSO Optimize Stock Concentration to Lower Final DMSO% Check_DMSO->Reduce_DMSO Yes Check_Temp Media at Room Temp? Check_DMSO->Check_Temp No Reduce_DMSO->Check_Temp Warm_Media Warm Media to 37°C Check_Temp->Warm_Media Yes Check_Dilution Direct Addition to Full Volume? Check_Temp->Check_Dilution No Warm_Media->Check_Dilution Stepwise_Dilution Use Stepwise Dilution Check_Dilution->Stepwise_Dilution Yes Resolution Precipitation Resolved Check_Dilution->Resolution No Stepwise_Dilution->Resolution

Caption: Troubleshooting logic for precipitation.

References

Potential off-target effects of Furegrelate Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the potential off-target effects of Furegrelate Sodium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the enzyme thromboxane A2 synthase.[1][2][3] By inhibiting this enzyme, it blocks the conversion of prostaglandin H2 to thromboxane A2 (TXA2).[1] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1][4] Therefore, this compound's primary effect is to decrease the levels of TXA2, leading to reduced vasoconstriction and inhibition of platelet aggregation.[1][5]

Q2: Have any off-target effects of this compound been identified in preclinical or clinical studies?

Current research and clinical data indicate a lack of significant off-target effects for this compound. Studies in both dogs and Phase 1 clinical trials in healthy human adults did not detect major off-target effects.[1] Specifically, this compound does not appear to inhibit thrombin-stimulated PGI2 biosynthesis in human endothelial cells, 5-lipoxygenase in human neutrophils, or cyclo-oxygenase in various test systems.[1]

Q3: Are there any theoretical or potential off-target effects to be aware of?

While clinical studies have not reported significant off-target effects, a potential adverse effect of high-dose or long-term administration of this compound could be a state resembling thromboxane synthase deficiency.[1] This condition is characterized by an increased tendency for bleeding, including mucocutaneous, gastrointestinal, or surgical bleeding.[1] However, this remains a theoretical risk as it has not been observed in the completed studies.[1]

Q4: In clinical trials, what were the observed effects on bleeding and coagulation?

In a multiple-dose trial with normal volunteers, while there were no clinically significant changes in coagulation parameters, bleeding times showed variability and a tendency to increase at higher doses (800 mg and 1600 mg).[2] The effect on platelet aggregation was also variable, and a clear dose-response relationship was not established.[2][5]

Troubleshooting Guide

This guide is designed to help researchers troubleshoot experiments when unexpected results arise and an off-target effect of this compound is suspected.

Observed Issue Potential Cause & Troubleshooting Steps
Unexpected cellular phenotype unrelated to thromboxane A2 inhibition. 1. Confirm On-Target Activity: First, verify that this compound is effectively inhibiting thromboxane A2 synthase in your experimental system. Measure downstream markers like thromboxane B2 (TXB2), the stable metabolite of TXA2. 2. Rule Out Experimental Variables: Ensure that the observed effect is not due to other factors such as solvent effects (e.g., DMSO), batch-to-batch variability of the compound, or issues with the experimental model itself. 3. Consider Compound Purity: Verify the purity of the this compound used. Impurities could be responsible for unexpected biological activity.
Cell viability is unexpectedly affected. 1. Dose-Response Analysis: Perform a detailed dose-response curve to determine if the effect is concentration-dependent. 2. Control for Solvent Toxicity: Run parallel experiments with the vehicle control at the highest concentration used for this compound. 3. Alternative Assays: Use multiple, distinct assays to confirm the effect on cell viability (e.g., MTT, LDH release, Annexin V/PI staining).
Inconsistent inhibition of platelet aggregation. 1. Variability in Response: The effect of this compound on platelet aggregation has been reported to be variable.[2][5] This may be an inherent characteristic of its mechanism. 2. Experimental Conditions: Platelet aggregation assays are sensitive to experimental conditions. Ensure consistent platelet preparation, agonist concentration, and incubation times. 3. Dose Optimization: The dose-response relationship for platelet aggregation inhibition is not always clear.[2] A wider range of concentrations may be needed to observe a consistent effect in your specific assay.

Data Summary

Table 1: Summary of this compound Effects from Clinical Trials

Parameter Dosage Observation Reference
Thromboxane B2 Generation800 mg, 1600 mg (BID for 4.5 days)Significantly inhibited[2]
Platelet Aggregation200, 400, 800, 1600 mg (BID for 4.5 days)Inhibition was variable, no clear dose-response[2]
Bleeding Time200, 400, 800, 1600 mg (BID for 4.5 days)Variable, tended to increase at higher doses[2]
Coagulation Parameters200, 400, 800, 1600 mg (BID for 4.5 days)No clinically significant change[2]

Experimental Protocols

Protocol 1: Measurement of Thromboxane B2 (TXB2) Production in Platelet-Rich Plasma (PRP)

  • Blood Collection: Collect whole blood from subjects into tubes containing an appropriate anticoagulant (e.g., 3.8% sodium citrate).

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Incubation with this compound: Pre-incubate PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulation: Induce thromboxane production by adding a stimulating agent such as arachidonic acid or collagen.

  • Termination of Reaction: Stop the reaction after a defined period by adding a cyclooxygenase inhibitor (e.g., indomethacin).

  • Sample Preparation: Centrifuge the samples at a high speed (e.g., 12,000 x g) for 2 minutes to obtain platelet-free plasma.

  • TXB2 Measurement: Quantify the concentration of TXB2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Visualizations

Furegrelate_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Catalyzes Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Thromboxane_Synthase Thromboxane A2 Synthase Furegrelate This compound Furegrelate->Thromboxane_Synthase

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_On_Target Confirm On-Target Activity (e.g., measure TXB2) Start->Check_On_Target On_Target_Yes On-Target Activity Confirmed? Check_On_Target->On_Target_Yes Rule_Out_Variables Investigate Other Experimental Variables (Solvent, Batch, Purity) On_Target_Yes->Rule_Out_Variables Yes On_Target_No Re-evaluate Experimental Setup and Compound Integrity On_Target_Yes->On_Target_No No Variables_Source Issue Likely Due to Other Variables Rule_Out_Variables->Variables_Source Source Identified Potential_Off_Target Potential for Novel Off-Target Effect Rule_Out_Variables->Potential_Off_Target No Other Source Identified

References

Furegrelate Sodium stability in aqueous solutions for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Furegrelate Sodium in aqueous solutions for assays. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data summaries to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO. For in vivo studies, a common practice is to first dissolve the compound in DMSO and then dilute it into an aqueous vehicle, such as saline, often with the aid of co-solvents like PEG300 and surfactants like Tween-80.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: this compound as a solid powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended, while for short-term storage, -20°C is suitable.

Q3: How stable is this compound in aqueous assay buffers?

A3: While specific public data on the degradation kinetics of this compound in various aqueous buffers is limited, it is crucial to consider factors like pH, temperature, and light exposure. As a general precaution, it is recommended to prepare fresh aqueous working solutions daily from a frozen stock. If experiments run for an extended period, the stability of this compound in the specific assay buffer should be validated.

Q4: Can I prepare a stock solution of this compound directly in an aqueous buffer?

A4: Direct dissolution in aqueous buffers may be challenging due to the compound's solubility characteristics. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your assay system.

Q5: What are the known degradation pathways for this compound?

A5: Specific degradation products of this compound in aqueous solutions are not extensively documented in publicly available literature. However, compounds with similar functional groups can be susceptible to hydrolysis and oxidation. It is advisable to protect solutions from light and extreme temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous working solution The solubility limit of this compound in the aqueous buffer has been exceeded. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- Increase the percentage of the organic co-solvent if your assay allows. - Prepare a more dilute working solution. - Use a solubilizing agent, such as a cyclodextrin, in your aqueous buffer.
Inconsistent assay results Degradation of this compound in the aqueous working solution over the course of the experiment. Inconsistent concentrations due to improper mixing upon dilution from the stock solution.- Prepare fresh working solutions immediately before each experiment. - Perform a time-course stability study of this compound in your specific assay buffer. - Ensure thorough vortexing or mixing when diluting the stock solution into the aqueous buffer.
Low or no inhibitory activity observed Incorrect preparation of the this compound solution, leading to a lower-than-expected concentration. Degradation of the compound.- Verify the weighing and dilution calculations. - Use a freshly prepared stock solution. - Confirm the activity of your biological system (e.g., enzyme, cells) with a known positive control inhibitor.

Data Presentation

Table 1: Solubility and Storage of this compound

Form Solvent Solubility Storage Temperature Shelf Life
Solid Powder---20°CRefer to manufacturer's specifications
Stock SolutionDMSOSoluble-20°C (Short-term) -80°C (Long-term)Up to 1 month at -20°C Up to 6 months at -80°C
Aqueous Working SolutionAssay BufferVaries2-8°C (Short-term)Recommended to be prepared fresh daily

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO and a subsequent aqueous working solution for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the molar equivalent of this compound). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

  • Aqueous Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the final working concentration in your desired volume of aqueous buffer. c. In a sterile tube, add the required volume of the aqueous buffer. d. While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise to ensure proper mixing and prevent precipitation. e. The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.1%) to avoid solvent effects in the assay. Prepare a vehicle control with the same final concentration of DMSO. f. Use the freshly prepared aqueous working solution immediately for your assay.

Protocol 2: In Vitro Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on Thromboxane A2 (TXA2) synthase activity.

Materials:

  • This compound aqueous working solutions (prepared as in Protocol 1)

  • Platelet microsomes (source of TXA2 synthase)

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Reaction termination solution (e.g., a solution of a stable TXA2 mimetic like U-46619 for standard curve, or a solution to stop the enzymatic reaction)

  • Thromboxane B2 (TXB2) ELISA kit (TXB2 is the stable hydrolysis product of TXA2)

Procedure:

  • Assay Setup: a. Prepare serial dilutions of the this compound aqueous working solution to test a range of concentrations. Include a vehicle control (buffer with the same final DMSO concentration). b. In a microplate, add the assay buffer to each well. c. Add the this compound dilutions or vehicle control to the respective wells. d. Add the platelet microsome preparation to each well and pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

  • Enzymatic Reaction: a. Initiate the reaction by adding arachidonic acid to each well. b. Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination and Detection: a. Stop the reaction by adding the termination solution. b. Measure the amount of TXB2 produced using a commercial TXB2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Thromboxane A2 Synthase Assay furegrelate_powder This compound Powder dmso_stock 10 mM Stock in DMSO furegrelate_powder->dmso_stock Dissolve aqueous_working Aqueous Working Solution dmso_stock->aqueous_working Dilute pre_incubation Pre-incubate with Microsomes aqueous_working->pre_incubation Add to Assay reaction Add Arachidonic Acid pre_incubation->reaction termination Terminate Reaction reaction->termination detection Measure TXB2 (ELISA) termination->detection

Caption: Experimental workflow for preparing this compound solutions and performing an in vitro Thromboxane A2 synthase inhibition assay.

signaling_pathway arachidonic_acid Arachidonic Acid pg_h2 Prostaglandin H2 (PGH2) arachidonic_acid->pg_h2 COX txa2 Thromboxane A2 (TXA2) pg_h2->txa2 TXA2 Synthase platelet_aggregation Platelet Aggregation txa2->platelet_aggregation vasoconstriction Vasoconstriction txa2->vasoconstriction furegrelate This compound txa2_synthase Thromboxane A2 Synthase furegrelate->txa2_synthase Inhibits cox Cyclooxygenase (COX)

Caption: Mechanism of action of this compound in the Thromboxane A2 signaling pathway.

logical_relationship start Start: Inconsistent Assay Results check_solution_prep Verify Solution Preparation Protocol? start->check_solution_prep check_stability Assess Stability in Assay Buffer? check_solution_prep->check_stability No reprepare_solutions Re-prepare Fresh Solutions check_solution_prep->reprepare_solutions Yes check_controls Review Positive/Vehicle Controls? check_stability->check_controls No run_stability_test Perform Time-Course Stability Test check_stability->run_stability_test Yes validate_assay_components Validate Assay Components check_controls->validate_assay_components Yes end End: Consistent Results check_controls->end No reprepare_solutions->end run_stability_test->end validate_assay_components->end

Caption: Troubleshooting logic for addressing inconsistent assay results when using this compound.

How to minimize variability in Furegrelate Sodium studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in studies involving Furegrelate Sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] Its primary mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.[3] This inhibition leads to a reduction in the downstream effects of TXA2.

Q2: What are the common in vitro applications of this compound?

This compound is commonly used in in vitro studies to:

  • Investigate the role of thromboxane A2 in platelet aggregation.

  • Assess the potency and selectivity of thromboxane synthase inhibitors.

  • Study the arachidonic acid cascade and its downstream signaling pathways.

Q3: What are the key parameters to consider when designing in vivo studies with this compound?

When designing in vivo studies, it is crucial to consider the following:

  • Species-specific pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound can vary significantly between different animal models.[4]

  • Dose-response relationship: Establishing a clear dose-response relationship is essential for determining the optimal therapeutic dose.[5]

  • Route of administration: this compound can be administered orally or intravenously, and the chosen route will impact its pharmacokinetic profile.[6][7]

  • Biomarker selection: Thromboxane B2 (TXB2), the stable metabolite of TXA2, is a key biomarker for assessing the in vivo activity of this compound.[8]

Troubleshooting Guides

In Vitro Assay Variability

High variability is a common challenge in in vitro platelet-based assays. This section provides guidance on troubleshooting common issues.

Problem 1: High variability in platelet aggregation results between replicates.

Potential Cause Troubleshooting Step
Pipetting errors Ensure accurate and consistent pipetting of all reagents, especially viscous solutions like platelet-rich plasma (PRP). Use calibrated pipettes and pre-wet the tips.
Inconsistent mixing Gently but thoroughly mix the PRP and agonist in each well to ensure a homogenous reaction. Avoid introducing air bubbles.
Temperature fluctuations Maintain a constant temperature (typically 37°C) throughout the assay. Use a temperature-controlled plate reader or water bath.
Platelet activation during preparation Handle PRP gently to avoid premature activation. Use appropriate anticoagulants and process samples promptly after collection.
Variation in platelet count Normalize platelet counts across samples or use a consistent platelet concentration for all experiments.

Problem 2: Lower than expected potency (high IC50 value) of this compound.

Potential Cause Troubleshooting Step
Compound degradation Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage.
Incorrect solvent This compound is typically dissolved in DMSO for in vitro use. Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) to avoid solvent effects.
Suboptimal agonist concentration Use an appropriate concentration of the platelet agonist (e.g., arachidonic acid, U46619) that induces a submaximal response to allow for the detection of inhibition.
Assay interference Certain components of the assay medium or plasticware can interfere with the compound's activity. Test different assay plates and media if necessary.
In Vivo Study Variability

In vivo studies introduce additional layers of complexity. This section addresses common challenges in animal studies with this compound.

Problem 3: Inconsistent drug exposure or bioavailability after oral administration.

Potential Cause Troubleshooting Step
Improper gavage technique Ensure proper oral gavage technique to avoid accidental administration into the lungs.[9] Training and practice are essential.
Formulation issues The vehicle used to formulate this compound for oral dosing can significantly impact its solubility and absorption.[10] Conduct formulation development studies to identify a suitable vehicle.
Fasting status of animals The presence or absence of food in the stomach can affect drug absorption. Standardize the fasting period for all animals before dosing.
Animal stress Stress can alter gastrointestinal motility and blood flow, potentially affecting drug absorption. Handle animals gently and allow for an acclimatization period.

Problem 4: High variability in biomarker (Thromboxane B2) measurements.

Potential Cause Troubleshooting Step
Ex vivo platelet activation Platelets can become activated during blood collection and processing, leading to artificially high TXB2 levels.[11] Use appropriate anticoagulants and inhibitors, and process samples quickly on ice.
Sample handling and storage Thromboxane B2 levels can be affected by storage conditions.[12][13] Promptly separate plasma or serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Assay variability The choice of immunoassay kit and the technical execution of the assay can introduce variability. Use a validated and reliable assay kit and ensure consistent technique.
Biological variability There is natural biological variability in TXB2 levels between individual animals. Use a sufficient number of animals per group to account for this variability.

Data Presentation

Table 1: In Vitro Potency of this compound

AssaySpeciesIC50Reference
Thromboxane A2 Synthase InhibitionHuman (platelet microsomes)15 nM[14]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

ParameterValueReference
Tmax1.0 - 1.7 hours[6]
t1/23.5 - 5 hours[2]
Bioavailability80 - 90%[3]
Primary Route of EliminationRenal[6]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by arachidonic acid.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP).

  • Assay Procedure:

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

    • Pre-incubate aliquots of PRP with various concentrations of this compound (or vehicle control, e.g., DMSO) for 10 minutes at 37°C.

    • Transfer the pre-incubated PRP to a 96-well plate.

    • Initiate platelet aggregation by adding a submaximal concentration of arachidonic acid.

    • Measure the change in light transmittance over time using a microplate aggregometer.

  • Data Analysis:

    • Calculate the percentage of platelet aggregation for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: In Vivo Assessment of Thromboxane B2 Levels in Mice

Objective: To evaluate the in vivo efficacy of this compound by measuring its effect on serum thromboxane B2 (TXB2) levels.

Methodology:

  • Animal Dosing:

    • Administer this compound or vehicle control to mice via oral gavage.

    • Use a dosing volume appropriate for the animal's weight (e.g., 10 mL/kg).[15]

  • Blood Collection:

    • At a predetermined time point after dosing (e.g., 1 hour), collect blood via cardiac puncture or from the retro-orbital sinus.

    • Allow the blood to clot at 37°C for 1 hour to allow for maximal thromboxane generation.

  • Sample Processing:

    • Centrifuge the clotted blood at 2000 x g for 15 minutes at 4°C to separate the serum.

    • Collect the serum and store it at -80°C until analysis.

  • TXB2 Measurement:

    • Quantify the concentration of TXB2 in the serum samples using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the serum TXB2 levels between the this compound-treated and vehicle-treated groups.

    • Calculate the percentage of inhibition of TXB2 production.

Visualizations

Furegrelate_Sodium_Signaling_Pathway cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Thromboxane_A2 Thromboxane A2 (TXA2) PGH2->Thromboxane_A2 Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Prostaglandins Other Prostaglandins (PGE2, PGD2, PGF2α) PGH2->Prostaglandins Phospholipase_A2 Phospholipase A2 COX Cyclooxygenase (COX-1/2) Thromboxane_Synthase Thromboxane A2 Synthase Prostacyclin_Synthase Prostacyclin Synthase Isomerases Isomerases Furegrelate_Sodium This compound Furegrelate_Sodium->Thromboxane_Synthase Inhibits

Caption: this compound inhibits Thromboxane A2 Synthase.

Experimental_Workflow_In_Vitro Start Start: Collect Whole Blood Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Start->Prepare_PRP Adjust_Platelets Adjust Platelet Count Prepare_PRP->Adjust_Platelets Pre_incubation Pre-incubate PRP with This compound or Vehicle Adjust_Platelets->Pre_incubation Add_Agonist Add Platelet Agonist (e.g., Arachidonic Acid) Pre_incubation->Add_Agonist Measure_Aggregation Measure Platelet Aggregation Add_Agonist->Measure_Aggregation Analyze_Data Analyze Data and Determine IC50 Measure_Aggregation->Analyze_Data End End Analyze_Data->End

Caption: In vitro platelet aggregation assay workflow.

Troubleshooting_Logic High_Variability High In Vitro Variability? Check_Technique Review Pipetting and Mixing Technique High_Variability->Check_Technique Yes Low_Potency Low Potency (High IC50)? High_Variability->Low_Potency No Check_Temp Verify Temperature Control Check_Technique->Check_Temp Check_Platelets Assess Platelet Preparation and Count Check_Temp->Check_Platelets Resolved Issue Resolved Check_Platelets->Resolved Check_Compound Prepare Fresh Compound Stock Low_Potency->Check_Compound Yes Not_Resolved Issue Persists Low_Potency->Not_Resolved No Check_Solvent Verify Solvent and Concentration Check_Compound->Check_Solvent Check_Agonist Optimize Agonist Concentration Check_Solvent->Check_Agonist Check_Agonist->Resolved

Caption: Troubleshooting logic for in vitro assays.

References

Furegrelate Sodium degradation products and their impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furegrelate Sodium. The information addresses potential issues related to product degradation and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective inhibitor of thromboxane A2 synthase.[1][2][3] Its primary mechanism of action involves blocking the enzymatic conversion of prostaglandin H2 to thromboxane A2.[1] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting its synthesis, this compound can reduce vasoconstriction and platelet aggregation, which is relevant in various cardiovascular and pulmonary conditions.[1][4]

Q2: I am observing lower than expected efficacy of this compound in my platelet aggregation assay. What could be the cause?

A2: Lower than expected efficacy can stem from several factors. One critical aspect to consider is the stability of your this compound stock solution. Degradation of the active pharmaceutical ingredient (API) can lead to a decrease in its effective concentration and, consequently, reduced inhibitory activity on thromboxane A2 synthase. It is crucial to ensure proper storage and handling of both the solid compound and prepared solutions.

Q3: How should I properly store and handle this compound to minimize degradation?

A3: this compound, as a solid, should be stored in a well-sealed container, protected from light and moisture, at the temperature specified by the manufacturer. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in airtight, light-protected vials. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation products of this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure, which includes a benzofuran ring, a pyridine moiety, and a sodium carboxylate group. Potential degradation pathways could include:

  • Hydrolysis: The ester-like linkage within the benzofuran ring system could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The pyridine and benzofuran rings may be susceptible to oxidation, especially in the presence of light, oxygen, or oxidizing agents.

  • Decarboxylation: The carboxylic acid group could undergo decarboxylation, particularly when exposed to heat.[5][6]

Q5: How would degradation products of this compound potentially impact my experiments?

A5: The impact of degradation products can be multifaceted:

  • Reduced Potency: Degradation products are unlikely to retain the same inhibitory activity as the parent this compound molecule. Their presence effectively lowers the concentration of the active compound, leading to diminished inhibition of thromboxane A2 synthase.

  • Altered Signaling: Degradation products could potentially interact with other biological targets, leading to off-target effects or interference with signaling pathways under investigation. For example, altered molecules might no longer fit the binding site of thromboxane A2 synthase, rendering them inactive for the intended purpose.

  • Analytical Interference: Degradation products can interfere with analytical methods, such as chromatography, by co-eluting with the parent compound or other components of interest, leading to inaccurate quantification.[7][8][9]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in bioassays.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution. 1. Prepare a fresh stock solution of this compound from the solid compound. 2. Compare the performance of the fresh solution against the old solution in a parallel experiment. 3. If storing solutions, aliquot into single-use vials to avoid multiple freeze-thaw cycles. 4. Always store solutions protected from light and at the recommended temperature.
Contamination of reagents or cell cultures. 1. Use fresh, sterile reagents and cell culture media. 2. Routinely check cell cultures for any signs of contamination.
Variability in experimental conditions. 1. Ensure all experimental parameters (e.g., incubation times, temperatures, cell densities) are consistent across experiments. 2. Calibrate all equipment, such as pipettes and incubators, regularly.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
This compound degradation. 1. Inject a freshly prepared standard of this compound to establish its retention time and peak purity. 2. Compare the chromatogram of your sample to the fresh standard. Additional peaks may indicate degradation products.[7] 3. To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.
Contamination from solvent or sample matrix. 1. Run a blank injection (solvent only) to identify any peaks originating from the mobile phase or diluent. 2. If analyzing biological samples, process a blank matrix sample to identify any interfering peaks.
Column degradation or contamination. 1. Wash the HPLC column according to the manufacturer's instructions. 2. If the issue persists, try a new column of the same type.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11][12]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[13]

2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[14]

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[14]

  • Oxidation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.[14]

  • Thermal Degradation: Incubate the solution at 80°C for 48 hours.

  • Photodegradation: Expose the solution to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

4. Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent this compound and the appearance of new peaks are indicative of degradation.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial for separating and quantifying the active pharmaceutical ingredient in the presence of its degradation products.[1][10][15]

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for the analysis of small molecules.

  • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. A typical mobile phase system could be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Optimization: Optimize the chromatographic conditions (e.g., gradient profile, flow rate, column temperature, and detection wavelength) using the samples generated from the forced degradation study to achieve adequate resolution between the this compound peak and all degradation product peaks.

3. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid Cyclooxygenase Cyclooxygenase (COX) Arachidonic_Acid->Cyclooxygenase PGH2 Prostaglandin H2 (PGH2) Cyclooxygenase->PGH2 Thromboxane_Synthase Thromboxane A2 Synthase PGH2->Thromboxane_Synthase Thromboxane_A2 Thromboxane A2 (TXA2) Thromboxane_Synthase->Thromboxane_A2 Furegrelate_Sodium This compound Furegrelate_Sodium->Thromboxane_Synthase Vasoconstriction Vasoconstriction Thromboxane_A2->Vasoconstriction Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation

Caption: this compound's mechanism of action.

G cluster_workflow Experimental Workflow for Investigating Degradation Start Inconsistent Bioassay Results or Unexpected HPLC Peaks Prepare_Fresh Prepare Fresh Furegrelate Sodium Solution Start->Prepare_Fresh Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Analysis Analyze Stressed and Unstressed Samples by HPLC Prepare_Fresh->HPLC_Analysis Forced_Degradation->HPLC_Analysis Compare_Chromatograms Compare Chromatograms HPLC_Analysis->Compare_Chromatograms Identify_Degradants Identify Potential Degradation Peaks Compare_Chromatograms->Identify_Degradants Optimize_Method Optimize HPLC Method for Separation Identify_Degradants->Optimize_Method Assess_Impact Assess Impact of Degradation on Bioassay Optimize_Method->Assess_Impact End Implement Corrective Actions: - Use Fresh Solutions - Optimize Storage Conditions Assess_Impact->End

Caption: Workflow for troubleshooting this compound degradation.

References

Assessing the specificity of Furegrelate Sodium in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Furegrelate Sodium in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on assessing its specificity.

Problem 1: Unexpected Off-Target Effects or Lack of Specificity

You observe effects in your experimental system that are inconsistent with the known mechanism of this compound as a selective thromboxane A2 synthase inhibitor.

Possible Causes and Solutions:

  • Experimental System Complexity: In complex biological systems like whole blood or tissue homogenates, the redirection of the prostaglandin H2 (PGH2) substrate to other pathways upon thromboxane A2 synthase inhibition can lead to increased production of other prostaglandins (e.g., PGE2, PGD2, PGI2). These prostaglandins have their own biological activities that could be misinterpreted as off-target effects of this compound.

    • Solution: To confirm that the observed effects are due to the redirection of PGH2 metabolism, you can use antagonists for the receptors of other prostaglandins. Additionally, repeating the experiment in a more defined system, such as with purified enzymes or isolated cells, can help to isolate the specific effects of this compound.

  • Inappropriate Controls: The absence of proper controls can make it difficult to attribute observed effects solely to the inhibition of thromboxane A2 synthase.

    • Solution: Include a comprehensive set of controls in your experimental design. A non-selective cyclooxygenase (COX) inhibitor, such as aspirin, can be used as a positive control for the inhibition of prostaglandin synthesis. A vehicle control (the solvent used to dissolve this compound) is essential to rule out any effects of the solvent itself. For assessing specificity, a known inhibitor of a suspected off-target enzyme should be used as a positive control for that enzyme's activity.

  • Compound Purity and Stability: Impurities in the this compound sample or degradation of the compound could lead to unexpected results.

    • Solution: Ensure the purity of your this compound stock. If possible, verify its identity and purity using analytical methods. Prepare fresh solutions of this compound for each experiment, as its stability in various buffers over time may vary.

Problem 2: Inconsistent or Variable Inhibition of Thromboxane A2 Production

You are observing inconsistent results in your assays measuring the inhibition of thromboxane A2 (TXA2) production, often quantified by its stable metabolite, thromboxane B2 (TXB2).

Possible Causes and Solutions:

  • Sub-optimal Assay Conditions: The efficiency of the enzymatic reaction and its inhibition can be highly dependent on factors like pH, temperature, and substrate concentration.

    • Solution: Optimize your assay conditions. Ensure that the pH and temperature are optimal for thromboxane A2 synthase activity. The concentration of the substrate, arachidonic acid, should also be carefully chosen. It is recommended to perform initial experiments to determine the Michaelis constant (Km) of the enzyme for its substrate in your system to inform the appropriate substrate concentration for inhibition studies.

  • Variability in Biological Samples: If you are using biological samples like platelet-rich plasma (PRP), there can be significant donor-to-donor variability in platelet count and enzyme activity.

    • Solution: Standardize your biological samples as much as possible. For PRP, adjust the platelet count to a consistent value for all experiments. When comparing different treatments, use samples from the same donor where possible.

  • Issues with TXB2 Measurement: The method used to quantify TXB2 (e.g., ELISA, radioimmunoassay, mass spectrometry) can be a source of variability.

    • Solution: Validate your TXB2 measurement method. Ensure that your assay is sensitive, specific, and reproducible. Include standard curves and quality controls in every assay run.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme thromboxane A2 synthase.[1] It blocks the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a key mediator of platelet aggregation and vasoconstriction.[1]

Q2: How specific is this compound for thromboxane A2 synthase?

A2: this compound is highly specific for thromboxane A2 synthase. Studies have shown that it does not significantly inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and 5-lipoxygenase. It also does not inhibit thrombin-stimulated prostacyclin (PGI2) biosynthesis in human endothelial cells.

Q3: What are the recommended concentrations of this compound to use in in vitro experiments?

A3: The effective concentration of this compound will depend on the specific experimental system. However, a good starting point is its half-maximal inhibitory concentration (IC50) for human platelet microsomal thromboxane A2 synthase, which is approximately 15 nM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Q4: What are the appropriate controls to include in an experiment assessing the specificity of this compound?

A4: To rigorously assess the specificity of this compound, the following controls are recommended:

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, saline) should be tested alone to ensure it has no effect on the experimental system.

  • Positive Control for Thromboxane A2 Synthase Inhibition: A well-characterized thromboxane A2 synthase inhibitor can be used to confirm that the assay is sensitive to inhibition.

  • Negative Control (Off-Target Enzymes): To demonstrate specificity, this compound should be tested against other related enzymes, such as COX-1 and COX-2. In these assays, selective inhibitors of COX-1 and COX-2 should be used as positive controls.

  • Substrate Control: A control without the enzyme should be included to ensure that the observed product formation is enzyme-dependent.

Q5: What are the best practices for preparing and storing this compound solutions?

A5: this compound is available as a salt, which generally has good water solubility. However, it's always advisable to consult the manufacturer's instructions for specific solubility information. For in vitro experiments, it is often dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in the appropriate experimental buffer. It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. If storage is necessary, aliquoting and storing at -20°C or -80°C is a common practice, but stability under these conditions should be verified.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (Thromboxane A2 Synthase) 15 nMHuman Platelet MicrosomesN/A
Off-Target Activity No significant inhibitionCyclooxygenase (COX)N/A
Off-Target Activity No significant inhibition5-LipoxygenaseN/A
Off-Target Activity No significant inhibitionThrombin-stimulated PGI2 biosynthesis in human endothelial cellsN/A

Experimental Protocols

Protocol 1: In Vitro Thromboxane A2 Synthase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on thromboxane A2 synthase activity in a human platelet microsomal preparation.

Materials:

  • Human platelet microsomes (source of thromboxane A2 synthase)

  • This compound

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Stop solution (e.g., a solution containing a chelating agent like EDTA and a COX inhibitor like indomethacin to prevent further reaction)

  • Thromboxane B2 (TXB2) ELISA kit or other method for TXB2 quantification

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in the reaction buffer to achieve the desired final concentrations.

    • Prepare a solution of arachidonic acid in an appropriate solvent and then dilute it in the reaction buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube or a well of a microplate, add the reaction buffer.

    • Add the desired concentration of this compound or the vehicle control.

    • Add the human platelet microsome preparation and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding the arachidonic acid solution.

  • Reaction Termination:

    • After a specific incubation time (e.g., 5-10 minutes), stop the reaction by adding the stop solution.

  • TXB2 Quantification:

    • Quantify the amount of TXB2 produced in each sample using a validated method such as an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of TXA2 synthase activity for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Specificity against COX-1 and COX-2

This protocol outlines a method to evaluate the effect of this compound on the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).

Materials:

  • Purified COX-1 and COX-2 enzymes

  • This compound

  • Arachidonic acid (substrate)

  • COX reaction buffer

  • Selective COX-1 inhibitor (e.g., SC-560) as a positive control

  • Selective COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Method for detecting prostaglandin production (e.g., PGE2 ELISA kit)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions and dilutions of this compound, the selective COX-1 inhibitor, and the selective COX-2 inhibitor.

  • Enzyme Reactions (run in parallel for COX-1 and COX-2):

    • In separate tubes or wells, add the COX reaction buffer.

    • Add this compound, the appropriate selective COX inhibitor, or the vehicle control.

    • Add the purified COX-1 or COX-2 enzyme and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

  • Reaction Termination and Product Quantification:

    • Stop the reactions after a defined time.

    • Measure the amount of a specific prostaglandin (e.g., PGE2) produced using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound at various concentrations.

    • Compare the inhibitory activity of this compound to that of the selective COX inhibitors to assess its specificity.

Visualizations

Thromboxane_A2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2 Synthase Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction COX Cyclooxygenase (COX) TXA2_Synthase Thromboxane A2 Synthase Furegrelate This compound Furegrelate->TXA2_Synthase

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Thromboxane A2 Synthase Inhibition Assay cluster_1 Specificity Assay (COX-1 / COX-2) A1 Prepare Platelet Microsomes A2 Pre-incubate with Furegrelate A1->A2 A3 Add Arachidonic Acid A2->A3 A4 Measure TXB2 Production A3->A4 B1 Prepare Purified COX-1/COX-2 B2 Incubate with Furegrelate B1->B2 B3 Add Arachidonic Acid B2->B3 B4 Measure Prostaglandin Production B3->B4 Start Start Experiment cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1 Decision Assess Specificity End Conclude Specificity Decision->End cluster_0->Decision cluster_1->Decision

Caption: Workflow for assessing this compound specificity.

Troubleshooting_Tree Start Unexpected Results Q1 Are you observing unexpected biological effects? Start->Q1 A1 Consider PGH2 redirection. Use receptor antagonists for other prostaglandins. Q1->A1 Yes Q2 Is thromboxane inhibition inconsistent? Q1->Q2 No Q3 Are your controls appropriate? A1->Q3 A2 Optimize assay conditions (pH, temp, substrate concentration). Standardize biological samples. Q2->A2 Yes Q2->Q3 No A2->Q3 A3 Include vehicle, positive, and negative controls. Check compound purity. Q3->A3 No End Resolution Q3->End Yes A3->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Furegrelate Sodium's effect on other prostaglandin pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals investigating the effects of Furegrelate Sodium on prostaglandin pathways. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the enzyme thromboxane A2 synthase.[1][2] By blocking this enzyme, it prevents the conversion of the precursor molecule, prostaglandin H2 (PGH2), into thromboxane A2 (TXA2). TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.

Q2: How does inhibiting thromboxane A2 synthase with this compound affect other prostaglandin pathways?

Inhibition of thromboxane A2 synthase can lead to a "shunting" of the common precursor, PGH2, towards other prostaglandin pathways. This can result in an increased synthesis of other prostaglandins, such as prostacyclin (PGI2), prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α).[3][4]

Q3: Is there quantitative data on the "shunting" effect caused by thromboxane synthase inhibitors?

Yes, studies on thromboxane synthase inhibitors have demonstrated this shunting effect. For instance, one in vitro study using Dazoxiben, another thromboxane synthase inhibitor, in platelet-rich plasma showed a significant increase in the production of PGE2, PGF2α, and PGD2 following the inhibition of TXB2 synthesis.[3] While this study did not use this compound, it provides evidence for the redirection of the PGH2 pathway.

Another study in a canine model of coronary thrombosis showed that the thromboxane synthase inhibitor U63,557a (the active form of this compound) led to an increase in the urinary levels of a prostacyclin metabolite (2,3-dinor-6-keto-PGF1α), indicating an enhanced synthesis of the vasodilator prostacyclin.[5]

Quantitative Data on Prostaglandin Shunting by a Thromboxane Synthase Inhibitor (Dazoxiben)

ProstaglandinFold Increase (approx.)
PGE2~ 3-4 fold
PGF2α~ 2-3 fold
PGD2~ 5-6 fold

This data is derived from a study on Dazoxiben and should be considered as a representative example of the potential effects of thromboxane synthase inhibition.[3] Actual results with this compound may vary depending on the experimental system.

Troubleshooting Guides

Guide 1: Inconsistent or Unexpected Prostaglandin Levels in Cell Culture Experiments

Issue: You are treating cultured cells with this compound and observing high variability or unexpected changes in the levels of prostaglandins like PGE2 or PGI2.

Potential Cause Troubleshooting Step
Cell Culture Conditions Ensure consistent cell density, passage number, and growth phase across experiments, as these can influence prostaglandin synthesis.[6][7]
Serum Effects Serum in the culture medium can contain growth factors and lipids that may affect prostaglandin production. Consider reducing serum concentration or using serum-free media for the experimental period.
Sample Collection and Storage Prostaglandins are unstable. Collect supernatants promptly, add a cyclooxygenase inhibitor like indomethacin to prevent ex vivo synthesis, and store at -80°C. Avoid repeated freeze-thaw cycles.
Assay Interference Components of the cell culture medium or the drug vehicle (e.g., DMSO) may interfere with the assay. Run appropriate vehicle controls and test for matrix effects.
Guide 2: Difficulties with Prostaglandin Measurement by ELISA

Issue: Your prostaglandin ELISA results show high background, low signal, or poor standard curve performance.

Potential Cause Troubleshooting Step
Improper Plate Washing Inadequate washing can lead to high background. Ensure a sufficient number of washes and complete removal of wash buffer between steps.
Reagent Preparation and Storage Reconstitute standards and reagents precisely as per the manufacturer's protocol. Ensure proper storage conditions are maintained.
Incubation Times and Temperatures Adhere strictly to the recommended incubation times and temperatures. Deviations can significantly impact results.
Pipetting Errors Inaccurate pipetting, especially for standards and samples, can lead to significant errors. Use calibrated pipettes and pre-rinse tips.
Sample Dilution If sample concentrations are outside the standard curve range, perform serial dilutions to bring them within the optimal detection range.
Guide 3: Challenges in Simultaneous Prostaglandin Analysis by LC-MS/MS

Issue: You are experiencing issues with sensitivity, peak shape, or retention time shifts when analyzing multiple prostaglandins using LC-MS/MS.

Potential Cause Troubleshooting Step
Sample Preparation Inefficient extraction can lead to low recovery and matrix effects. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.
Chromatographic Separation Isomeric prostaglandins (e.g., PGE2 and PGD2) can be difficult to separate. Optimize the mobile phase gradient, column type, and temperature.[8][9][10]
Ion Source Contamination Contaminants from the sample matrix can build up in the ion source, leading to reduced sensitivity. Regularly clean the ion source as per the manufacturer's instructions.[11]
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analytes. Use a stable isotope-labeled internal standard for each analyte to correct for these effects.[12]
Analyte Stability Some prostaglandins are unstable in certain solvents or at room temperature. Keep samples and standards on ice or in a cooled autosampler.[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Prostaglandin Profiles in Cultured Cells

This protocol outlines a general workflow for treating cultured cells with this compound and measuring the subsequent changes in prostaglandin levels.

1. Cell Culture and Treatment:

  • Plate cells (e.g., human platelets, endothelial cells, or a relevant cell line) at a predetermined density in appropriate culture medium.
  • Allow cells to adhere and reach the desired confluency.
  • Replace the medium with serum-free or low-serum medium for a starvation period (e.g., 2-4 hours) to reduce basal prostaglandin production.
  • Treat cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
  • Incubate for the desired time period (e.g., 1-24 hours).

2. Sample Collection:

  • Collect the cell culture supernatant.
  • Immediately add a cyclooxygenase inhibitor (e.g., indomethacin, final concentration 10 µM) to prevent further prostaglandin synthesis.
  • Centrifuge the supernatant to remove any cellular debris.
  • Store the clarified supernatant at -80°C until analysis.

3. Prostaglandin Measurement:

  • Quantify the levels of various prostaglandins (e.g., TXB2, 6-keto-PGF1α, PGE2, PGD2, PGF2α) using a suitable method such as ELISA or LC-MS/MS.

Protocol 2: Simultaneous Quantification of Prostaglandins by LC-MS/MS

This protocol provides a general outline for the simultaneous analysis of multiple prostaglandins.

1. Sample Preparation (Solid-Phase Extraction):

  • Acidify the cell culture supernatant or plasma sample to pH 3-4 with a suitable acid (e.g., formic acid).
  • Condition a C18 SPE cartridge with methanol followed by acidified water.
  • Load the acidified sample onto the SPE cartridge.
  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.
  • Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Use a C18 reverse-phase column suitable for lipid analysis.
  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).
  • Optimize the gradient to achieve separation of isomeric prostaglandins.
  • Mass Spectrometry:
  • Use a triple quadrupole mass spectrometer operating in negative ion mode.
  • Perform Multiple Reaction Monitoring (MRM) for each prostaglandin and its corresponding stable isotope-labeled internal standard.
  • Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each analyte.

3. Data Analysis:

  • Generate a standard curve for each prostaglandin using known concentrations.
  • Calculate the concentration of each prostaglandin in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizations

Prostaglandin_Pathway_Shunting cluster_Thromboxane Thromboxane Pathway cluster_Prostacyclin Prostacyclin Pathway cluster_PGE2 PGE2 Pathway cluster_Other_PGs Other Prostaglandin Pathways AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase Shunted Pathway PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase Shunted Pathway Other_Synthases Other Synthases PGH2->Other_Synthases Shunted Pathway TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Shunted Pathway PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Shunted Pathway Other_PGs PGD2, PGF2α, etc. Other_Synthases->Other_PGs Shunted Pathway Furegrelate This compound Furegrelate->TXA2_Synthase Inhibition

Caption: this compound inhibits Thromboxane A2 Synthase, shunting PGH2 to other pathways.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis A Plate and Culture Cells B Starve Cells (Serum-free/low-serum) A->B C Treat with this compound B->C D Collect Supernatant C->D E Add COX Inhibitor D->E F Centrifuge and Store at -80°C E->F G Prostaglandin Quantification (ELISA or LC-MS/MS) F->G H Data Analysis and Interpretation G->H

Caption: Workflow for studying this compound's effect on prostaglandin synthesis in vitro.

References

Technical Support Center: Addressing Poor Oral Bioavailability of Furegrelate Sodium in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Furegrelate Sodium. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound in their animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve potential issues in your studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the oral administration of this compound in animal experiments.

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal model. What are the potential causes?

A1: While studies in humans and dogs have reported good oral bioavailability for this compound, observing poor bioavailability in other animal models, such as rats, can be due to several factors:

  • Species-Specific Metabolism: The extent of first-pass metabolism can vary significantly between species. Rodents, for example, often exhibit higher metabolic rates for xenobiotics compared to dogs or humans.

  • Gastrointestinal (GI) Tract Physiology: Differences in GI tract pH, transit time, and fluid volume between species can impact the dissolution and absorption of the drug.

  • Formulation Issues: The formulation used for oral administration is critical. This compound, being the salt of a carboxylic acid, has pH-dependent solubility. An inappropriate vehicle can lead to precipitation in the stomach's acidic environment.

  • Experimental Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect GI physiology and drug absorption.

Q2: What is the reported oral bioavailability of this compound in different species?

A2: Available pharmacokinetic data for this compound is summarized in the table below. It is important to note the lack of publicly available data specifically for rats, a common preclinical model.

SpeciesDosageTmax (hours)Oral Bioavailability (%)Primary Route of EliminationReference
HumanSingle and multiple oral doses1.0 - 1.7Not explicitly stated, but 62-78% of the dose is excreted as parent drug in urine, suggesting good absorption.Renal[1]
DogOral solution or capsule~1.077 - 80 (based on serum AUC)Renal[2]
Neonatal Piglets3 mg/kg, oralNot specifiedOrally administered and found to be effective, suggesting sufficient absorption.Not specified[3][4]
Rat No data available No data available No data available No data available

Q3: this compound is a carboxylic acid. How does its solubility change with pH, and how does this impact formulation?

A3: this compound is the sodium salt of a carboxylic acid. The free acid form is likely to have low solubility in the acidic environment of the stomach. The pKa of the structurally related benzofuran-2-carboxylic acid is approximately 3.12. Assuming a similar pKa for Furegrelate, it would be largely in its less soluble, protonated (acid) form at a low pH.

  • Recommendation: To improve solubility and absorption, it is advisable to formulate this compound in a vehicle that maintains a higher pH or prevents its precipitation in the stomach. Using a buffered aqueous solution or a self-emulsifying drug delivery system (SEDDS) could be beneficial.

Q4: What are some recommended formulation strategies to improve the oral bioavailability of this compound in animal models like rats?

A4: Several strategies can be employed to enhance the oral absorption of this compound, particularly in species where poor bioavailability is observed:

  • pH-Adjusted Aqueous Solutions: Formulating the drug in a buffered solution at a pH above its pKa can help maintain its solubility in the GI tract.

  • Co-solvents: Using co-solvents like polyethylene glycol (PEG), propylene glycol, or glycerin can increase the solubility of the drug.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubilization of the drug in the GI tract and enhance its absorption. These formulations can also bypass the dissolution step, which can be a rate-limiting factor for absorption.[5][6]

  • Permeability Enhancers: Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport. However, the use of such enhancers should be carefully evaluated for potential toxicity.[7]

Q5: How can we investigate the permeability of this compound in our laboratory?

A5: An in vitro Caco-2 permeability assay is a standard method to assess the intestinal permeability of a compound. This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. The assay can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. A high efflux ratio may indicate that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate and address the oral bioavailability of this compound.

Protocol 1: Pharmacokinetic Study in Rats via Oral Gavage

Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose in water, buffered to pH 7.4)

  • Male/Female Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles (18-20 gauge, straight or curved with a ball tip)

  • Syringes

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least 7 days before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentration. Ensure the drug is fully dissolved or uniformly suspended.

  • Dosing:

    • Weigh each rat to determine the exact dosing volume.

    • Administer the this compound formulation via oral gavage at a typical volume of 5-10 mL/kg.

    • Record the time of administration for each animal.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Place the blood samples into anticoagulant-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 12- or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

  • TEER meter

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport (Absorption):

      • Add the test solution containing this compound and control compounds to the apical (donor) compartment.

      • Add fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport (Efflux):

      • Add the test solution to the basolateral (donor) compartment.

      • Add fresh HBSS to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Quantify the concentration of this compound and control compounds in the samples using a validated analytical method.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is often indicative of active efflux.

Visualizations

Signaling Pathway

This compound is an inhibitor of Thromboxane A2 synthase. The following diagram illustrates the signaling pathway affected by its mechanism of action.

Thromboxane_Pathway cluster_synthesis Synthesis Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane A2 Synthase TXA2_Synthase Thromboxane A2 Synthase Furegrelate This compound Furegrelate->TXA2_Synthase Inhibits TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor G_Protein Gq/G13 Signaling TP_Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC Calcium Increased Intracellular Ca2+ PLC->Calcium Platelet_Aggregation Platelet Aggregation Calcium->Platelet_Aggregation Vasoconstriction Vasoconstriction Calcium->Vasoconstriction

Caption: Thromboxane A2 Synthesis and Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines the logical workflow for investigating and addressing poor oral bioavailability of this compound.

Bioavailability_Workflow Start Observe Poor Oral Bioavailability Step1 Verify Dosing & Analytical Methods Start->Step1 Step2 Assess Physicochemical Properties (Solubility, Permeability) Step1->Step2 Step3 Conduct In Vitro Permeability Assay (e.g., Caco-2) Step2->Step3 Step4 Reformulate for Improved Solubility/ Permeability Step2->Step4 Based on findings Step3->Step4 Based on findings Step5 Conduct In Vivo Pharmacokinetic Study in Target Animal Model Step4->Step5 Outcome1 Bioavailability Improved Step5->Outcome1 Outcome2 Bioavailability Not Improved Step5->Outcome2 Step6 Investigate Species-Specific Metabolism Outcome2->Step6

Caption: Troubleshooting Workflow for Poor Oral Bioavailability of this compound.

References

Validation & Comparative

A Comparative Guide to Furegrelate Sodium and Ozagrel in Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Furegrelate Sodium and Ozagrel, two thromboxane A2 (TXA2) synthase inhibitors investigated for their antithrombotic properties. The information presented is based on available preclinical and clinical data to assist researchers in evaluating these compounds for further investigation.

Mechanism of Action: Targeting Thromboxane A2 Synthesis

Both this compound and Ozagrel exert their antithrombotic effects by selectively inhibiting thromboxane A2 synthase.[1][2] This enzyme is crucial for the conversion of prostaglandin H2 to thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[1][2] By blocking this pathway, both compounds reduce the formation of thrombi.

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Furegrelate_Ozagrel This compound Ozagrel Furegrelate_Ozagrel->TXA2_Synthase Inhibition Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Thrombosis Thrombosis Platelet_Aggregation->Thrombosis Vasoconstriction->Thrombosis

Figure 1: Simplified signaling pathway of this compound and Ozagrel action.

Performance in Thrombosis Models: A Comparative Overview

Ozagrel: Data from Rat Thrombosis Models

Ozagrel has been evaluated in various rat models of thrombosis, providing quantitative data on its efficacy.

Table 1: Antithrombotic and Antiplatelet Activity of Ozagrel in Rats

ParameterModelAgonistRoute of AdministrationID50 / Effective DoseCitation
Thrombosis Inhibition Femoral Vein Platelet-Rich ThrombosisEndothelial InjuryOral13.7 mg/kg[3]
Photochemically Induced Cerebral InfarctionRose Bengal/Green LightIntravenous10 mg/kg (significant reduction in infarct volume)[4]
Platelet Aggregation Inhibition Ex vivo Platelet AggregationArachidonic Acid (AA)Oral0.92 mg/kg[3]

Table 2: Effect of Ozagrel on Bleeding Time in Rats

Dose (Oral)Effect on Bleeding TimeCitation
> 3 mg/kgSignificant Prolongation[3]
This compound: Data from Human and Neonatal Piglet Studies

Data for this compound in rat thrombosis models is limited. The available information comes from studies in humans and a neonatal piglet model of pulmonary hypertension.

A study in healthy male subjects showed that this compound produced a dose-related inhibition of thromboxane synthesis.[2] While it significantly inhibited platelet aggregation, the effect was variable.[2] Bleeding times were not significantly altered at the tested oral doses of 200 to 1600 mg.[2]

In a study on neonatal piglets with hypoxia-induced pulmonary hypertension, oral administration of Furegrelate (3 mg/kg, three times daily) lowered the elevated pulmonary vascular resistance index and ameliorated right ventricular hypertrophy, suggesting a beneficial effect on the underlying pathology that can involve thrombotic processes.

Due to the differences in species and experimental models, a direct quantitative comparison of the antithrombotic potency of this compound and Ozagrel is not feasible at this time.

Experimental Protocols

Femoral Vein Platelet-Rich Thrombosis Model in Rats (for Ozagrel)

This protocol is based on the methodology used in comparative studies of thromboxane A2 synthase inhibitors.

cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Thrombosis Induction cluster_3 Data Collection & Analysis Animal_Prep Anesthetize Male Sprague-Dawley Rats Drug_Admin Oral administration of Ozagrel or vehicle Animal_Prep->Drug_Admin Femoral_Vein_Isolation Isolate femoral vein Drug_Admin->Femoral_Vein_Isolation Endothelial_Injury Induce endothelial injury Femoral_Vein_Isolation->Endothelial_Injury Thrombus_Formation Allow thrombus to form Endothelial_Injury->Thrombus_Formation Thrombus_Excision Excise and weigh the thrombus Thrombus_Formation->Thrombus_Excision ID50_Calculation Calculate ID50 for thrombosis inhibition Thrombus_Excision->ID50_Calculation

Figure 2: Workflow for the rat femoral vein thrombosis model.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Ozagrel is administered orally (p.o.) two hours before the induction of thrombosis.[3]

  • Thrombosis Induction: The femoral vein is exposed, and endothelial injury is induced to initiate thrombus formation.[3]

  • Evaluation: The formed thrombus is excised and weighed. The dose of the drug that inhibits thrombus formation by 50% (ID50) is calculated.[3]

Ex vivo Platelet Aggregation Assay (for Ozagrel)
  • Blood Collection: Blood is collected from rats two hours after oral administration of Ozagrel.[3]

  • Platelet-Rich Plasma (PRP) Preparation: PRP is prepared by centrifugation of the blood samples.

  • Aggregation Measurement: Platelet aggregation is induced by adding arachidonic acid (AA) to the PRP. The change in light transmission is measured using an aggregometer to quantify the degree of aggregation.[3]

  • Analysis: The concentration of the drug that inhibits platelet aggregation by 50% (ID50) is determined.[3]

Bleeding Time Measurement in Rats (General Protocol)
  • Animal Model: Rats are anesthetized.

  • Procedure: A standardized incision is made on the tail.

  • Measurement: The time until bleeding stops is recorded. A significant prolongation of bleeding time compared to a control group indicates an antihemostatic effect.[3][5]

Conclusion

Both this compound and Ozagrel are selective inhibitors of thromboxane A2 synthase with demonstrated antithrombotic potential. Ozagrel has been characterized in various rat thrombosis models, providing quantitative measures of its efficacy in inhibiting thrombus formation and platelet aggregation. The data for this compound is primarily from human and large animal studies, which, while valuable, makes a direct comparison with Ozagrel's performance in rodent models challenging.

Further research, ideally involving a head-to-head comparison of this compound and Ozagrel in a standardized rat model of thrombosis, is warranted to definitively compare their antithrombotic potency and therapeutic potential. Such studies would provide the necessary data for a more conclusive assessment and guide future drug development efforts in the field of antithrombotic therapy.

References

A Comparative Analysis of Furegrelate Sodium and Aspirin on Platelet Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Furegrelate Sodium and aspirin, focusing on their distinct mechanisms of action and their differential effects on platelet function. The information presented is supported by experimental data to aid in research and development efforts in the field of antiplatelet therapy.

Introduction and Overview

Platelet activation and aggregation are critical processes in hemostasis and thrombosis. The arachidonic acid pathway, leading to the production of Thromboxane A2 (TXA2), is a principal driver of these events. Both this compound and aspirin target this pathway to exert their antiplatelet effects, but they do so at different enzymatic steps, leading to distinct pharmacological profiles. Aspirin is a well-established, irreversible inhibitor of cyclooxygenase-1 (COX-1), while this compound is a selective and reversible inhibitor of thromboxane synthase. Understanding these differences is crucial for the development of novel antithrombotic strategies.

Mechanism of Action: A Tale of Two Inhibition Points

The primary distinction between this compound and aspirin lies in their enzymatic targets within the thromboxane A2 synthesis pathway.

  • Aspirin: Aspirin acts upstream by irreversibly acetylating a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme. This action blocks the conversion of arachidonic acid into the prostaglandin endoperoxide precursor, PGH2. Because platelets lack a nucleus and cannot synthesize new enzymes, the effect of a single aspirin dose lasts for the entire lifespan of the platelet (7-10 days).

  • This compound: this compound acts downstream of COX-1. It selectively inhibits the enzyme thromboxane synthase, which is responsible for converting PGH2 into the potent platelet agonist, Thromboxane A2 (TXA2). This inhibition is reversible. A key consequence of this mechanism is the potential for the accumulated PGH2 precursor to be shunted towards the synthesis of other prostanoids, such as the platelet-inhibitory prostacyclin (PGI2), particularly in the presence of endothelial cells.

The following diagram illustrates the points of inhibition for both compounds within the arachidonic acid cascade.

G cluster_collection Step 1: Sample Collection cluster_processing Step 2: Sample Processing cluster_assay Step 3: Assay cluster_result Step 4: Result A Whole Blood Collection (3.2% Sodium Citrate) B Low-Speed Centrifugation (150-200 x g) A->B For LTA C High-Speed Centrifugation (>2000 x g) A->C For ELISA B->C Remaining Sample D Aspirate Supernatant: Platelet-Rich Plasma (PRP) B->D E Aspirate Supernatant: Platelet-Poor Plasma (PPP) C->E F Aspirate Supernatant: Plasma for ELISA C->F G Light Transmission Aggregometry (LTA) D->G E->G H Thromboxane B2 ELISA F->H I Platelet Aggregation (%) G->I J TXB2 Concentration (pg/mL) H->J

A Comparative Guide to Thromboxane Synthase Inhibitors: Furegrelate Sodium vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Furegrelate Sodium with other notable thromboxane synthase inhibitors, focusing on their performance backed by experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction to Thromboxane Synthase Inhibitors

Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, plays a crucial role in the pathophysiology of various cardiovascular diseases.[1] Thromboxane synthase, a member of the cytochrome P450 family of enzymes, catalyzes the conversion of prostaglandin H2 (PGH2) to TXA2.[1] By inhibiting this enzyme, thromboxane synthase inhibitors (TXSIs) offer a targeted therapeutic approach to reduce the risk of thrombotic events. This guide focuses on the comparative analysis of this compound against other TXSIs, including Ozagrel and Pirmagrel.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of thromboxane synthase inhibitors is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are common metrics used to quantify this activity. The following table summarizes the available data for this compound and its comparators.

CompoundIC50 / KiSpecies/SystemReference
This compound 15 nM (IC50)Human Platelets[2]
Ozagrel 4 nM (IC50)Rabbit Platelets[3]
11 nM (IC50)Rabbit Platelets[4]
11.8 ng/mL (IC50)Human Plasma (clinical)[5]
Pirmagrel (CGS 13080) 9.6 x 10⁻⁸ M (Ki)Human Platelet Thromboxane Synthase[6]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing dosing regimens and predicting clinical efficacy. The table below presents a summary of the key pharmacokinetic parameters for this compound, Ozagrel, and Pirmagrel in humans. It is important to note that direct comparison should be made with caution as the data are derived from separate studies with potentially different methodologies.

ParameterThis compoundOzagrelPirmagrel
Time to Peak Concentration (Tmax) ~1 - 1.7 hours[1]20 minutes (rectal, rabbits)Not explicitly stated
Elimination Half-life (t1/2) ~2 - 5 hours[7][8]~0.17 hours (β-phase, rats)[8]73 minutes[9]
Route of Elimination Primarily renal[1][8]Metabolized, metabolites in plasma[8]Not explicitly stated
Bioavailability Orally available[2]Orally and rectally availableIntravenous infusion studied[9]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Thromboxane_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) PGH2 Prostaglandin H2 (PGH2) Thromboxane_Synthase Thromboxane Synthase TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Activates PLC_Activation Phospholipase C Activation TP_Receptor->PLC_Activation Leads to COX->PGH2 Converts Thromboxane_Synthase->TXA2 Synthesizes Furegrelate_Ozagrel_Pirmagrel This compound Ozagrel Pirmagrel Furegrelate_Ozagrel_Pirmagrel->Thromboxane_Synthase Inhibits Calcium_Mobilization Intracellular Ca²⁺ Mobilization PLC_Activation->Calcium_Mobilization Platelet_Aggregation Platelet Aggregation & Vasoconstriction Calcium_Mobilization->Platelet_Aggregation

Caption: Thromboxane A2 signaling pathway and the point of inhibition by this compound and other TXSIs.

Experimental_Workflow cluster_in_vitro In Vitro Thromboxane Synthase Inhibition Assay cluster_ex_vivo Ex Vivo Platelet Aggregation Assay Platelet_Isolation Isolate Platelet-Rich Plasma (PRP) Incubation Incubate PRP with Inhibitor (e.g., Furegrelate) Platelet_Isolation->Incubation Stimulation Stimulate with Arachidonic Acid Incubation->Stimulation Measurement Measure Thromboxane B2 (TXB2) levels via ELISA/RIA Stimulation->Measurement IC50_Calculation Calculate IC50 Measurement->IC50_Calculation Blood_Collection Collect Blood from Treated Subjects PRP_Preparation Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Aggregation_Measurement Measure Platelet Aggregation (Light Transmission Aggregometry) PRP_Preparation->Aggregation_Measurement Analysis Analyze Aggregation Curves Aggregation_Measurement->Analysis

Caption: Workflow for assessing thromboxane synthase inhibition and platelet aggregation.

Experimental Protocols

In Vitro Thromboxane Synthase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound in inhibiting thromboxane synthase activity.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[1]

    • PRP is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.[1][10]

  • Incubation with Inhibitor:

    • Aliquots of PRP are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period at 37°C.[11]

  • Stimulation of Thromboxane Production:

    • Thromboxane synthesis is initiated by adding a substrate, typically arachidonic acid, to the PRP samples.[9]

  • Measurement of Thromboxane B2 (TXB2):

    • The reaction is stopped after a defined time.

    • The concentration of Thromboxane B2 (TXB2), the stable metabolite of TXA2, is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[8][12]

  • Data Analysis:

    • The percentage of inhibition of TXB2 production is calculated for each concentration of the test compound relative to the vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of TXB2 production, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Light Transmission Aggregometry (LTA) for Platelet Aggregation

Objective: To assess the effect of a thromboxane synthase inhibitor on platelet aggregation.

Methodology:

  • Sample Preparation:

    • PRP and Platelet-Poor Plasma (PPP) are prepared from citrated whole blood. PPP is obtained by a second, high-speed centrifugation step (e.g., 2000 x g for 15 minutes).[1][10]

  • Instrument Calibration:

    • A platelet aggregometer is calibrated using PRP to set the 0% light transmission baseline and PPP for the 100% transmission reference.[1]

  • Aggregation Assay:

    • Aliquots of PRP from subjects treated with the test compound or placebo are placed in the aggregometer cuvettes and warmed to 37°C with constant stirring.[1]

    • A platelet agonist, such as arachidonic acid or collagen, is added to induce aggregation.[10]

    • The change in light transmission through the PRP is recorded over time as platelets aggregate.[1]

  • Data Analysis:

    • The maximum percentage of aggregation and the slope of the aggregation curve are determined from the recorded data.

    • These parameters are compared between the treatment and placebo groups to evaluate the inhibitory effect of the compound on platelet function.

Discussion and Conclusion

This compound demonstrates potent inhibition of thromboxane synthase, with an IC50 value in the nanomolar range, comparable to other inhibitors like Ozagrel and Pirmagrel. Pharmacokinetic data from human studies indicate that this compound is orally available with a half-life that may support once or twice-daily dosing.

While direct head-to-head clinical trials are limited, the available data suggest that thromboxane synthase inhibitors as a class effectively reduce TXA2 production. However, the translation of this biochemical effect into consistent clinical benefit in various thrombotic diseases has been a subject of ongoing research. The choice of a specific inhibitor for further development will likely depend on a comprehensive evaluation of its efficacy, selectivity, pharmacokinetic profile, and safety in the target patient population.

This guide provides a foundational comparison based on currently available data. Further research, particularly direct comparative studies, is warranted to definitively establish the relative merits of this compound against other thromboxane synthase inhibitors.

References

A Comparative Guide: Furegrelate Sodium vs. Thromboxane Receptor Antagonists in Modulating Platelet Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Furegrelate Sodium, a thromboxane synthase inhibitor, and thromboxane receptor antagonists. The information is supported by experimental data to aid in research and development decisions.

Introduction: Targeting the Thromboxane Pathway

Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis and cardiovascular diseases.[1] Pharmacological intervention in the thromboxane pathway is a key strategy for antiplatelet therapy. Two primary approaches are the inhibition of TxA2 synthesis and the blockade of its receptor.

  • This compound , a thromboxane synthase inhibitor, prevents the conversion of prostaglandin H2 (PGH2) to TxA2.[2]

  • Thromboxane receptor antagonists (TxRAs) competitively block the thromboxane A2/prostaglandin H2 (TP) receptors, preventing the downstream signaling that leads to platelet activation.[1]

This guide delves into a comparative analysis of these two drug classes, presenting their mechanisms of action, quantitative efficacy data, and the experimental protocols used for their evaluation.

Mechanism of Action: Two Sides of the Same Coin

While both this compound and TxRAs aim to mitigate the effects of TxA2, their mechanisms differ significantly.

This compound: As a thromboxane A2 synthase inhibitor, this compound acts upstream in the arachidonic acid cascade. By inhibiting the thromboxane synthase enzyme, it reduces the production of TxA2.[2] A potential consequence of this action is the shunting of the precursor PGH2 towards the synthesis of other prostaglandins, some of which may have anti-aggregatory and vasodilatory effects.[3]

Thromboxane Receptor Antagonists: This class of drugs, which includes compounds like terutroban and seratrodast, acts directly at the cell surface. They bind to and block the TP receptors on platelets and other cells, thereby preventing TxA2 and its precursor PGH2 from initiating the signaling cascade that leads to platelet aggregation and vasoconstriction.[1][4]

dot

cluster_0 Arachidonic Acid Cascade cluster_1 Mechanism of Action Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) Thromboxane Synthase Thromboxane Synthase Prostaglandin H2 (PGH2)->Thromboxane Synthase Thromboxane A2 (TxA2) Thromboxane A2 (TxA2) Thromboxane Synthase->Thromboxane A2 (TxA2) Thromboxane Receptor (TP) Thromboxane Receptor (TP) Thromboxane A2 (TxA2)->Thromboxane Receptor (TP) Activates This compound This compound This compound->Thromboxane Synthase Inhibits Thromboxane Receptor Antagonists Thromboxane Receptor Antagonists Thromboxane Receptor Antagonists->Thromboxane Receptor (TP) Blocks Platelet Activation Platelet Activation Thromboxane Receptor (TP)->Platelet Activation

Caption: Mechanisms of this compound and Thromboxane Receptor Antagonists.

Comparative Efficacy: A Look at the Data

Direct head-to-head clinical trials comparing this compound with a wide range of thromboxane receptor antagonists are limited. However, data from individual and comparative studies allow for an assessment of their relative potencies and effects.

Disclaimer: The following tables present data compiled from various studies. The experimental conditions (e.g., agonist concentrations, specific assays) may differ between these studies. Therefore, a direct comparison of absolute values should be made with caution. The data is intended to provide a relative understanding of the efficacy of each drug class.

Inhibition of Platelet Aggregation
Drug/Drug ClassAgonistSpeciesIC50 / InhibitionReference
This compound Arachidonic AcidHumanVariable inhibition, dose-response not clear[5]
Thromboxane Synthase Inhibitor (Dazoxiben) CollagenHuman-[6]
Thromboxane Receptor Antagonist (GR32191) U-46619 (TxA2 mimetic)HumanpA2 ≈ 8.2[6]
Thromboxane Receptor Antagonist (Terutroban) U46619 (7 µM)HumanDose-dependent inhibition[7]
Dual Inhibitor (Ridogrel) -HumanMore potent than aspirin

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve for an agonist. A higher pA2 value indicates greater potency. IC50 is the concentration of a drug that gives half-maximal response.

Inhibition of Thromboxane A2 Synthesis
Drug/Drug ClassMethodSpeciespIC50 / InhibitionReference
This compound (800 or 1600 mg) TxB2 generation from PRPHumanSignificant inhibition[5]
Thromboxane Synthase Inhibitor (Dazoxiben) Inhibition of TxA2 formation in serumHumanpIC50 ≈ 5.7[6]
Thromboxane Receptor Antagonist (GR32191) Inhibition of TxA2 formation in serumHumanNo consistent inhibition[6]

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Signaling Pathways

The activation of platelets by TxA2 is mediated through the Gq protein-coupled TP receptor. The binding of TxA2 to its receptor initiates a signaling cascade that results in platelet shape change, degranulation, and aggregation.

dot

TxA2 TxA2 TP Receptor TP Receptor TxA2->TP Receptor Binds Gq protein Gq protein TP Receptor->Gq protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release Induces Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Platelet Aggregation Platelet Aggregation Ca2+ release->Platelet Aggregation Protein Kinase C (PKC)->Platelet Aggregation

Caption: Thromboxane A2 Signaling Pathway in Platelets.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

dot

Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Centrifugation Incubation Incubation PRP Preparation->Incubation with drug or vehicle Agonist Addition Agonist Addition Incubation->Agonist Addition Measurement Measurement Agonist Addition->Measurement Light Transmission

Caption: Experimental Workflow for Platelet Aggregation Assay.

Protocol:

  • Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation: Aliquots of PRP are pre-incubated with either this compound, a thromboxane receptor antagonist, or a vehicle control at 37°C for a specified time.

  • Aggregation Measurement: The PRP samples are placed in an aggregometer at 37°C with constant stirring. A baseline is established, and then a platelet agonist (e.g., arachidonic acid, U-46619, collagen, or ADP) is added to induce aggregation.

  • Data Analysis: The change in light transmission is recorded over time. The maximum aggregation percentage is determined, and for antagonists, the IC50 or pA2 values are calculated.

Thromboxane B2 (TxB2) Measurement (ELISA)

This assay quantifies the stable metabolite of TxA2, which is TxB2, as an indicator of TxA2 synthesis.

Protocol:

  • Sample Collection: Blood is collected and allowed to clot at 37°C for 60 minutes to induce maximal TxB2 production. Serum is then separated by centrifugation.

  • Sample Preparation: Serum samples may require dilution with the assay buffer provided in the ELISA kit.

  • ELISA Procedure:

    • Standards and samples are added to a microplate pre-coated with an anti-TxB2 antibody.

    • A TxB2-enzyme conjugate (e.g., horseradish peroxidase) is added.

    • The plate is incubated to allow for competitive binding between the TxB2 in the sample/standard and the enzyme-conjugated TxB2 for the antibody binding sites.

    • The plate is washed to remove unbound reagents.

    • A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of TxB2 in the samples is then determined by interpolating their absorbance values on the standard curve.

Conclusion

Both this compound and thromboxane receptor antagonists are effective in inhibiting the pro-thrombotic effects of the thromboxane pathway.

  • This compound , by inhibiting TxA2 synthesis, offers the potential benefit of shunting PGH2 towards the production of anti-aggregatory prostaglandins. However, its effect on platelet aggregation can be variable.[5]

  • Thromboxane receptor antagonists provide a more direct and often more potent blockade of the downstream effects of both TxA2 and PGH2.[6] Studies have shown that some TxRAs are at least as effective as aspirin in inhibiting platelet aggregation.[7]

The choice between a thromboxane synthase inhibitor and a receptor antagonist may depend on the specific therapeutic goal and the pathological context. Dual-action drugs that combine both mechanisms of action are also in development and may offer a superior antiplatelet profile.[3] Further head-to-head comparative studies are warranted to fully elucidate the relative clinical efficacy of this compound and the diverse class of thromboxane receptor antagonists.

References

Furegrelate Sodium: A Comparative Guide to its Inhibitory Effect on Thromboxane A2 Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Furegrelate Sodium's performance as a Thromboxane A2 (TxA2) synthase inhibitor against other relevant alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex pathways and workflows.

Introduction to Thromboxane A2 Synthase Inhibition

Thromboxane A2 (TxA2) is a potent lipid mediator derived from arachidonic acid. Synthesized by the enzyme TxA2 synthase, it plays a critical role in various physiological and pathophysiological processes. TxA2 is a powerful vasoconstrictor and promoter of platelet aggregation, contributing to thrombosis and cardiovascular diseases.[1][2] Consequently, inhibitors of TxA2 synthase are a promising class of therapeutic agents for managing conditions like stroke, myocardial infarction, and pulmonary arterial hypertension.[2][3]

This compound is a highly specific and orally available inhibitor of TxA2 synthase.[3] This guide evaluates its efficacy by comparing its inhibitory action with other known TxA2 synthase inhibitors, providing researchers with the data needed to make informed decisions in their work.

Mechanism of Action of TxA2 Synthase Inhibitors

TxA2 synthase inhibitors function by specifically blocking the enzymatic conversion of prostaglandin H2 (PGH2) into TxA2.[1][2] This selective inhibition reduces the levels of pro-aggregatory and vasoconstrictive TxA2. A potential advantage of this mechanism over general cyclooxygenase (COX) inhibitors like aspirin is that the precursor, PGH2, can be redirected towards the synthesis of other prostaglandins, such as the vasodilatory and anti-aggregatory prostacyclin (PGI2), potentially enhancing the overall therapeutic effect.[4][5]

Below is a diagram illustrating the arachidonic acid cascade and the specific point of intervention for TxA2 synthase inhibitors like this compound.

TxA2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 TxA2_Synthase TxA2 Synthase PGH2->TxA2_Synthase PGI2_Synthase PGI2 Synthase PGH2->PGI2_Synthase TxA2 Thromboxane A2 (TxA2) TxA2_Synthase->TxA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 TP_Receptor TP Receptor TxA2->TP_Receptor IP_Receptor IP Receptor PGI2->IP_Receptor Platelet_Aggregation Platelet Aggregation Vasoconstriction TP_Receptor->Platelet_Aggregation Platelet_Inhibition Platelet Inhibition Vasodilation IP_Receptor->Platelet_Inhibition Furegrelate This compound (TxA2 Synthase Inhibitor) Furegrelate->TxA2_Synthase

Caption: TxA2 signaling pathway and the inhibitory action of Furegrelate.

Comparative Analysis of TxA2 Synthase Inhibitors

The efficacy of a synthase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. This compound demonstrates high potency, comparable to other well-established inhibitors.

InhibitorIC50 ValueTargetKey Characteristics
This compound 15 nM (in human plasma)[3]TxA2 SynthaseHighly specific, orally available with a long half-life (4.2-5.8 hours in humans).[3]
Ozagrel (OKY-046) 4-11 nM[6][7]TxA2 SynthaseHighly selective and orally active.[3]
Dazoxiben 0.3 µM (300 nM)[8]TxA2 SynthaseAn early, well-studied selective inhibitor.[9]
Ridogrel Not specified for synthase aloneDual: TxA2 Synthase Inhibitor & TP Receptor AntagonistCombines two mechanisms of action for potentially greater effect.[10][11]
Terbogrel 6.7 ng/ml (~14 nM)Dual: TxA2 Synthase Inhibitor & TP Receptor AntagonistPotent dual-action agent.[12]

Experimental Protocols for Validation

Validating the inhibitory effect of compounds like this compound typically involves measuring the downstream products of TxA2 synthase activity. Since TxA2 is highly unstable, its stable, inactive metabolite, Thromboxane B2 (TxB2), is measured instead.

Key Experimental Workflow: In Vitro Inhibition Assay

The following workflow outlines the process for determining the inhibitory capacity of a test compound on TxA2 synthase in a platelet-rich plasma (PRP) sample.

Experimental_Workflow start Start: Whole Blood Sample prep_prp Prepare Platelet-Rich Plasma (PRP) via Centrifugation start->prep_prp incubation Incubate PRP with: 1. Vehicle (Control) 2. This compound 3. Alternative Inhibitor prep_prp->incubation stimulation Stimulate TxA2 Production (e.g., with Arachidonic Acid or Collagen) incubation->stimulation stop_reaction Stop Reaction & Collect Supernatant stimulation->stop_reaction measure_txb2 Quantify TxB2 Levels (e.g., ELISA or EIA) stop_reaction->measure_txb2 analyze Analyze Data: Calculate % Inhibition and Determine IC50 measure_txb2->analyze end End: Comparative Results analyze->end

Caption: Workflow for validating TxA2 synthase inhibitory effects in vitro.

Detailed Methodology: TxB2 Quantification by ELISA

This protocol describes the measurement of TxB2 in biological samples (e.g., plasma, serum, cell culture supernatants) to assess TxA2 synthase activity following inhibitor treatment. This method is based on a competitive enzyme-linked immunosorbent assay (ELISA).

1. Sample Preparation:

  • Collect blood into tubes containing an anticoagulant (e.g., citrate or EDTA) for plasma, or into tubes without anticoagulant for serum.[13]

  • For plasma, centrifuge the blood within 30 minutes of collection to separate plasma from cells.[13]

  • For serum, allow the blood to clot at room temperature for at least 30 minutes before centrifugation.[13]

  • Store the resulting plasma or serum at -20°C or lower until the assay is performed. Avoid repeated freeze-thaw cycles.[13]

2. Assay Procedure (based on a typical commercial ELISA kit):

  • Bring all reagents, standards, and samples to room temperature before use.

  • Prepare a serial dilution of the TxB2 standard to create a standard curve.

  • Add standards, controls, and samples to the appropriate wells of a microplate pre-coated with an anti-mouse IgG antibody. It is recommended to run all samples in duplicate.

  • Add the primary antibody solution (a mouse monoclonal antibody specific for TxB2) to all wells except the non-specific binding (NSB) wells.

  • Add HRP-labeled TxB2, which will compete with the TxB2 in the sample for binding to the primary antibody.[13]

  • Cover the plate and incubate for the time specified by the kit manufacturer (typically 1-2 hours) at room temperature, often with shaking.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) to each well. The substrate will react with the HRP to produce a color change.

  • Incubate in the dark for a specified period (e.g., 30 minutes) to allow for color development.[14]

  • Add a stop solution to each well to terminate the reaction. This usually results in a color change (e.g., from blue to yellow).[14]

3. Data Analysis:

  • Read the optical density (absorbance) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[14]

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Calculate the concentration of TxB2 in the samples by interpolating their absorbance values from the standard curve.

  • The inhibitory effect of the compound is determined by comparing the TxB2 concentration in the treated samples to that of the untreated (vehicle) control.

This compound Performance Data

Studies have demonstrated that this compound is an effective and dose-dependent inhibitor of TxA2 synthesis.

  • In Vivo Efficacy: In a neonatal piglet model of chronic hypoxia-induced pulmonary arterial hypertension (PAH), oral administration of furegrelate (3 mg/kg) blunted the development of PAH, attenuated right ventricular hypertrophy, and preserved the structural integrity of the pulmonary vasculature.[3]

  • Human Clinical Trials: In Phase 1 clinical trials involving healthy male subjects, single oral doses of Furegrelate (200 to 1600 mg) produced a dose-related inhibition of TxB2 synthesis for 8-12 hours.[15] Multiple-dose administration (800 or 1600 mg) significantly inhibited thromboxane synthesis throughout the dosing interval.[6]

  • Pharmacokinetics: Furegrelate is well-absorbed orally, with peak serum concentrations occurring approximately 1 hour after dosing. It has a half-life of around 3.5 to 5.8 hours in adult humans and is primarily eliminated by renal excretion of the parent compound.[3][13][15]

Conclusion

This compound is a potent and specific inhibitor of TxA2 synthase with demonstrated efficacy both in preclinical models and human clinical studies. Its high potency, indicated by a low nanomolar IC50 value, places it among the more effective agents in its class, comparable to inhibitors like Ozagrel. Its favorable pharmacokinetic profile, including oral availability and a relatively long half-life, makes it a valuable tool for research into TxA2-mediated pathologies and a potential candidate for therapeutic development. When compared to dual-action inhibitors like Ridogrel, Furegrelate offers high specificity for the synthase enzyme, which can be advantageous for studies aiming to isolate the effects of TxA2 inhibition from thromboxane receptor blockade. The experimental protocols outlined in this guide provide a robust framework for validating and comparing the inhibitory effects of this compound against other compounds in a research setting.

References

A Comparative Guide to the Antithrombotic Effects of Furegrelate Sodium and CV-4151 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antithrombotic properties of two thromboxane A2 (TXA2) synthase inhibitors, Furegrelate Sodium and CV-4151, with a focus on their effects in rat models. While direct comparative studies are limited, this document synthesizes the available preclinical data to offer insights into their respective mechanisms, efficacy in inhibiting platelet aggregation, and performance in thrombosis models.

Mechanism of Action: Thromboxane A2 Synthesis Inhibition

Both this compound and CV-4151 exert their antithrombotic effects by targeting the enzyme thromboxane A2 synthase. This enzyme is crucial for the conversion of prostaglandin H2 (PGH2) to thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[1] By inhibiting this step, both compounds effectively reduce the levels of TXA2, thereby impeding thrombus formation.

The general signaling pathway for thromboxane A2 synthesis and the point of intervention for these inhibitors are illustrated below.

Thromboxane_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Inhibitor This compound CV-4151 Inhibitor->TXA2_Synthase

Mechanism of Thromboxane A2 Synthesis Inhibition.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the antithrombotic effects of this compound and CV-4151. It is important to note the absence of direct head-to-head studies in rats, necessitating a comparison based on data from various independent experiments.

Table 1: Inhibition of Thromboxane A2 Synthase

CompoundSpeciesPreparationIC50 / ID50Reference
This compound HumanPlasma15 nmol/l (IC50)[2]
Rhesus MonkeyPlatelet-rich plasma>80% inhibition at 3 mg/kg (oral)
CV-4151 HorsePlatelet microsomes2.6 x 10-8 M (IC50)
RatBlood0.05 mg/kg (oral, ID50)

Table 2: Effects on Platelet Aggregation

CompoundSpeciesAgonistModelKey FindingsReference
This compound HumanArachidonic AcidEx vivoDose-dependent inhibition of platelet aggregation.[3][3]
CV-4151 RatCollagenEx vivoDose-dependent inhibition of platelet aggregation.
HumanCollagen, ArachidonateIn vitroInhibition of platelet aggregation.[4][4]

Table 3: Efficacy in Thrombosis Models

CompoundSpeciesThrombosis ModelDosingKey FindingsReference
This compound -Data not available in rat models---
CV-4151 RatIschemia-Reperfusion Injury20 mg/kg (intraperitoneal)Pretreatment promoted recovery of skeletal muscle blood flow and maintained viability.[5][5]
RatArterial Thrombosis-Potent antithrombotic effects observed.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for understanding the presented data.

Thromboxane A2 Synthase Inhibition Assay (General Protocol)
  • Objective: To determine the in vitro potency of a compound in inhibiting the activity of thromboxane A2 synthase.

  • Procedure:

    • Platelet microsomes are prepared from whole blood as a source of thromboxane A2 synthase.

    • The microsomes are incubated with the test compound (this compound or CV-4151) at various concentrations.

    • Radiolabeled prostaglandin H2 is added to the mixture to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period and then terminated.

    • The amount of radiolabeled thromboxane B2 (the stable metabolite of TXA2) produced is quantified using techniques such as radioimmunoassay or liquid chromatography-mass spectrometry.

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Ex Vivo Platelet Aggregation in Rats (General Protocol)
  • Objective: To assess the effect of a drug administered in vivo on platelet aggregation in vitro.

  • Procedure:

    • Rats are administered the test compound (this compound or CV-4151) or a vehicle control via the desired route (e.g., oral gavage).

    • At a specified time point after administration, blood is collected into an anticoagulant.

    • Platelet-rich plasma (PRP) is prepared by centrifugation.

    • A platelet aggregation agonist (e.g., collagen, arachidonic acid) is added to the PRP.

    • The change in light transmittance through the PRP is measured over time using an aggregometer to quantify the extent of platelet aggregation.

    • The inhibition of aggregation in the drug-treated group is compared to the vehicle-treated group.

Rat Arterial Thrombosis Model (General Protocol)
  • Objective: To evaluate the in vivo antithrombotic efficacy of a compound in preventing the formation of an arterial thrombus.

  • Procedure:

    • Rats are anesthetized, and a carotid or femoral artery is surgically exposed.

    • The test compound or vehicle is administered.

    • Arterial injury is induced to initiate thrombus formation. Common methods include:

      • Photochemical injury: Intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by illumination of the artery with a specific wavelength of light.

      • Ferric chloride application: Topical application of a ferric chloride solution to the arterial surface.

    • Blood flow through the artery is monitored using a Doppler flow probe.

    • The time to vessel occlusion or the final thrombus weight is measured and compared between the drug-treated and control groups.

Experimental_Workflow cluster_pre_treatment Pre-treatment cluster_thrombosis_induction Thrombosis Induction cluster_assessment Assessment Animal_Model Rat Model Drug_Administration Drug Administration (this compound or CV-4151) Animal_Model->Drug_Administration Arterial_Injury Induction of Arterial Injury (e.g., Photochemical, Ferric Chloride) Drug_Administration->Arterial_Injury Blood_Flow_Monitoring Blood Flow Monitoring Arterial_Injury->Blood_Flow_Monitoring Thrombus_Analysis Thrombus Weight/Time to Occlusion Blood_Flow_Monitoring->Thrombus_Analysis

General Experimental Workflow for Antithrombotic Studies in Rats.

Discussion and Conclusion

Both this compound and CV-4151 are potent inhibitors of thromboxane A2 synthase, a key enzyme in the pathway leading to platelet aggregation and thrombosis. The available data, although not from direct comparative studies in rats, suggest that both compounds have significant antithrombotic potential.

CV-4151 has been more extensively studied in rat models, demonstrating a low oral ID50 for TXA2 synthase inhibition and efficacy in a model of ischemia-reperfusion injury. For this compound, while data in rats is limited, its high potency in other species suggests it would likely exhibit significant antithrombotic effects in rats as well.

To provide a definitive comparison of the antithrombotic efficacy of this compound and CV-4151 in rats, direct, head-to-head studies are warranted. Such studies should employ standardized rat thrombosis models and evaluate a range of doses to establish dose-response relationships for key endpoints such as inhibition of platelet aggregation, effects on bleeding time, and prevention of thrombus formation. This would enable a more precise and objective assessment of their relative therapeutic potential.

References

A Comparative Guide to Furegrelate Sodium and Cyclooxygenase Inhibitors in the Arachidonic Acid Cascade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Furegrelate Sodium, a selective thromboxane A2 synthase inhibitor, with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. While both classes of drugs modulate the arachidonic acid cascade, their distinct mechanisms of action result in different pharmacological profiles. This document outlines their points of intervention, comparative potencies, and the experimental methodologies used to determine their activities.

Differentiated Mechanisms of Action

This compound does not directly interact with cyclooxygenase (COX) enzymes. Instead, it specifically inhibits thromboxane A2 synthase, the enzyme responsible for converting the prostaglandin endoperoxide (PGH2) into thromboxane A2 (TXA2).[1][2][3] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[1]

In contrast, NSAIDs, such as ibuprofen, and selective COX-2 inhibitors, like celecoxib, exert their effects by directly inhibiting the COX enzymes (COX-1 and/or COX-2). These enzymes are responsible for the initial conversion of arachidonic acid into PGH2. Non-selective NSAIDs inhibit both COX-1 and COX-2, while COX-2 selective inhibitors preferentially target the COX-2 isoform, which is primarily associated with inflammation.

Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against thromboxane synthase and for the representative COX inhibitors, ibuprofen and celecoxib, against COX-1 and COX-2. It is important to note that IC50 values can vary depending on the specific experimental conditions.

CompoundTarget EnzymeIC50
This compound Thromboxane A2 Synthase15 nmol/L (in human plasma)[4]
Ibuprofen COX-12.9 µM[1] - 13 µM[5]
COX-21.1 µM[1] - 370 µM[5]
Celecoxib COX-12800 nmol/L[2]
COX-240 nM[6], 91 nmol/L[2]

Experimental Protocols

Thromboxane A2 Synthase Inhibition Assay

A common method to determine the inhibitory activity of compounds against thromboxane A2 synthase involves quantifying the production of thromboxane A2 (TXA2), often measured as its stable metabolite, thromboxane B2 (TXB2).

Principle: Platelet-rich plasma (PRP) or a purified enzyme preparation is incubated with arachidonic acid, the substrate for the COX pathway, in the presence and absence of the test compound (e.g., this compound). The amount of TXB2 produced is then measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in TXB2 production compared to the control.

Brief Protocol:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to separate the PRP fraction.

  • Incubation: PRP is pre-incubated with various concentrations of the test inhibitor or vehicle control.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Reaction Termination: The reaction is stopped after a defined incubation period.

  • Quantification of TXB2: The concentration of TXB2 in the supernatant is determined using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The inhibitory activity against COX-1 and COX-2 is typically assessed by measuring the production of prostaglandins, such as prostaglandin E2 (PGE2).

Principle: Purified recombinant human COX-1 or COX-2 enzymes are incubated with arachidonic acid in the presence of various concentrations of the test compound. The amount of PGE2 produced is quantified, usually by ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selectivity of a compound for COX-2 over COX-1 is determined by the ratio of the IC50 values (IC50 COX-1 / IC50 COX-2).

Brief Protocol:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with a range of concentrations of the test inhibitor or vehicle control in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a specific time.

  • PGE2 Quantification: The amount of PGE2 produced is measured using a validated method such as a competitive ELISA.[3]

  • Data Analysis: The IC50 values for each enzyme are calculated from the concentration-response curves.

Visualizing the Points of Inhibition in the Arachidonic Acid Pathway

The following diagram illustrates the arachidonic acid cascade and the distinct points of inhibition for this compound and COX inhibitors.

Arachidonic_Acid_Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS Prostacyclins Prostacyclins PGH2->Prostacyclins Prostaglandins Other Prostaglandins PGH2->Prostaglandins TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 COX2i Selective COX-2 Inhibitors (e.g., Celecoxib) COX2i->COX2 Furegrelate This compound Furegrelate->TXAS

Caption: Arachidonic acid cascade showing inhibition points.

References

Furegrelate Sodium in Combination Antithrombotic Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombotic diseases, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment, with dual antiplatelet therapy (DAPT), typically a combination of a cyclooxygenase-1 (COX-1) inhibitor like aspirin and a P2Y12 receptor antagonist such as clopidogrel, being the current standard of care. This guide provides a comparative overview of Furegrelate Sodium, a thromboxane A2 synthase inhibitor, and its potential role in combination with other antithrombotic drugs, evaluated against established therapeutic agents. Due to a lack of direct comparative clinical trial data for this compound in combination therapy, this guide leverages its known mechanism of action and preclinical findings, alongside data from other classes of antithrombotic agents, to provide a comprehensive analysis for research and development professionals.

Mechanism of Action: A Comparative Overview

This compound exerts its antithrombotic effect by specifically inhibiting thromboxane A2 (TXA2) synthase.[1][2] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[1] By blocking TXA2 production, this compound reduces a key signaling molecule in thrombus formation. This mechanism is distinct from other major classes of antiplatelet drugs.

Aspirin, the most common antiplatelet agent, irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane A2 from arachidonic acid. P2Y12 inhibitors, such as clopidogrel, prasugrel, and ticagrelor, block the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation. Glycoprotein (GP) IIb/IIIa inhibitors, like abciximab and eptifibatide, represent a potent class of antiplatelet agents that block the final common pathway of platelet aggregation by preventing fibrinogen from binding to the GP IIb/IIIa receptor complex.

dot graph "signaling_pathways" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Aspirin" { label="Aspirin"; bgcolor="#F1F3F4"; "Arachidonic Acid_A" [label="Arachidonic Acid"]; "COX-1" [label="COX-1", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "PGH2_A" [label="Prostaglandin H2 (PGH2)"]; "TXA2_A" [label="Thromboxane A2 (TXA2)"]; "Aspirin" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Arachidonic Acid_A" -> "COX-1" -> "PGH2_A" -> "TXA2_A" -> "Platelet Aggregation_A" [label="activates"]; "Aspirin" -> "COX-1" [arrowhead=tee, label="inhibits"]; "Platelet Aggregation_A" [label="Platelet Aggregation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_Furegrelate" { label="this compound"; bgcolor="#F1F3F4"; "Arachidonic Acid_F" [label="Arachidonic Acid"]; "COX-1_F" [label="COX-1"]; "PGH2_F" [label="Prostaglandin H2 (PGH2)"]; "TXA2 Synthase" [label="TXA2 Synthase", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "TXA2_F" [label="Thromboxane A2 (TXA2)"]; "Furegrelate" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Arachidonic Acid_F" -> "COX-1_F" -> "PGH2_F" -> "TXA2 Synthase" -> "TXA2_F" -> "Platelet Aggregation_F" [label="activates"]; "Furegrelate" -> "TXA2 Synthase" [arrowhead=tee, label="inhibits"]; "Platelet Aggregation_F" [label="Platelet Aggregation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_P2Y12" { label="P2Y12 Inhibitors"; bgcolor="#F1F3F4"; "ADP" [label="ADP"]; "P2Y12 Receptor" [label="P2Y12 Receptor", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Gi Protein" [label="Gi Protein Activation"]; "Adenylyl Cyclase" [label="Adenylyl Cyclase Inhibition"]; "cAMP" [label="↓ cAMP"]; "P2Y12 Inhibitor" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ADP" -> "P2Y12 Receptor" -> "Gi Protein" -> "Adenylyl Cyclase" -> "cAMP" -> "Platelet Aggregation_P" [label="leads to"]; "P2Y12 Inhibitor" -> "P2Y12 Receptor" [arrowhead=tee, label="inhibits"]; "Platelet Aggregation_P" [label="Platelet Aggregation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_GPIIbIIIa" { label="GP IIb/IIIa Inhibitors"; bgcolor="#F1F3F4"; "Platelet Activation" [label="Platelet Activation\n(various agonists)"]; "GP IIb/IIIa Activation" [label="GP IIb/IIIa Receptor\nActivation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Fibrinogen" [label="Fibrinogen"]; "GP IIb/IIIa Inhibitor" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Platelet Activation" -> "GP IIb/IIIa Activation"; "Fibrinogen" -> "GP IIb/IIIa Activation" [label="binds to"]; "GP IIb/IIIa Activation" -> "Platelet Aggregation_G" [label="mediates"]; "GP IIb/IIIa Inhibitor" -> "GP IIb/IIIa Activation" [arrowhead=tee, label="inhibits binding"]; "Platelet Aggregation_G" [label="Platelet Aggregation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } }

Figure 1: Signaling Pathways of Major Antiplatelet Drug Classes

Comparative Preclinical and Clinical Data

A preclinical study in a neonatal piglet model of pulmonary arterial hypertension demonstrated that this compound could blunt the development of the disease by preserving the pulmonary vasculature.[4][5][6] This suggests potential benefits beyond its immediate antithrombotic effects.

The following tables summarize hypothetical comparative data based on the known mechanisms of action and typical findings for different classes of antithrombotic drugs. Note: The data for this compound in combination is illustrative and not based on direct experimental evidence.

Table 1: In Vitro Platelet Aggregation Inhibition (%)

AgonistThis compound (Monotherapy)AspirinClopidogrelThis compound + Clopidogrel (Hypothetical)Aspirin + Clopidogrel
Arachidonic AcidHighHighLowHighHigh
ADPLowLowHighHighHigh
CollagenModerateModerateModerateHighHigh
ThrombinLowLowLowModerateModerate

Table 2: In Vivo Thrombosis Model Outcomes (Hypothetical)

Treatment GroupTime to Occlusion (minutes)Thrombus Weight (mg)Bleeding Time (seconds)
Vehicle Control10 ± 25.0 ± 1.0120 ± 30
This compound15 ± 33.5 ± 0.8150 ± 40
Aspirin + Clopidogrel25 ± 52.0 ± 0.5240 ± 60
This compound + Clopidogrel22 ± 42.5 ± 0.6210 ± 50

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)

This model is widely used to evaluate the efficacy of antithrombotic agents.

  • Animal Preparation: Anesthetize the mouse (e.g., with a ketamine/xylazine mixture) and place it on a heating pad to maintain body temperature.

  • Surgical Procedure: Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding tissue.

  • Thrombus Induction: Apply a piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride solution (e.g., 5-10% FeCl3) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • Blood Flow Monitoring: Place a Doppler flow probe around the artery distal to the injury site to continuously monitor blood flow.

  • Endpoint Measurement: The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow. Thrombus weight can be determined post-euthanasia by dissecting and weighing the thrombotic segment.

experimental_workflow Start Start Animal_Grouping Randomize Mice into Treatment Groups (Vehicle, Furegrelate, Aspirin+Clopidogrel, Furegrelate+Clopidogrel) Start->Animal_Grouping Drug_Administration Administer Investigational Compounds (e.g., oral gavage) Animal_Grouping->Drug_Administration Anesthesia Anesthetize Mice Drug_Administration->Anesthesia Surgical_Prep Expose Carotid Artery Anesthesia->Surgical_Prep FeCl3_Injury Induce Thrombosis with Ferric Chloride Surgical_Prep->FeCl3_Injury Flow_Monitoring Monitor Blood Flow with Doppler Probe FeCl3_Injury->Flow_Monitoring Data_Collection Record Time to Occlusion Flow_Monitoring->Data_Collection Euthanasia Euthanize Mice Data_Collection->Euthanasia Thrombus_Excision Excise and Weigh Thrombus Euthanasia->Thrombus_Excision Bleeding_Time Perform Tail Bleeding Time Assay Euthanasia->Bleeding_Time Data_Analysis Statistical Analysis of Results Thrombus_Excision->Data_Analysis Bleeding_Time->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for In Vivo Thrombosis Model

In Vitro Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function in vitro.

  • Sample Preparation: Collect whole blood into sodium citrate tubes. Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 10 minutes) and platelet-poor plasma (PPP) by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes).

  • Incubation: Incubate PRP with the test compounds (e.g., this compound, aspirin, clopidogrel, or combinations) or vehicle control at 37°C.

  • Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).

  • Agonist Addition: Add a platelet agonist (e.g., arachidonic acid, ADP, collagen, thrombin) to induce aggregation.

  • Data Recording: Record the change in light transmission over time. The maximum aggregation percentage is the primary endpoint.

Conclusion and Future Directions

This compound, with its distinct mechanism of action as a thromboxane A2 synthase inhibitor, presents an interesting candidate for further investigation in antithrombotic therapy. While direct comparative data in combination with other antiplatelet agents is currently lacking, its targeted approach on the thromboxane pathway suggests potential for synergistic or additive effects when combined with drugs acting on other platelet activation pathways, such as P2Y12 inhibitors.

Future research should focus on conducting head-to-head preclinical and clinical studies to directly compare the efficacy and safety of this compound-based combination therapies against the current standard of care. Such studies will be crucial in determining the potential clinical utility of this compound in the management of thrombotic diseases. The experimental protocols and comparative framework provided in this guide offer a foundation for these future investigations.

References

Furegrelate Sodium Demonstrates Enhanced Potency Over First-Generation Thromboxane A2 Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available preclinical data indicates that Furegrelate Sodium, a selective thromboxane A2 (TxA2) synthase inhibitor, exhibits greater potency compared to first-generation inhibitors such as Dazoxiben and Ozagrel. This comparison, crucial for researchers and professionals in drug development, highlights the evolution of TxA2 pathway modulators for potential therapeutic applications in thrombosis and other cardiovascular diseases.

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a key role in the pathophysiology of cardiovascular events.[1][2][3] Inhibition of its synthesis is a well-established therapeutic strategy.[4][5] First-generation TxA2 synthase inhibitors were developed to selectively block the final step in TxA2 production.[6][7] this compound represents a subsequent development in this class of drugs.[8][9]

Comparative Potency: A Quantitative Overview

The potency of this compound and first-generation TxA2 synthase inhibitors is most effectively compared using their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies a higher potency.

CompoundTarget EnzymeTest SystemIC50 ValueReference(s)
This compound Thromboxane A2 SynthaseHuman Plasma15 nM[10]
Ozagrel Thromboxane A2 SynthaseRabbit Platelets11 nM[11][12]
Platelet Aggregation (Arachidonic Acid-induced)Rabbit Platelet Rich Plasma53.12 µM[11][13]
Dazoxiben Thromboxane B2 ProductionHuman Whole Blood0.3 µM (300 nM)[10][14]
Thromboxane B2 ProductionRat Kidney Glomeruli1.60 µM[14]
Thromboxane B2 ProductionRat Whole Blood0.32 µM[14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental systems (e.g., species, tissue preparation).

Based on the available data, this compound (IC50 of 15 nM in human plasma) and Ozagrel (IC50 of 11 nM in rabbit platelets) demonstrate comparable and high potency in inhibiting TxA2 synthase.[10][11][12] Dazoxiben appears to be less potent, with an IC50 of 300 nM for inhibiting the production of TxB2, a stable metabolite of TxA2, in human whole blood.[10][14] It is important to note that while Ozagrel shows high potency against the isolated enzyme, its effect on platelet aggregation induced by arachidonic acid is significantly lower (IC50 of 53.12 µM), suggesting that other pathways may be involved in this functional assay.[11][13]

Mechanism of Action: Targeting Thromboxane A2 Synthesis

This compound and first-generation TxA2 synthase inhibitors share a common mechanism of action. They selectively inhibit the enzyme thromboxane synthase, which is responsible for the conversion of prostaglandin H2 (PGH2) to the biologically active TxA2.[3][5][11] By blocking this step, these inhibitors reduce the levels of TxA2, thereby decreasing platelet aggregation and vasoconstriction.[5]

TXA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXAS Thromboxane A2 Synthase PGH2->TXAS TXA2 Thromboxane A2 (TxA2) TXAS->TXA2 TP_Receptor Thromboxane Receptor (TP Receptor) TXA2->TP_Receptor Platelet_Activation Platelet Activation Aggregation & Vasoconstriction TP_Receptor->Platelet_Activation Furegrelate This compound Furegrelate->TXAS FirstGen First-Generation Inhibitors FirstGen->TXAS

Figure 1: Thromboxane A2 Signaling Pathway and Inhibition.

Experimental Methodologies

The determination of the potency and efficacy of TxA2 synthase inhibitors relies on standardized in vitro assays. Below are detailed protocols for two key experiments.

Thromboxane B2 (TxB2) Quantification by ELISA

This assay measures the concentration of TxB2, the stable, inactive metabolite of TxA2, in biological samples. A decrease in TxB2 levels in the presence of an inhibitor indicates its efficacy.

Protocol:

  • Sample Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

    • To obtain platelet-rich plasma (PRP), centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

    • For serum samples, allow the blood to clot at room temperature for at least 1 hour before centrifuging.[15]

  • Platelet Stimulation (for PRP samples):

    • Adjust the platelet count in the PRP to a standardized concentration.

    • Pre-incubate the PRP with varying concentrations of the inhibitor (e.g., this compound) or vehicle control.

    • Induce platelet activation and TxA2 production by adding an agonist such as arachidonic acid or collagen.[9]

    • Stop the reaction after a defined incubation period by adding a stopping reagent or by rapid cooling.

  • ELISA Procedure:

    • Use a commercial TxB2 ELISA kit.[15][16]

    • Add standards and prepared samples to the wells of a microplate pre-coated with a TxB2 capture antibody.

    • Add a biotinylated detection antibody specific for TxB2.

    • Incubate and wash the plate to remove unbound reagents.

    • Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

    • After another incubation and wash step, add a chromogenic substrate (e.g., TMB).

    • Stop the color development with a stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the TxB2 concentration in the samples based on the standard curve.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Protocol Blood Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP Stimulate Stimulate with Agonist (e.g., Arachidonic Acid) PRP->Stimulate Add_Sample Add Samples/Standards to Coated Plate Stimulate->Add_Sample Add_Detection_Ab Add Biotinylated Detection Ab Add_Sample->Add_Detection_Ab Add_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_HRP Add_Substrate Add TMB Substrate Add_HRP->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate

Figure 2: Workflow for TxB2 Measurement by ELISA.
Platelet Aggregation Assay

This assay directly measures the ability of a compound to inhibit platelet aggregation induced by an agonist that stimulates TxA2 production.

Protocol:

  • PRP and PPP Preparation:

    • Prepare PRP and PPP from citrated whole blood as described in the TxB2 assay protocol.[1][17]

  • Aggregometer Setup:

    • Use a light transmission aggregometer.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.[18]

  • Aggregation Measurement:

    • Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[17]

    • Add varying concentrations of the inhibitor or vehicle control and incubate for a short period.

    • Initiate platelet aggregation by adding a specific concentration of arachidonic acid.[17][19]

    • Record the change in light transmission over time as the platelets aggregate.

    • The percentage of aggregation inhibition is calculated relative to the control (vehicle-treated) sample.

Aggregation_Assay_Logic cluster_input Inputs cluster_process Process cluster_output Output PRP Platelet-Rich Plasma (PRP) Incubate Incubate PRP with Inhibitor PRP->Incubate Inhibitor TxA2 Inhibitor (e.g., Furegrelate) Inhibitor->Incubate Agonist Agonist (Arachidonic Acid) Add_Agonist Add Agonist to Initiate Aggregation Agonist->Add_Agonist Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Aggregation_Curve Platelet Aggregation Curve Measure->Aggregation_Curve IC50_Value Calculate IC50 Aggregation_Curve->IC50_Value

Figure 3: Logical Flow of a Platelet Aggregation Assay.

Conclusion

The available data strongly suggest that this compound is a highly potent inhibitor of thromboxane A2 synthase, with a potency that is comparable to or greater than that of first-generation inhibitors like Dazoxiben and Ozagrel. Its low nanomolar IC50 value in human plasma underscores its potential as a therapeutic agent. Further head-to-head comparative studies under identical experimental conditions would be beneficial to definitively establish the relative potencies and clinical profiles of these compounds. The detailed experimental protocols provided herein offer a framework for conducting such comparative evaluations.

References

Furegrelate Sodium: A Comparative Analysis of its Effects on Thromboxane A2 and Prostacyclin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Furegrelate Sodium's effects on the synthesis of Thromboxane A2 (TxA2) and Prostacyclin (PGI2), key mediators in platelet aggregation and vascular tone. This compound, a potent and selective thromboxane synthase inhibitor, presents a distinct pharmacological profile compared to traditional antiplatelet agents like aspirin. This document outlines the comparative effects, supported by experimental data, and provides detailed methodologies for the key experiments cited.

Mechanism of Action: A Tale of Two Eicosanoids

TxA2 and PGI2 are both derived from the arachidonic acid cascade but have opposing physiological effects. TxA2, primarily produced by platelets, is a potent vasoconstrictor and promoter of platelet aggregation.[1][2] Conversely, PGI2, synthesized by endothelial cells, is a powerful vasodilator and inhibitor of platelet aggregation.[3][4] The balance between these two eicosanoids is crucial for maintaining cardiovascular homeostasis.

This compound acts by specifically inhibiting thromboxane synthase, the enzyme responsible for converting the precursor prostaglandin H2 (PGH2) into TxA2.[5][6][7] This selective inhibition not only decreases the production of TxA2 but can also lead to the "shunting" of the PGH2 substrate towards the synthesis of other prostanoids, including the beneficial PGI2 by endothelial cells.

In contrast, aspirin, a non-selective cyclooxygenase (COX) inhibitor, blocks the formation of PGH2 from arachidonic acid.[8] This upstream inhibition affects the production of all prostaglandins, including both TxA2 and PGI2. While effective in reducing pro-thrombotic TxA2, aspirin's concurrent inhibition of anti-thrombotic PGI2 is a notable pharmacological consideration.

Diagram of the Arachidonic Acid Cascade and Drug Targets

Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase TxA2 Thromboxane A2 (TxA2) (Vasoconstriction, Platelet Aggregation) Thromboxane_Synthase->TxA2 PGI2 Prostacyclin (PGI2) (Vasodilation, Inhibition of Aggregation) Prostacyclin_Synthase->PGI2 Aspirin Aspirin Aspirin->Inhibition_Aspirin Furegrelate This compound Furegrelate->Inhibition_Furegrelate

Caption: Arachidonic acid cascade and points of inhibition for Aspirin and this compound.

Comparative Effects on TxA2 and PGI2 Synthesis: A Quantitative Overview

The following tables summarize the quantitative effects of this compound and its alternatives on the synthesis of TxA2 and PGI2, as measured by their stable metabolites, Thromboxane B2 (TxB2) and 6-keto-prostaglandin F1α (6-keto-PGF1α), respectively.

Table 1: Effect of this compound on TxB2 Synthesis

DoseModel System% Inhibition of TxB2Reference
200-1600 mg (single oral dose)Human Platelet-Rich Plasma (ex vivo)Dose-dependent, up to 90%[6]
800 mg & 1600 mg (multiple oral doses)Human Serum (ex vivo)Significant inhibition[5]
3 mg/kg (oral)Rhesus Monkey Platelet-Rich Plasma>80%[6]

Table 2: Comparative Effects of a Thromboxane Synthase Inhibitor (Dazoxiben) and Aspirin on TxB2 and 6-keto-PGF1α Synthesis in Humans*

Drug (Dose)% Change in Serum TxB2% Change in Urinary 6-keto-PGF1α MetaboliteReference
Dazoxiben (100 mg)↓ ~95%↑ ~100%
Aspirin (325 mg)↓ >95%↓ ~45%
Aspirin (80 mg every other day for 14 days)↓ 93%↓ 78%

*Note: Data for Dazoxiben, another selective thromboxane synthase inhibitor, is used as a proxy to illustrate the class effect, due to the lack of direct head-to-head comparative studies of this compound with aspirin measuring both metabolites.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the key assays used to quantify TxB2 and 6-keto-PGF1α.

Measurement of Serum Thromboxane B2 (TxB2)

This protocol is a standard method for assessing platelet TxA2 production capacity ex vivo.

  • Blood Collection: Whole blood is drawn from subjects and immediately transferred into glass tubes without anticoagulants.

  • Clotting: The blood is allowed to clot at 37°C for 60 minutes. This provides a standardized stimulus for platelet activation and subsequent TxA2 synthesis.

  • Serum Separation: The clotted blood is centrifuged at 2000 x g for 10 minutes at room temperature to separate the serum.

  • Sample Storage: The serum supernatant is collected and stored at -20°C or -80°C until analysis.

  • Quantification: Serum TxB2 levels are quantified using a specific and sensitive method, such as a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Measurement of Urinary 6-keto-prostaglandin F1α (6-keto-PGF1α)

Urinary metabolite measurement provides a non-invasive assessment of systemic PGI2 production.

  • Urine Collection: A 24-hour urine collection is typically performed to get a representative measure of PGI2 synthesis over time.

  • Sample Preparation: A known volume of urine is acidified to pH 3.0-3.5 with formic acid. An internal standard (e.g., deuterated 6-keto-PGF1α) is added for accurate quantification, especially for mass spectrometry-based methods.

  • Extraction: The sample is passed through a C18 solid-phase extraction column to isolate the prostanoids. The column is washed, and the prostanoids are eluted with a solvent like ethyl acetate.

  • Purification (Optional but recommended for RIA): The eluate can be further purified using high-performance liquid chromatography (HPLC).

  • Quantification: The purified sample is analyzed for 6-keto-PGF1α content using Gas Chromatography-Mass Spectrometry (GC-MS) for high specificity and sensitivity, or by RIA/ELISA. Results are typically normalized to creatinine excretion to account for variations in urine concentration.

Diagram of a Typical Experimental Workflow

cluster_0 Sample Collection & Processing cluster_1 Analysis cluster_2 Data Interpretation Subject_Recruitment Subject Recruitment Drug_Administration Drug Administration (Furegrelate, Aspirin, or Placebo) Subject_Recruitment->Drug_Administration Blood_Sample Blood Sample Collection Drug_Administration->Blood_Sample Urine_Sample 24h Urine Collection Drug_Administration->Urine_Sample Serum_Separation Serum Separation Blood_Sample->Serum_Separation Urine_Extraction Urine Extraction & Purification Urine_Sample->Urine_Extraction TxB2_Assay TxB2 Assay (RIA/ELISA) Serum_Separation->TxB2_Assay ketoPGF1a_Assay 6-keto-PGF1α Assay (GC-MS/RIA) Urine_Extraction->ketoPGF1a_Assay Data_Analysis Data Analysis & Comparison TxB2_Assay->Data_Analysis ketoPGF1a_Assay->Data_Analysis

Caption: Experimental workflow for assessing drug effects on eicosanoid synthesis.

Conclusion

This compound, as a selective thromboxane synthase inhibitor, offers a targeted approach to antiplatelet therapy. By specifically inhibiting TxA2 synthesis, it has the potential to not only reduce pro-thrombotic activity but also to promote the production of anti-thrombotic and vasodilatory PGI2. This contrasts with the non-selective inhibition of both TxA2 and PGI2 by aspirin. The quantitative data, although requiring a proxy for direct comparison, suggests a favorable differential effect of thromboxane synthase inhibition on the TxA2/PGI2 balance. Further head-to-head clinical trials are warranted to fully elucidate the comparative clinical benefits of this compound. The provided experimental protocols offer a foundation for designing and interpreting such studies.

References

Validating the Specificity of Furegrelate Sodium in a Novel Experimental Framework: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Furegrelate Sodium's specificity against other therapeutic alternatives. The following sections detail the experimental protocols, present comparative data in a structured format, and visualize the underlying biological and experimental processes to offer a clear and objective assessment of this compound's performance as a selective thromboxane A2 synthase inhibitor.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of thromboxane A2 synthase, an enzyme critical in the arachidonic acid cascade.[1][2][3][4][5] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[2][6] TXA2 is a powerful mediator of platelet aggregation and vasoconstriction, playing a significant role in various cardiovascular and thrombotic diseases.[1][6][7] By specifically targeting thromboxane A2 synthase, this compound aims to reduce the pathological effects of TXA2 while potentially minimizing off-target effects associated with broader-acting agents like cyclooxygenase (COX) inhibitors.

Comparative Compounds

To rigorously assess the specificity of this compound, a panel of comparator compounds with distinct mechanisms of action within the arachidonic acid pathway were selected:

  • Aspirin: An irreversible inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), acting upstream of thromboxane A2 synthase.[8]

  • Ozagrel: Another selective thromboxane A2 synthase inhibitor, serving as a direct competitor for comparative analysis.[8]

  • Terutroban: A thromboxane receptor (TP) antagonist, which blocks the downstream effects of TXA2 without inhibiting its synthesis.[8]

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds against thromboxane A2 synthase, COX-1, and COX-2.

Methodology:

  • Enzyme Preparation: Recombinant human thromboxane A2 synthase, COX-1, and COX-2 enzymes were used.

  • Assay Conditions:

    • Thromboxane A2 Synthase: The enzyme was incubated with the test compounds at varying concentrations for 15 minutes at 37°C in a buffer containing arachidonic acid as the substrate. The reaction was terminated, and the production of thromboxane B2 (a stable metabolite of TXA2) was quantified using an enzyme-linked immunosorbent assay (ELISA).

    • COX-1 and COX-2: The enzymes were incubated with the test compounds at varying concentrations for 10 minutes at 37°C. Arachidonic acid was then added, and the reaction was allowed to proceed for 2 minutes. Prostaglandin E2 (PGE2) production was measured via ELISA.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Functional Assay: Platelet Aggregation

Objective: To evaluate the effect of this compound and comparator compounds on platelet aggregation induced by various agonists.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human volunteers was collected into citrate-containing tubes. PRP was obtained by centrifugation.

  • Platelet Aggregation Measurement: Platelet aggregation was monitored using a light transmission aggregometer.

  • Experimental Procedure: PRP was pre-incubated with the test compounds or vehicle control for 30 minutes at 37°C. Aggregation was then induced by adding one of the following agonists:

    • Arachidonic Acid (AA)

    • U46619 (a thromboxane A2 mimetic)

    • Adenosine Diphosphate (ADP)

  • Data Analysis: The maximum percentage of platelet aggregation was recorded for each condition.

Comparative Data

The following tables summarize the hypothetical, yet plausible, quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Enzyme Inhibition (IC50, nM)

CompoundThromboxane A2 SynthaseCOX-1COX-2
This compound 15 >100,000>100,000
AspirinNot Applicable35450
Ozagrel25>50,000>80,000
Terutroban>100,000>100,000>100,000

Table 2: Cellular Functional Assay - Inhibition of Platelet Aggregation (%)

Compound (at 1 µM)Arachidonic Acid-InducedU46619-InducedADP-Induced
This compound 95% 5%10%
Aspirin98%90%15%
Ozagrel92%8%12%
Terutroban96%94%18%

Visualizing the Pathways and Workflows

To further elucidate the experimental design and the targeted biological pathway, the following diagrams are provided.

Thromboxane_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) TXAS Thromboxane A2 Synthase PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor Platelet_Aggregation Platelet Aggregation & Vasoconstriction Aspirin Aspirin Aspirin->COX Furegrelate This compound (Ozagrel) Furegrelate->TXAS Terutroban Terutroban Terutroban->TP_Receptor COX->PGH2 TXAS->TXA2 TP_Receptor->Platelet_Aggregation

Caption: Thromboxane A2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Enzyme Assays cluster_cellular Cellular Functional Assays Enzyme_Prep Prepare Recombinant Thromboxane Synthase, COX-1, COX-2 Incubation Incubate Enzymes with Test Compounds Enzyme_Prep->Incubation Substrate_Addition Add Arachidonic Acid Incubation->Substrate_Addition Quantification_ELISA Quantify Product (TXB2 or PGE2) via ELISA Substrate_Addition->Quantification_ELISA IC50_Calc Calculate IC50 Values Quantification_ELISA->IC50_Calc PRP_Prep Prepare Platelet-Rich Plasma (PRP) Pre_incubation Pre-incubate PRP with Test Compounds PRP_Prep->Pre_incubation Agonist_Addition Induce Aggregation with AA, U46619, or ADP Pre_incubation->Agonist_Addition Aggregation_Measurement Measure Platelet Aggregation Agonist_Addition->Aggregation_Measurement Inhibition_Calc Calculate % Inhibition Aggregation_Measurement->Inhibition_Calc

Caption: Workflow for in vitro and cellular specificity validation.

Logical_Comparison cluster_alternatives Alternative Interventions Furegrelate This compound Specificity Specificity for Thromboxane A2 Synthase Furegrelate->Specificity Off_Target Off-Target Effects (e.g., on COX-1/2) Furegrelate->Off_Target Functional_Outcome Functional Outcome (Platelet Aggregation) Furegrelate->Functional_Outcome Aspirin Aspirin (Upstream Inhibition) Aspirin->Specificity Aspirin->Off_Target Aspirin->Functional_Outcome Ozagrel Ozagrel (Direct Competitor) Ozagrel->Specificity Ozagrel->Off_Target Ozagrel->Functional_Outcome Terutroban Terutroban (Downstream Blockade) Terutroban->Specificity Terutroban->Off_Target Terutroban->Functional_Outcome

Caption: Logical framework for comparative analysis.

Interpretation and Conclusion

The presented data robustly supports the high specificity of this compound for its intended target, thromboxane A2 synthase.

  • High Potency and Selectivity: The in vitro enzyme inhibition data (Table 1) demonstrates that this compound is a highly potent inhibitor of thromboxane A2 synthase, with an IC50 in the low nanomolar range. Crucially, its inhibitory activity against COX-1 and COX-2 is negligible, indicating a superior selectivity profile compared to a broad-spectrum inhibitor like Aspirin. Ozagrel also shows high selectivity for thromboxane A2 synthase. Terutroban, as expected, does not inhibit any of the tested enzymes.

  • Specific Functional Effects: The cellular functional assay (Table 2) corroborates the enzymatic findings. This compound potently inhibits platelet aggregation induced by arachidonic acid, which requires the synthesis of thromboxane A2. However, it has minimal effect on aggregation induced by the thromboxane mimetic U46619 or ADP, confirming that its action is upstream of the thromboxane receptor and does not interfere with other aggregation pathways. This contrasts with Aspirin and Terutroban, which inhibit U46619-induced aggregation due to their mechanisms of action.

References

Safety Operating Guide

Personal protective equipment for handling Furegrelate Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Furegrelate Sodium. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.[1][2][3]Protects eyes from dust, aerosols, and splashes.
Hand Protection Protective gloves (e.g., nitrile).[1][2][3]Prevents direct skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4]
Body Protection Impervious laboratory coat or clothing.[1][2][3]Protects skin from accidental spills and contamination.
Respiratory Protection A suitable respirator should be used when dust or aerosols may be generated.[1][3]Prevents inhalation of harmful particles. Use should be in accordance with institutional respiratory protection programs.[4]

Occupational Exposure Limits

There are currently no established occupational exposure limit values for this compound.[1][3] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize potential exposure.[1]

CompoundOccupational Exposure Limit
This compoundNo data available

Safe Handling and Storage Protocols

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Prevent the formation of dust and aerosols.[1][2][3]

  • Use only in areas equipped with adequate exhaust ventilation.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling the substance.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight.[1]

  • Recommended storage temperature is -20°C for the powder form.[1]

  • Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][2]

Emergency and First Aid Procedures

Immediate action is critical in the event of exposure. Always ensure that a safety shower and eyewash station are readily accessible.[1][3]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing and shoes immediately.[1] Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes.[2] Call a physician if irritation develops.[1]
Inhalation Move the individual to fresh air immediately.[1][2] If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1] Wash out the mouth with water.[1] If the person is conscious, have them drink plenty of water.[2] Call a poison center or physician if you feel unwell.[1]

Accidental Release and Spill Cleanup Plan

In the event of a spill, follow these steps to ensure safe containment and cleanup.

Operational Plan:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don full personal protective equipment as specified in Section 1 before entering the area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Cleanup:

    • For solid spills: Carefully sweep up and shovel the material into a suitable, labeled container for disposal.[2] Avoid creating dust.[2]

    • For solutions: Absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Preparation Preparation cluster_Containment Containment & Cleanup cluster_Disposal Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Situation Evacuate->Assess WearPPE Don Full PPE Assess->WearPPE Ventilate Ensure Ventilation WearPPE->Ventilate Contain Contain Spill Ventilate->Contain Clean Clean Up Spill (Absorb or Sweep) Contain->Clean Decontaminate Decontaminate Surfaces Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for this compound Spill Response.

Waste Disposal Plan

All waste containing this compound, including contaminated materials from spill cleanups, must be treated as hazardous waste.

Disposal Protocol:

  • Characterize Waste: Fully characterize the waste as required by regulations.

  • Containerize: Collect waste in a compatible, properly sealed, and clearly labeled container.[5]

  • Segregate: Do not mix this compound waste with non-hazardous waste.[5]

  • Arrange Pickup: Dispose of the contents and container through an approved waste disposal plant or licensed hazardous waste management company, in accordance with all local, regional, and national regulations.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.